molecular formula C11H11BrFNO2 B1604386 (2-Bromo-5-fluorophenyl)(morpholino)methanone CAS No. 951884-11-0

(2-Bromo-5-fluorophenyl)(morpholino)methanone

Cat. No.: B1604386
CAS No.: 951884-11-0
M. Wt: 288.11 g/mol
InChI Key: AJYUNBOMJFGUQB-UHFFFAOYSA-N
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Description

(2-Bromo-5-fluorophenyl)(morpholino)methanone is a useful research compound. Its molecular formula is C11H11BrFNO2 and its molecular weight is 288.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-bromo-5-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYUNBOMJFGUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640918
Record name (2-Bromo-5-fluorophenyl)(morpholin-4-yl)methanone
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Molecular Weight

288.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-11-0
Record name (2-Bromo-5-fluorophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-5-fluorophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing (2-Bromo-5-fluorophenyl)(morpholino)methanone, a compound of interest in medicinal chemistry and drug discovery. The morpholine moiety is a prevalent scaffold in numerous biologically active compounds, and the unique substitution pattern of the phenyl ring offers opportunities for developing novel therapeutic agents. This document details two primary and robust synthetic strategies: the acylation of morpholine with 2-bromo-5-fluorobenzoyl chloride and the direct amide coupling of 2-bromo-5-fluorobenzoic acid with morpholine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, detailed experimental protocols, and guidance on product purification and characterization.

Introduction

This compound is an organic compound featuring a 2-bromo-5-fluorophenyl group linked to a morpholine ring via a carbonyl bridge.[1] While its specific applications are not extensively documented in publicly available literature, its structural motifs are of significant interest in the field of medicinal chemistry. The morpholine ring is a common constituent in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The bromo and fluoro substituents on the phenyl ring provide handles for further chemical modification and can influence the compound's electronic properties and biological activity.

This guide will explore the two most practical and efficient methods for the synthesis of this target molecule, providing the necessary information for its successful preparation and characterization in a laboratory setting.

Physicochemical Properties

While extensive experimental data for the target compound is not widely published, some of its properties can be summarized based on available information and comparison with similar structures.

PropertyValueSource
CAS Number 951884-11-0[1]
Molecular Formula C₁₁H₁₁BrFNO₂[1]
Molecular Weight 288.11 g/mol [1]
Appearance Expected to be a white solid[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.[1]

Synthetic Pathways

The synthesis of this compound can be reliably achieved through two primary pathways, both of which are standard and well-established transformations in organic chemistry.

Pathway 1: Acylation of Morpholine with 2-Bromo-5-fluorobenzoyl Chloride

This classic two-step approach is often favored for its simplicity and typically high yields. It involves the initial conversion of 2-bromo-5-fluorobenzoic acid to its more reactive acyl chloride derivative, which is then reacted with morpholine to form the desired amide.

The conversion of the carboxylic acid to the acyl chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, though oxalyl chloride can also be used. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, yielding the acyl chloride.

G cluster_start Starting Materials cluster_product Product 2-Bromo-5-fluorobenzoic_acid 2-Bromo-5-fluorobenzoic Acid 2-Bromo-5-fluorobenzoyl_chloride 2-Bromo-5-fluorobenzoyl Chloride 2-Bromo-5-fluorobenzoic_acid->2-Bromo-5-fluorobenzoyl_chloride SOCl₂, cat. DMF Thionyl_chloride Thionyl Chloride (SOCl₂)

Caption: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride.

The second step involves the nucleophilic acyl substitution reaction between the synthesized 2-bromo-5-fluorobenzoyl chloride and morpholine. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion, followed by deprotonation of the nitrogen by the base, yields the final amide product.

Pathway 2: Direct Amide Coupling of 2-Bromo-5-fluorobenzoic Acid and Morpholine

This one-pot synthesis method avoids the isolation of the acyl chloride intermediate by employing a coupling reagent to activate the carboxylic acid in situ. This approach is often preferred for its operational simplicity and the use of milder reaction conditions.

A variety of coupling reagents are available for this transformation, with uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts being highly effective.[2]

Mechanism with HATU: In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester. This intermediate is then readily attacked by the amine (morpholine) to form the amide bond. The byproducts of this reaction are generally soluble and can be easily removed during workup.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Carboxylic_Acid 2-Bromo-5-fluorobenzoic Acid Amide_Product This compound Carboxylic_Acid->Amide_Product Amine Morpholine Amine->Amide_Product Coupling_Reagent HATU Coupling_Reagent->Amide_Product Base DIPEA Base->Amide_Product

Caption: Direct Amide Coupling Workflow.

Experimental Protocols

The following protocols are based on general procedures for the synthesis of similar compounds and should be adapted and optimized as necessary.

Protocol for Pathway 1: Acyl Chloride Formation and Subsequent Amidation

Step 1: Preparation of 2-Bromo-5-fluorobenzoyl Chloride

  • Materials:

    • 2-Bromo-5-fluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic)

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-fluorobenzoic acid (1.0 eq) in anhydrous toluene or DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

    • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The crude 2-bromo-5-fluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • Crude 2-bromo-5-fluorobenzoyl chloride (from Step 1)

    • Morpholine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • In a separate flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the morpholine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol for Pathway 2: Direct Amide Coupling using HATU
  • Materials:

    • 2-Bromo-5-fluorobenzoic acid

    • Morpholine

    • HATU

    • Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a dry round-bottom flask, add 2-bromo-5-fluorobenzoic acid (1.0 eq), HATU (1.1 eq), and morpholine (1.1 eq).

    • Dissolve the solids in anhydrous DMF or DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIPEA (2.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude this compound obtained from either pathway will likely require purification to remove any unreacted starting materials and reaction byproducts.

Purification
  • Column Chromatography: Flash column chromatography on silica gel is a standard and effective method for purifying the final product. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this type. The exact solvent system should be determined by TLC analysis.

Characterization
  • ¹H NMR:

    • The aromatic protons on the 2-bromo-5-fluorophenyl ring are expected to appear as multiplets in the range of δ 7.0-7.8 ppm.

    • The morpholine protons typically show two broad multiplets, one for the protons adjacent to the oxygen (downfield, around δ 3.6-3.8 ppm) and one for the protons adjacent to the nitrogen (upfield, around δ 3.4-3.6 ppm).[3]

  • ¹³C NMR:

    • The carbonyl carbon should appear in the range of δ 165-170 ppm.

    • The aromatic carbons will be observed in the region of δ 115-160 ppm, with the carbon attached to the fluorine showing a large coupling constant (¹JCF).

    • The morpholine carbons adjacent to the oxygen will be in the range of δ 66-68 ppm, and those adjacent to the nitrogen will be in the range of δ 42-48 ppm.[3]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1630-1660 cm⁻¹.

    • C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹.

    • C-O stretching of the morpholine ether linkage will be present around 1115 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (288.11 g/mol ). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible for the molecular ion and any bromine-containing fragments.

Conclusion

The synthesis of this compound can be effectively achieved through two well-established synthetic routes. The choice between the acyl chloride pathway and the direct amide coupling method will depend on the specific requirements of the researcher, including scale, available reagents, and desired reaction conditions. Both methods are robust and, with appropriate purification, can yield the target compound in high purity. The characterization data provided, though predictive, offers a solid framework for confirming the identity and purity of the synthesized product. This guide serves as a valuable resource for chemists in the fields of organic synthesis and medicinal chemistry, enabling the reliable preparation of this and similar compounds for further research and development.

References

  • Fang, W., Deng, Q., Xu, M., & Tu, T. (2013). Supporting Information - A Mild and Efficient Nickel-Catalyzed Amidation of Aldehydes with Amines. The Royal Society of Chemistry.
  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • Kaur, P., Singh, G., & Kumar, H. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's physicochemical properties is paramount. These characteristics govern everything from reaction kinetics and product yield to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of (2-Bromo-5-fluorophenyl)(morpholino)methanone, a compound of significant interest as a versatile synthetic intermediate. While direct experimental data for this specific molecule remains somewhat elusive in publicly accessible databases, this document collates available information, draws logical inferences from structurally analogous compounds, and outlines the established methodologies for its empirical characterization. By synthesizing theoretical knowledge with practical analytical workflows, this guide aims to empower researchers to confidently utilize and further investigate this valuable chemical entity.

Molecular Architecture and Identification

This compound, with the empirical formula C₁₁H₁₁BrFNO₂, is a substituted aromatic ketone. Its structure features a central carbonyl group linking a 2-bromo-5-fluorophenyl ring to a morpholine moiety. The strategic placement of the bromine and fluorine atoms on the phenyl ring offers multiple avenues for further functionalization, making it a valuable building block in the synthesis of more complex molecules.

Key Identifiers:

Table 1: Molecular Identifiers and Computed Properties

IdentifierValueSource
IUPAC Name (2-Bromo-5-fluorophenyl)(morpholin-4-yl)methanone-
Molecular Formula C₁₁H₁₁BrFNO₂-
Molecular Weight 288.11 g/mol Computed
Canonical SMILES C1COCCN1C(=O)C2=CC(=C(C=C2)F)Br-
InChI Key InChI=1S/C11H11BrFNO2/c12-9-7-8(13)5-6-10(9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2-

Note: The molecular weight and structural identifiers are calculated based on the known structure.

Predicted Physicochemical Characteristics

In the absence of extensive experimental data, computational modeling provides valuable insights into the physicochemical properties of a molecule. The following table summarizes predicted values for this compound, which are essential for designing synthetic routes, purification strategies, and formulation studies. These predictions are based on established algorithms and comparisons with structurally related compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Research & Development
Melting Point Not availablePurity assessment, formulation design.
Boiling Point Not availablePurification (distillation), reaction condition setting.
LogP ~2.5 - 3.5Lipophilicity, membrane permeability, solubility.
Topological Polar Surface Area (TPSA) 29.54 ŲPolarity, hydrogen bonding potential, membrane permeability.
Hydrogen Bond Donors 0Intermolecular interactions, solubility.
Hydrogen Bond Acceptors 2 (Oxygen atoms)Intermolecular interactions, solubility, receptor binding.
Rotatable Bonds 1Conformational flexibility, receptor binding.

Note: These values are predictions and should be confirmed by experimental analysis.

Synthesis and Purification: A Practical Approach

The synthesis of this compound is most logically achieved through the amidation of an activated carboxylic acid derivative, specifically the corresponding acyl chloride, with morpholine. This is a standard and well-documented synthetic transformation.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product Synthesis 2_bromo_5_fluorobenzoic_acid 2-Bromo-5-fluorobenzoic acid Acyl_chloride 2-Bromo-5-fluorobenzoyl chloride 2_bromo_5_fluorobenzoic_acid->Acyl_chloride Activation Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acyl_chloride Product This compound Acyl_chloride->Product Amidation Morpholine Morpholine Morpholine->Product Base Base (e.g., Triethylamine) Base->Product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-fluorobenzoic acid.

  • Slowly add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2-bromo-5-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-bromo-5-fluorobenzoyl chloride (1 equivalent) in the same solvent to the cooled morpholine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting acyl chloride is consumed.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Workflow

Purification_Workflow Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Solvent_System Select appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) Column_Chromatography->Solvent_System Fraction_Collection Collect and combine pure fractions Column_Chromatography->Fraction_Collection Solvent_Removal Remove solvent under reduced pressure Fraction_Collection->Solvent_Removal Recrystallization Recrystallization (optional, for higher purity) Solvent_Removal->Recrystallization Pure_Product Pure this compound Solvent_Removal->Pure_Product If sufficiently pure Recrystallization->Pure_Product

Caption: A typical purification workflow for the target compound.

Analytical Characterization: A Multi-technique Approach

The unambiguous identification and purity assessment of this compound requires a combination of spectroscopic and chromatographic techniques.[1][2][3]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 2-bromo-5-fluorophenyl ring, with coupling patterns influenced by both the bromine and fluorine substituents. The morpholine protons will typically appear as two distinct multiplets in the aliphatic region.

    • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon, the substituted aromatic carbons, and the carbons of the morpholine ring.

    • ¹⁹F NMR: Fluorine NMR is a powerful tool to confirm the presence and environment of the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a key diagnostic feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching frequency, typically in the range of 1630-1680 cm⁻¹. Other characteristic peaks will correspond to C-N, C-O, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (or methanol) is a common starting point. Detection is typically performed using a UV detector at a wavelength where the aromatic system absorbs strongly.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both purity analysis and structural confirmation.

Structural Elucidation and Solid-State Properties

For a definitive understanding of the three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction is the gold standard.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It can also reveal details about crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, which can influence the material's bulk properties.[4]

Potential Applications in Drug Discovery and Beyond

The this compound scaffold is of significant interest in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often imparting favorable properties such as improved solubility and metabolic stability. The substituted phenyl ring, with its bromine and fluorine atoms, provides handles for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the construction of diverse chemical libraries for screening against various biological targets. This compound can serve as a key intermediate in the synthesis of novel therapeutics.

Conclusion and Future Directions

This compound is a chemical entity with considerable potential as a synthetic building block. While a comprehensive, publicly available dataset of its physicochemical properties is currently lacking, this guide has provided a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers and encourage further experimental investigation to fully elucidate the properties of this promising molecule. The future development of novel pharmaceuticals and functional materials may well depend on a thorough understanding of such versatile intermediates.

References

  • Supplementary Materials (Spectral Data and NMR Spectra of Compounds) - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. (2020, April 24). Retrieved January 22, 2026, from [Link]

  • Crystal structure of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl) (morpholino)methanone, C17H15BrCl2N2O2 - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

(2-Bromo-5-fluorophenyl)(morpholino)methanone: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 951884-11-0

Molecular Formula: C₁₁H₁₁BrFNO₂

Molar Mass: 288.11 g/mol [1]

Introduction

(2-Bromo-5-fluorophenyl)(morpholino)methanone is a synthetic organic compound that stands at the confluence of two privileged structural motifs in medicinal chemistry: the substituted benzophenone core and the morpholine scaffold. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of this molecule, from its synthesis and characterization to its potential applications and safety considerations. The strategic placement of a bromine atom, a fluorine atom, and a morpholine amide on the phenyl ring presents a versatile platform for the synthesis of complex molecular architectures with potential biological activity.

The presence of halogen substituents, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[2][3] The morpholine ring is frequently incorporated into bioactive molecules to improve aqueous solubility, metabolic stability, and overall drug-like properties.[4] Consequently, this compound emerges as a valuable intermediate for the synthesis of novel therapeutic agents.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Appearance White solid with a morpholine-like odor.[1]
Solubility Insoluble in water at normal temperature; soluble in organic solvents such as ethanol and dimethyl sulfoxide.[1]
Storage Condition 2-8°C[1]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the N-acylation of morpholine with 2-bromo-5-fluorobenzoyl chloride. This is a standard and robust method for amide bond formation. The precursor, 2-bromo-5-fluorobenzoyl chloride, can be readily prepared from the corresponding 2-bromo-5-fluorobenzoic acid.

Diagram of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: N-Acylation A 2-Bromo-5-fluorobenzoic Acid B 2-Bromo-5-fluorobenzoyl Chloride A->B SOCl₂ or (COCl)₂ D This compound B->D C Morpholine C->D Base (e.g., Triethylamine)

Caption: Synthetic route to this compound.

Experimental Protocol

Part 1: Synthesis of 2-Bromo-5-fluorobenzoyl Chloride

This procedure details the conversion of a carboxylic acid to an acid chloride using thionyl chloride, a common and effective method.[5][6][7]

  • Materials:

    • 2-Bromo-5-fluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or toluene

    • Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-5-fluorobenzoic acid in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the suspension at room temperature under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.

    • The resulting crude 2-bromo-5-fluorobenzoyl chloride can be used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol describes a standard Schotten-Baumann type reaction for the acylation of an amine.[7][8]

  • Materials:

    • 2-Bromo-5-fluorobenzoyl chloride (from Part 1)

    • Morpholine

    • Triethylamine (TEA) or other suitable base

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve morpholine and an excess (typically 1.1-1.2 equivalents) of triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath (0°C).

    • Slowly add a solution of 2-bromo-5-fluorobenzoyl chloride in anhydrous DCM to the cooled morpholine solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid (to remove excess morpholine and triethylamine), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Reaction Mechanism

The synthesis involves two key mechanistic steps:

  • Acid Chloride Formation: The carboxylic acid is converted to the more reactive acid chloride. The lone pair of the hydroxyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride. A chloride ion is then eliminated, and subsequent steps involving the loss of sulfur dioxide and a proton lead to the formation of the acyl chloride.[9]

  • Nucleophilic Acyl Substitution: The nitrogen atom of morpholine, being nucleophilic, attacks the electrophilic carbonyl carbon of the 2-bromo-5-fluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: The three protons on the phenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns will be influenced by both bromine and fluorine atoms.

  • Morpholine Protons: The eight protons of the morpholine ring will likely appear as two distinct multiplets in the range of δ 3.5-4.0 ppm. Due to the amide bond, the rotation around the C-N bond may be restricted, leading to broader signals or even distinct signals for the protons adjacent to the nitrogen and oxygen atoms.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A characteristic peak for the amide carbonyl carbon is expected in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six signals are expected for the carbons of the phenyl ring, with their chemical shifts influenced by the bromo and fluoro substituents. The carbon attached to the bromine will be downfield, while the carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Morpholine Carbons: Two signals are expected for the morpholine carbons. The carbons adjacent to the nitrogen will appear around δ 40-50 ppm, and the carbons adjacent to the oxygen will be further downfield, typically in the range of δ 65-75 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Amide I band): A strong absorption band is expected in the region of 1630-1680 cm⁻¹ corresponding to the carbonyl stretching vibration of the amide.[10][11]

  • Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A stretching vibration for the C-N bond is expected in the 1200-1350 cm⁻¹ range.

  • C-O-C Stretch: A strong band corresponding to the ether linkage in the morpholine ring should appear in the 1100-1150 cm⁻¹ region.

  • C-Br and C-F Stretches: Absorptions for these bonds will be present in the fingerprint region (below 1000 cm⁻¹).

Potential Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research.[1]

As a Scaffold in Medicinal Chemistry

The combination of the substituted benzophenone and morpholine moieties suggests its potential as a building block for compounds targeting a range of biological targets. Substituted benzophenones are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The morpholine ring is a privileged structure in drug design, known to enhance pharmacokinetic properties and provide crucial interactions with biological targets.[4]

Diagram of Potential Derivatizations

Derivatizations cluster_0 Cross-Coupling Reactions cluster_1 Further Functionalization A This compound B Suzuki Coupling (Aryl, Heteroaryl) A->B Pd catalyst, Base R-B(OH)₂ C Buchwald-Hartwig Amination (N-Aryl) A->C Pd catalyst, Base R₂NH D Sonogashira Coupling (Alkynyl) A->D Pd/Cu catalyst, Base R-C≡CH E Nucleophilic Aromatic Substitution (of Fluorine) A->E Nu⁻ F Modification of Morpholine Ring A->F

Caption: Potential synthetic transformations of the title compound.

The bromine atom on the phenyl ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the introduction of diverse substituents at the 2-position, enabling the exploration of the chemical space around this scaffold to optimize biological activity.

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Toxicity of Precursors and Reagents:

    • Thionyl Chloride: Thionyl chloride is a highly corrosive and reactive substance. It reacts violently with water to release toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood, and appropriate PPE must be worn.[12][13][14][15][16]

    • Brominated and Fluorinated Aromatic Compounds: While specific toxicity data for the title compound is not available, related brominated aromatic compounds can have varying degrees of toxicity.[17][18][19][20] Fluorinated compounds can also exhibit toxicity at high doses.[3]

Conclusion

This compound is a strategically designed chemical intermediate that holds significant promise for applications in medicinal chemistry and organic synthesis. Its synthesis from readily available starting materials via robust and well-understood chemical transformations makes it an accessible building block for research endeavors. The presence of multiple functional handles allows for diverse chemical modifications, paving the way for the discovery of novel compounds with potentially valuable biological activities. This guide provides a foundational understanding of its synthesis, characterization, and potential, serving as a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.

References

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Spectroscopic and Structural Elucidation of (2-Bromo-5-fluorophenyl)(morpholino)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Bromo-5-fluorophenyl)(morpholino)methanone, with the Chemical Abstracts Service (CAS) number 951884-11-0, is a synthetic organic compound characterized by a bromo-fluorophenyl group linked to a morpholine moiety via a carbonyl bridge.[1] Its molecular formula is C₁₁H₁₁BrFNO₂, corresponding to a molar mass of 288.11 g/mol .[1] While detailed research on its specific applications is not widely published, its structural motifs are common in medicinal chemistry and materials science, suggesting its potential as an intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of the expected spectral characteristics of this compound, offering a predictive analysis based on established principles of spectroscopy and data from analogous structures. This document is intended for researchers and professionals in drug development and organic synthesis, providing a foundational understanding for the characterization of this and related molecules. The compound typically appears as a white solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide, but not in water.[1]

Molecular Structure and Functional Groups

A thorough understanding of the molecule's structure is fundamental to interpreting its spectral data. The key structural features of this compound are:

  • A 1,2,4-trisubstituted benzene ring: This aromatic core is substituted with a bromine atom, a fluorine atom, and a morpholinocarbonyl group. The relative positions of these substituents are crucial for predicting the proton and carbon NMR spectra.

  • A morpholine ring: This saturated heterocycle will exhibit characteristic signals in the aliphatic region of the NMR spectra.

  • A ketone functional group (amide): The carbonyl (C=O) group will have a distinct signature in both the ¹³C NMR and infrared (IR) spectra.

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions.

  • Aromatic Protons (δ 7.0-8.0 ppm): The trisubstituted benzene ring will give rise to a complex multiplet pattern for the three aromatic protons. The electron-withdrawing effects of the bromine, fluorine, and carbonyl groups will deshield these protons, shifting them downfield. The coupling between the protons and with the fluorine atom (H-F coupling) will result in intricate splitting patterns.

  • Morpholine Protons (δ 3.0-4.0 ppm): The eight protons of the morpholine ring are not chemically equivalent. The four protons adjacent to the oxygen atom will be deshielded and appear at a lower field (further downfield) compared to the four protons adjacent to the nitrogen atom. Due to the amide bond, restricted rotation around the C-N bond may lead to broadening of the signals or even distinct signals for the axial and equatorial protons at lower temperatures. A multiplet is generally expected for these eight protons.[2]

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)165-175The carbonyl carbon of an amide typically resonates in this region.[2]
Aromatic C-Br115-125The carbon atom directly attached to bromine is shielded compared to other aromatic carbons.
Aromatic C-F155-165 (doublet)The carbon atom attached to fluorine will show a large one-bond C-F coupling constant.
Other Aromatic Carbons120-140The remaining aromatic carbons will appear in this range, with their exact shifts influenced by the positions of the substituents.
Morpholine C-N40-50The carbon atoms adjacent to the nitrogen are shielded relative to those next to the oxygen.[2]
Morpholine C-O65-75The carbon atoms adjacent to the more electronegative oxygen atom are deshielded.[2]
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
C=O (Amide)1630-1680Strong, sharp absorption due to carbonyl stretching.
C-N Stretch1250-1350Moderate absorption.
C-O-C (Ether)1070-1150Strong absorption from the morpholine ring.
Aromatic C=C1450-1600Multiple moderate to weak bands.
C-H (Aromatic)3000-3100Weak to moderate stretching vibrations.
C-H (Aliphatic)2850-2960Moderate to strong stretching vibrations from the morpholine ring.
C-Br Stretch500-600Weak to moderate absorption.
C-F Stretch1000-1400Strong absorption.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Scan: Lower the ATR anvil to press the sample against the crystal and collect the sample spectrum.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.

Expected Mass Spectrometry Data

  • Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 288.11 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z 287 and 289 (for the respective isotopes).

  • Major Fragmentation Pathways:

    • Loss of the morpholine group: A significant fragment would likely correspond to the (2-Bromo-5-fluorophenyl)carbonyl cation.

    • Fragmentation of the morpholine ring: Cleavage of the morpholine ring can lead to various smaller fragments.

    • Loss of bromine: The loss of the bromine atom from the molecular ion or fragments is another possible pathway.

MS_Fragmentation cluster_workflow Mass Spectrometry Workflow cluster_ionization Ionization cluster_fragmentation Fragmentation Molecule (C₁₁H₁₁BrFNO₂) MolecularIon [M]⁺˙ (m/z 287/289) Molecule->MolecularIon Electron Impact Fragment1 [M - C₄H₈NO]⁺ MolecularIon->Fragment1 Loss of Morpholine Radical Fragment2 [M - Br]⁺ MolecularIon->Fragment2 Loss of Br Radical Fragment3 [C₄H₈NO]⁺ (m/z 86) MolecularIon->Fragment3 Formation of Morpholinoyl Cation

Caption: Predicted major fragmentation pathways in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
  • Sample Preparation: Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC): Inject the sample into the GC system, where it is vaporized and separated from the solvent and any impurities on a capillary column.

  • Mass Spectrometry (MS): The separated compound elutes from the GC column and enters the mass spectrometer.

  • Ionization: The molecules are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer and detected.

Conclusion

References

  • ChemBK. (2024). This compound. Retrieved from ChemBK.com. URL: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. URL: [Link]

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biological activity of (2-Bromo-5-fluorophenyl)(morpholino)methanone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Potential Biological Activities of (2-Bromo-5-fluorophenyl)(morpholino)methanone Derivatives

Introduction and Rationale: Deconstructing a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic design of novel therapeutic agents hinges on the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity. The this compound core represents a confluence of three such strategically important chemical moieties, suggesting a rich potential for diverse biological activity. This guide synthesizes current knowledge on structurally related compounds to build a compelling rationale for the investigation of this specific class of derivatives and provides a technical roadmap for their evaluation.

The core structure can be deconstructed into three key components, each contributing unique and advantageous properties:

  • The Morpholine Ring: This heterocycle is a cornerstone in drug design, frequently incorporated into approved drugs for its ability to improve physicochemical properties.[1][2] Its presence often imparts better aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[1] The morpholine ring is not merely a passive solubilizing group; it can be an integral part of a molecule's pharmacophore, engaging in crucial interactions with biological targets like enzyme active sites and receptors.[1][3]

  • The Phenyl Ring with Halogen Substitution: The benzene core provides a rigid scaffold for orienting functional groups. The inclusion of halogens—specifically bromine and fluorine—is a well-established strategy in drug development.

    • Bromine: The bromo-substituent can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-receptor binding. It also adds lipophilicity, which can influence membrane permeability. Studies on related benzophenone analogues have shown that a bromo-substituent can be significant for potent anti-mitogenic activity.[4][5]

    • Fluorine: The substitution of hydrogen with fluorine is a common bioisosteric replacement used to modulate a molecule's electronic properties and block metabolic oxidation at that position, thereby increasing metabolic stability and bioavailability.[6]

This guide will explore the anticipated biological activities of this compound derivatives, focusing primarily on their potential as anticancer agents. We will delve into putative mechanisms of action, provide detailed experimental protocols for their validation, and present a framework for understanding their structure-activity relationships (SAR).

General Synthesis Pathway

The synthesis of this compound derivatives is typically achieved through a standard amidation reaction. The general workflow involves the activation of 2-bromo-5-fluorobenzoic acid to form a more reactive species, such as an acyl chloride, which then readily reacts with morpholine to form the final amide product.

cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A 2-Bromo-5-fluorobenzoic Acid D 2-Bromo-5-fluorobenzoyl Chloride (Activated Intermediate) A->D Activation B Morpholine E This compound B->E Amidation (Nucleophilic Acyl Substitution) C Activating Agent (e.g., SOCl2, Oxalyl Chloride) C->D D->E

Caption: General synthesis workflow for the target methanone derivatives.

Anticipated Biological Activities & Mechanisms of Action

Based on extensive literature on related chemical structures, the this compound scaffold is hypothesized to possess significant therapeutic potential, most notably in oncology.

Anticancer Activity

The morpholine moiety is present in numerous compounds investigated for their anticancer properties.[4][7] Derivatives have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and neuroblastoma (SHSY-5Y).[8][9]

Potential Mechanisms of Action:

  • Inhibition of the PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival; its aberrant activation is a hallmark of many cancers. Several morpholine-containing derivatives, particularly those based on quinazoline and thieno[3,2-d]pyrimidine scaffolds, have been identified as potent and selective inhibitors of PI3K, with some showing IC50 values in the low nanomolar range.[10] The morpholine ring in these inhibitors often occupies a key pocket in the enzyme's active site.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Inhibits Apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor (2-Bromo-5-fluorophenyl) (morpholino)methanone Derivative Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K signaling pathway.

  • Induction of Apoptosis: A primary goal of chemotherapy is to induce programmed cell death (apoptosis) in cancer cells. Studies on morpholine-substituted quinazolines and benzophenone analogues have demonstrated that lead compounds trigger apoptosis as the primary mode of cell death.[5][8] This is often confirmed by observing characteristic morphological changes and through assays that detect the translocation of phosphatidylserine to the outer cell membrane.

  • Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division.[9] Several active morpholine derivatives have been shown to inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phase.[5][8] This prevents the cells from replicating their DNA and dividing, ultimately leading to cell death.

Comparative Cytotoxicity Data of Related Morpholine Derivatives:

Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholine-Quinazoline (AK-10)MCF-7 (Breast)3.15 ± 0.23[8]
Morpholine-Quinazoline (AK-10)A549 (Lung)8.55 ± 0.67[8]
Morpholine-Quinazoline (AK-10)SHSY-5Y (Neuroblastoma)3.36 ± 0.29[8]
Morpholine-Anilinoquinoline (3d)HepG2 (Liver)8.50 ± 0.08[9]
Morpholine-Anilinoquinoline (3c)HepG2 (Liver)11.42 ± 0.01[9]
Central Nervous System (CNS) Activity

The development of drugs targeting the CNS is challenging due to the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring, including its pKa and flexible conformation, can improve a compound's ability to cross the BBB.[3] This makes morpholine a valuable scaffold for designing drugs that act on CNS targets.[3] Therefore, this compound derivatives could be investigated for activity against receptors or enzymes implicated in neurodegenerative diseases or psychiatric disorders.[3]

Proposed Experimental Protocols

To validate the hypothesized biological activities, a tiered screening approach is recommended. The following protocols are designed as self-validating systems, providing clear, quantitative endpoints.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: This is the foundational assay to determine if the synthesized derivatives have a cytotoxic or cytostatic effect on cancer cells. The assay quantifies cell viability by measuring the metabolic activity of the cell population. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Causality: If a compound shows potent cytotoxicity in the MTT assay, it is crucial to determine the mechanism of cell death. This protocol differentiates between apoptosis and necrosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.[9]

Structure-Activity Relationship (SAR) and Future Directions

Initial investigations should focus on synthesizing a small library of this compound derivatives to establish a preliminary SAR. Key modifications could include:

  • Position of Halogens: Shifting the positions of the bromo and fluoro substituents on the phenyl ring to explore the impact on binding affinity and activity.

  • Substitution on the Phenyl Ring: Introducing other small electron-donating or electron-withdrawing groups to probe electronic requirements.

  • Modification of the Morpholine Ring: While generally conserved for its pharmacokinetic benefits, minor modifications could be explored if a specific target is identified.

The data gathered from these initial studies will be critical for guiding the next phase of development. Promising compounds should be advanced to more complex biological evaluations, including in vivo efficacy studies in animal models and detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling. Identifying the specific molecular target (e.g., which PI3K isoform is inhibited) through biochemical assays and molecular modeling will be a crucial step toward rational drug design and optimization.

References

  • Kumar, A., Sharma, S., Kumar, D., Singh, N., & Sharma, A. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(3), 322-330. [Link]

  • Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3245-3256. [Link]

  • Yadav, G., Ganguly, S., & Murugesan, S. (2023). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum, MDPI. [Link]

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  • Fallacara, A. L., Glicerina, V., & Pierini, M. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3792-3804. [Link]

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  • PubChem. (n.d.). (4-Bromo-2,3-difluorophenyl)(morpholino)methanone. National Center for Biotechnology Information. Retrieved from [Link]

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  • Fikroh, R. A., Maxiselly, Y., & Cahyono, E. (2020). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Molekul, 15(1), 34. [Link]

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Unraveling the Enigma: A Scientific Inquiry into (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Research Community

Prepared by: Gemini, Senior Application Scientist

Preamble: Navigating the Frontiers of Known and Unknown

In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities is a journey into uncharted territory. This guide addresses the compound (2-Bromo-5-fluorophenyl)(morpholino)methanone , a molecule of interest to researchers and drug development professionals. A thorough investigation of publicly accessible scientific literature and chemical databases reveals a critical finding: as of the date of this publication, the specific mechanism of action for this compound has not been elucidated or documented.

This guide, therefore, deviates from a traditional whitepaper on a known mechanism. Instead, it serves as a foundational resource for the scientific community, providing a comprehensive overview of the available chemical information, contextualizing the compound within the broader landscape of pharmacologically active molecules with similar structural features, and outlining a strategic, technically-grounded approach for the future investigation of its potential biological activities. Our commitment to scientific integrity necessitates a clear distinction between established data and scientifically informed hypotheses.

Section 1: Molecular Profile of this compound

This compound is a synthetic organic compound characterized by a central methanone (ketone) linker connecting a 2-bromo-5-fluorophenyl group and a morpholine ring.

Property Value Source
Molecular Formula C₁₁H₁₁BrFNO₂PubChem
Molecular Weight 288.11 g/mol Amerigo Scientific[1]
CAS Number 951884-11-0Amerigo Scientific[1]
Appearance White solid (typical)ChemBK[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol and DMSO.ChemBK[2]

The synthesis of this compound is generally achieved through the reaction of morpholine with 2-bromo-5-fluorobenzoyl chloride or a similarly activated 2-bromo-5-fluorobenzoic acid derivative.[2] This straightforward synthesis makes it an accessible compound for research purposes.

Section 2: Hypothesis Generation – Clues from Structural Analogs

While no direct biological data for this compound exists, the constituent chemical motifs—the morpholine ring and the halogenated phenyl group—are prevalent in a wide array of bioactive molecules. Analyzing the established mechanisms of these related compounds allows us to formulate hypotheses for potential, yet unproven, biological activities.

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is considered a "privileged" structure in drug discovery, frequently incorporated to improve pharmacokinetic properties such as aqueous solubility and metabolic stability. Furthermore, the morpholine nucleus is integral to the pharmacophore of numerous approved drugs with diverse mechanisms of action.

  • PI3K/Akt/mTOR Pathway: A significant number of compounds containing a morpholine ring have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. For instance, a series of 4-morpholino-2-phenylquinazolines were evaluated as potent inhibitors of the p110α isoform of PI3K.[3] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]

  • Anticancer and Apoptotic Activity: Studies on 6-morpholino-purine derivatives have indicated that they can induce apoptosis in human leukemia cells.[4] Interestingly, the precise downstream apoptotic pathway appeared to be influenced by other substitutions on the purine ring.[4] Other novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated cytotoxic activity against hepatocellular carcinoma (HepG2) cells, inducing G0/G1 cell cycle arrest and cell death primarily through necrosis.[5][6]

The Bromo-Fluorophenyl Group: Modulator of Bioactivity

The presence and position of halogen atoms on a phenyl ring can significantly influence a molecule's binding affinity, lipophilicity, and metabolic stability.

  • Kinase Inhibition: The fluorophenyl group is a common feature in many kinase inhibitors. For example, the discovery of an orally active and selective Aurora Kinase B inhibitor featured a N-(3-fluorophenyl)acetamide moiety. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their inhibition is a major strategy in cancer therapy.

  • Antimicrobial Potential: Halogenated aromatic compounds have a long history of investigation for antimicrobial properties. While not directly related to the topic compound, the emergence of extensively drug-resistant bacteria has spurred the synthesis of novel compounds, including those with bromo-phenyl structures, to identify new antibacterial agents.

Section 3: A Proposed Research Workflow for Elucidating the Mechanism of Action

For a novel compound like this compound, a systematic, multi-pronged approach is required to identify its biological target and elucidate its mechanism of action. The following details a logical experimental workflow.

Step 1: Broad Phenotypic Screening

The initial step is to perform high-throughput phenotypic screening across a diverse range of cell lines to identify any significant biological activity.

Experimental Protocol: Cellular Proliferation Assay (e.g., MTS/XTT Assay)

  • Cell Plating: Seed various human cancer and normal cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Assay: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.

  • Incubation and Reading: Incubate the plates for 1-4 hours at 37°C. The viable cells will reduce the tetrazolium salt to a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log of the compound concentration.

Logical Flow of Phenotypic Screening

G start Start: Novel Compound This compound phenotypic_screen Broad Phenotypic Screening (e.g., NCI-60 panel or similar) start->phenotypic_screen activity_check Significant Activity Observed? phenotypic_screen->activity_check no_activity No Significant Activity (Compound is likely inert under tested conditions) activity_check->no_activity No activity_found Activity Identified (e.g., Anti-proliferative, Anti-inflammatory) activity_check->activity_found Yes target_id Proceed to Target Identification activity_found->target_id

Caption: Workflow for initial bioactivity assessment.

Step 2: Target Identification and Validation

If a consistent and potent phenotype is observed, the next critical phase is to identify the molecular target(s).

Methodologies for Target Identification:

  • Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from cell lysates. These proteins are then identified using mass spectrometry.

  • Computational Docking: Based on the activities of structural analogs, in silico docking studies can be performed against known protein targets (e.g., the ATP-binding pocket of various kinases) to predict potential binding interactions.

  • Kinase Profiling: If anticancer activity is observed, the compound can be screened against a large panel of recombinant kinases to identify direct enzymatic inhibition.

Target Validation Workflow

G start Start: Confirmed Phenotype target_id_methods Target Identification Methods (Affinity Chromatography, Proteomic Profiling, etc.) start->target_id_methods putative_targets Putative Molecular Target(s) Identified target_id_methods->putative_targets validation Target Validation putative_targets->validation knockdown Genetic Knockdown/Knockout (siRNA/CRISPR) of Putative Target validation->knockdown Validation Methods overexpression Overexpression of Putative Target validation->overexpression cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) validation->cellular_thermal_shift recombinant_protein In Vitro Assay with Recombinant Protein validation->recombinant_protein conclusion Target Confirmed or Refuted knockdown->conclusion overexpression->conclusion cellular_thermal_shift->conclusion recombinant_protein->conclusion

Caption: A multi-faceted approach to target validation.

Step 3: Pathway Analysis and Mechanistic Studies

Once a target is validated, the focus shifts to understanding how the compound-target interaction affects downstream cellular signaling pathways.

Experimental Protocols:

  • Western Blotting: To probe the phosphorylation status and expression levels of key proteins in the signaling pathway downstream of the identified target.

  • Immunofluorescence Microscopy: To visualize the subcellular localization of the target protein and other pathway components upon treatment with the compound.

  • Gene Expression Profiling (RNA-Seq): To obtain a global view of the transcriptional changes induced by the compound.

Conclusion and Future Directions

This compound stands as a molecule with unexplored biological potential. While its mechanism of action is currently unknown, its structural motifs, shared with numerous pharmacologically active agents, provide a rational basis for hypothesizing potential anticancer and antimicrobial activities. The lack of existing data underscores an opportunity for novel research.

The path forward requires a systematic and unbiased investigation, beginning with broad phenotypic screening, followed by rigorous target identification and detailed mechanistic studies as outlined in this guide. Such an endeavor will be crucial in transforming this compound from a chemical entity into a tool for understanding complex biological processes and potentially, a lead compound for future therapeutic development.

References

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  • The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. (2023). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. Retrieved from [Link]

  • Antitumor activity of new morpholino anthracyclines. (1988). PubMed. Retrieved from [Link]

  • (2-Bromo-5-fluorophenyl)(4-morpholinyl)methanone. Amerigo Scientific. Retrieved from [Link]

  • Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds. (2018). National Institutes of Health. Retrieved from [Link]

  • Target Identification and Mode of Action Studies. University of Florida. Retrieved from [Link]

  • Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging. (2022). MDPI. Retrieved from [Link]

  • This compound - CAS:951884-11-0. 奔旗商城. Retrieved from [Link]

  • (2-Bromo-5-methylphenyl)(morpholino)methanone | C12H14BrNO2. PubChem. Retrieved from [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

  • Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. (2026). ACS Publications. Retrieved from [Link]

  • Identification and Development of 2,3-Dihydropyrrolo[1,2-a]quinazolin-5(1H)-one Inhibitors Targeting Bromodomains within the Switch/Sucrose Nonfermenting Complex. (2016). National Institutes of Health. Retrieved from [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. (2006). PubMed. Retrieved from [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). National Institutes of Health. Retrieved from [Link]

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An In-depth Technical Guide to (2-Bromo-5-fluorophenyl)(morpholino)methanone: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Privileged Structures in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic combination of well-established pharmacophores, often termed "privileged structures," represents a cornerstone of rational drug design. These molecular frameworks have been repeatedly identified in a multitude of bioactive compounds, demonstrating their inherent ability to interact favorably with biological targets. This guide delves into the synthesis and potential utility of (2-Bromo-5-fluorophenyl)(morpholino)methanone , a compound that elegantly marries two such privileged fragments: the morpholine ring and a halogenated phenyl group.

The morpholine moiety is a ubiquitous heterocycle in medicinal chemistry, lauded for its capacity to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles of drug candidates.[1][2] Its presence is noted in numerous approved therapeutic agents.[1] Concurrently, the incorporation of fluorine and bromine atoms into aromatic systems is a widely employed strategy to modulate a molecule's electronic properties, lipophilicity, and binding interactions with target proteins, often leading to enhanced potency and improved metabolic stability.[3]

While a detailed historical record of the initial discovery of this compound is not extensively documented in peer-reviewed literature—suggesting its primary role as a versatile chemical intermediate—its molecular architecture positions it as a compound of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview, from its logical synthesis to its potential as a scaffold in the generation of novel therapeutics.

Retrosynthetic Analysis and Synthesis Pathways

The synthesis of this compound is most logically approached through the formation of an amide bond between a 2-bromo-5-fluorobenzoic acid precursor and morpholine. Two primary, industrially scalable, and reliable pathways are presented herein.

Pathway 1: Acyl Chloride-Mediated Amide Coupling

This classic and highly efficient method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily undergoes nucleophilic acyl substitution with morpholine.

Rationale: The conversion of the carboxylic acid to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the secondary amine of morpholine. This is a robust and high-yielding transformation. A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the morpholine nucleophile.

Acyl_Chloride_Pathway cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling 2_bromo_5_fluorobenzoic_acid 2-Bromo-5-fluorobenzoic Acid thionyl_chloride SOCl₂ or (COCl)₂ 2_bromo_5_fluorobenzoic_acid->thionyl_chloride 2_bromo_5_fluorobenzoyl_chloride 2-Bromo-5-fluorobenzoyl Chloride thionyl_chloride->2_bromo_5_fluorobenzoyl_chloride morpholine Morpholine 2_bromo_5_fluorobenzoyl_chloride->morpholine target_compound (2-Bromo-5-fluorophenyl) (morpholino)methanone morpholine->target_compound base Et₃N or DIPEA base->target_compound HCl Scavenger Direct_Coupling_Pathway reactants 2-Bromo-5-fluorobenzoic Acid + Morpholine coupling_reagents Coupling Reagents (e.g., HATU, EDC/HOBt) reactants->coupling_reagents target_compound (2-Bromo-5-fluorophenyl) (morpholino)methanone coupling_reagents->target_compound base Base (e.g., DIPEA) base->target_compound Applications start (2-Bromo-5-fluorophenyl) (morpholino)methanone suzuki Suzuki Coupling (Boronic Acids) start->suzuki Pd Catalyst sonogashira Sonogashira Coupling (Alkynes) start->sonogashira Pd/Cu Catalysts buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Catalyst library Diverse Library of Bioactive Candidates suzuki->library sonogashira->library buchwald->library

Sources

A Technical Guide to the Structural Analysis of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis of (2-Bromo-5-fluorophenyl)(morpholino)methanone, a key intermediate in modern organic synthesis. Given its role in the development of novel pharmaceuticals, dyes, and pesticides, a thorough understanding of its structural and chemical properties is paramount.[1] This document outlines a multi-technique analytical workflow, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, this guide leverages predictive models and spectral data from analogous structures to provide a robust analytical protocol. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of confidence in the structural elucidation for researchers engaged in its synthesis and application.

Introduction: The Significance of this compound

This compound (CAS No. 951884-11-0) is a substituted benzamide with a molecular formula of C₁₁H₁₁BrFNO₂ and a molecular weight of 288.11 g/mol .[1] Its structure, featuring a brominated and fluorinated phenyl ring attached to a morpholine moiety via a carbonyl group, makes it a valuable precursor in medicinal chemistry and materials science. The presence of halogen atoms provides reactive handles for cross-coupling reactions, while the morpholine group can influence solubility and biological activity.

Accurate structural confirmation is the bedrock of any chemical research and development program. For a pivotal intermediate like this compound, this ensures the integrity of subsequent synthetic steps and the purity of the final product. This guide provides the scientific rationale and detailed protocols for its comprehensive characterization.

Foundational Physicochemical Properties

A preliminary understanding of the compound's basic properties is essential before embarking on detailed spectroscopic analysis.

PropertyValueSource
CAS Number 951884-11-0[1]
Molecular Formula C₁₁H₁₁BrFNO₂[1]
Molecular Weight 288.11 g/mol [1]
Appearance White solid[1]
Solubility Insoluble in water, soluble in organic solvents like ethanol and DMSO.[1]

The Analytical Workflow: A Multi-faceted Approach

The structural elucidation of a molecule is most reliably achieved through the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and validated picture.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Synthesized Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Connectivity IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Structure Final Structure Elucidation NMR->Structure IR->Structure MS->Structure Fragmentation_Pathway Parent [C₁₁H₁₁BrFNO₂]⁺ m/z 287/289 Frag1 [C₇H₃BrFO]⁺ m/z 202/204 Parent->Frag1 - C₄H₈NO Frag2 [C₄H₈NO]⁺ m/z 86 Parent->Frag2 - C₇H₃BrFO Frag3 [C₆H₃BrF]⁺ m/z 174/176 Frag1->Frag3 - CO

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatography system. Acquire the spectrum in positive ion mode using electron ionization (EI) or electrospray ionization (ESI).

Conclusion: A Unified Structural Assignment

The structural integrity of this compound can be confidently established by the synergistic application of NMR, IR, and mass spectrometry. The predicted data presented in this guide provides a robust benchmark for researchers. ¹H and ¹³C NMR will define the carbon-hydrogen framework and the connectivity of the aromatic and morpholine rings. IR spectroscopy will confirm the presence of the key amide carbonyl group. Finally, mass spectrometry will verify the molecular weight and the presence of bromine through its distinct isotopic signature. This comprehensive analytical approach ensures the quality and reliability of this important synthetic intermediate, thereby underpinning the success of subsequent research and development endeavors.

References

  • BenchChem. (n.d.). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
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An In-depth Technical Guide to Determining the Solubility of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] A compound with poor aqueous solubility can face significant hurdles in formulation development, leading to unpredictable absorption and suboptimal therapeutic outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility of a promising, yet under-characterized molecule: (2-Bromo-5-fluorophenyl)(morpholino)methanone. By understanding its solubility profile across a spectrum of solvents, researchers can make informed decisions to propel its development forward.

Understanding the Molecule: this compound

A thorough analysis of a compound's solubility begins with a deep understanding of its chemical structure. This compound is a synthetic organic compound. Its structure, featuring a brominated and fluorinated phenyl ring attached to a morpholine moiety via a ketone linker, suggests a molecule with moderate lipophilicity. The presence of the halogen atoms, particularly the fluorine, can influence its metabolic stability and binding affinity, while the morpholine group, a common "privileged" structure in medicinal chemistry, is often incorporated to enhance aqueous solubility and other drug-like properties.[2]

Physicochemical Properties (Predicted):

PropertyPredicted Value/CharacteristicRationale
Molecular Weight~288.11 g/mol Based on the chemical formula C11H11BrFNO2.[3]
LogPModerately Lipophilic (2.0 - 4.0)The aromatic ring and bromine atom contribute to lipophilicity, while the morpholine and oxygen atoms add some polarity.
pKaWeakly BasicThe nitrogen atom in the morpholine ring is expected to have a pKa in the weak base range.
Hydrogen Bond Donors0There are no hydrogens attached to highly electronegative atoms like oxygen or nitrogen.[3]
Hydrogen Bond Acceptors3The oxygen atoms in the morpholine and carbonyl groups, and the fluorine atom can act as hydrogen bond acceptors.[3]

This initial assessment suggests that this compound will likely exhibit limited solubility in aqueous media and higher solubility in organic solvents. A systematic experimental evaluation is therefore essential to quantify its solubility profile.

The Strategic Approach to Solubility Determination

A robust solubility assessment involves a multi-faceted approach, encompassing both kinetic and thermodynamic (equilibrium) solubility measurements.

  • Kinetic Solubility: This provides a rapid assessment of how much of a compound, initially dissolved in an organic solvent like DMSO, will remain in solution when diluted into an aqueous buffer.[8][9] It is a high-throughput method often employed in the early stages of drug discovery for initial screening.[8][10]

  • Thermodynamic (Equilibrium) Solubility: This is the "gold standard" for solubility measurement, representing the true saturation concentration of a compound in a solvent at equilibrium.[11][12] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[11][13]

The following diagram illustrates the logical workflow for a comprehensive solubility assessment:

Solubility_Workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization & Formulation Kinetic_Solubility Kinetic Solubility Assay (Nephelometry or UV/LC-MS) Solvent_Selection Solvent Selection (Aqueous & Organic) Kinetic_Solubility->Solvent_Selection Thermodynamic_Solubility Thermodynamic Solubility (Shake-Flask Method) Data_Analysis Data Analysis & Interpretation Thermodynamic_Solubility->Data_Analysis Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->Kinetic_Solubility Solvent_Selection->Thermodynamic_Solubility

Caption: A logical workflow for determining the solubility of a compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Kinetic Solubility Assay

This assay provides a rapid determination of a compound's tendency to precipitate out of an aqueous solution.

Principle: A concentrated stock solution of the test compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate is then detected, often by nephelometry (light scattering) or by measuring the concentration of the remaining soluble compound using UV-Vis spectroscopy or LC-MS.[10][14]

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.

  • Aqueous Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer. This will create a range of compound concentrations with a consistent, low percentage of DMSO (typically ≤1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[10]

  • Detection:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.

    • UV/LC-MS Analysis: For a more quantitative measurement, filter the solutions to remove any precipitate. Analyze the filtrate using a validated UV-Vis or LC-MS method to determine the concentration of the soluble compound.

  • Data Analysis: Plot the measured solubility against the nominal concentration. The point at which the measured solubility plateaus is the kinetic solubility.

Kinetic_Solubility_Workflow Start Start Prep_Stock Prepare 10 mM Stock in DMSO Start->Prep_Stock Prep_Buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) Start->Prep_Buffer Serial_Dilution Serial Dilution in 96-well Plate Prep_Stock->Serial_Dilution Prep_Buffer->Serial_Dilution Incubation Incubate (2h, 25°C) with Shaking Serial_Dilution->Incubation Detection Detection Incubation->Detection Nephelometry Nephelometry (Light Scattering) Detection->Nephelometry Qualitative Filter Filter to Remove Precipitate Detection->Filter Quantitative Data_Analysis Data Analysis: Determine Kinetic Solubility Nephelometry->Data_Analysis UV_LCMS UV/LC-MS Analysis of Filtrate Filter->UV_LCMS UV_LCMS->Data_Analysis

Caption: A detailed workflow for the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay: The Shake-Flask Method

This method determines the true equilibrium solubility of a compound and is considered the benchmark for solubility measurements.[11][13]

Principle: An excess amount of the solid compound is added to a solvent and agitated until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined after separating the undissolved solid.[12]

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of relevant solvents. This should include aqueous buffers (e.g., pH 5.0, 7.4, and 9.0 to assess pH-dependent solubility), biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)), and various organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, dichloromethane, and ethyl acetate).

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][15]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[12][16]

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[15][17] A standard calibration curve should be prepared to ensure accurate quantification.

  • Solid Phase Analysis (Optional but Recommended): Analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvation) during the experiment.[13]

Thermodynamic_Solubility_Workflow Start Start Add_Excess_Solid Add Excess Solid to Selected Solvents Start->Add_Excess_Solid Equilibration Equilibrate (24-48h, 25°C) with Agitation Add_Excess_Solid->Equilibration Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Analyze_Supernatant Analyze Supernatant/Filtrate (HPLC or LC-MS) Phase_Separation->Analyze_Supernatant Analyze_Solid Analyze Remaining Solid (XRPD/DSC) Phase_Separation->Analyze_Solid Data_Quantification Quantify Concentration (Equilibrium Solubility) Analyze_Supernatant->Data_Quantification

Caption: A detailed workflow for the thermodynamic (equilibrium) solubility assay.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is crucial for easy comparison and interpretation.

Table 1: Kinetic Solubility of this compound

Aqueous BufferpHTemperature (°C)Kinetic Solubility (μM)Method
PBS7.425Experimental ValueNephelometry
PBS7.437Experimental ValueLC-MS
SGF1.237Experimental ValueLC-MS
SIF6.837Experimental ValueLC-MS

Table 2: Thermodynamic (Equilibrium) Solubility of this compound

SolventSolvent TypeTemperature (°C)Equilibrium Solubility (mg/mL)Equilibrium Solubility (M)
WaterPolar Protic25Experimental ValueCalculated Value
PBS (pH 5.0)Aqueous Buffer25Experimental ValueCalculated Value
PBS (pH 7.4)Aqueous Buffer25Experimental ValueCalculated Value
PBS (pH 9.0)Aqueous Buffer25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
MethanolPolar Protic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
DichloromethaneNon-polar25Experimental ValueCalculated Value
Ethyl AcetateModerately Polar25Experimental ValueCalculated Value

Interpretation of Results:

  • pH-Dependent Solubility: By comparing the solubility in buffers of different pH, one can determine if the compound is ionizable. For this compound, a slight increase in solubility at lower pH might be observed due to the protonation of the morpholine nitrogen.

  • Solvent Polarity: The solubility in different organic solvents will provide insights into the compound's polarity and potential solvent systems for formulation. Based on its structure, higher solubility is expected in moderately polar to non-polar organic solvents.

  • Biorelevant Media: Solubility in SGF and SIF can provide a more physiologically relevant prediction of its behavior in the gastrointestinal tract.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that will be instrumental in guiding the subsequent stages of drug development, from formulation design to preclinical evaluation. The morpholine moiety is known to improve aqueous solubility, and a thorough investigation as described here will quantify this effect for this specific molecule.[2] A clear understanding of the solubility profile of this compound is a critical first step towards unlocking its full therapeutic potential.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • PubChem. (3-Bromo-2-fluorophenyl)(morpholino)methanone. [Link]

  • PubChem. (2-Bromo-5-methylphenyl)(morpholino)methanone. [Link]

  • Al-Ghaban, F. K. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • PubChem. (5-Bromo-2,4-difluorophenyl)(morpholino)methanone. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Bergström, C. A. S. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(3), 169-195. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5551-5553. [Link]

  • SlideShare. (2016, November 29). solubility experimental methods.pptx. [Link]

  • PubChem. (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone. [Link]

  • PubChem. (4-Bromo-2,3-difluorophenyl)(morpholino)methanone. [Link]

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The Strategic Chemistry of (2-Bromo-5-fluorophenyl)(morpholino)methanone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine heterocycle has emerged as a "privileged structure," a molecular framework that is frequently found in biologically active compounds.[1] Its prevalence is not coincidental; the morpholine ring confers a multitude of advantageous physicochemical and pharmacokinetic properties.[2] The presence of both a basic nitrogen and a polar ether oxygen within a stable six-membered ring imparts a unique balance of hydrophilicity and lipophilicity, often leading to improved aqueous solubility, metabolic stability, and oral bioavailability.[3][4] These characteristics make morpholine-containing building blocks highly sought after in the design of novel therapeutics across a wide range of disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[5]

This technical guide focuses on the chemistry of a particularly valuable synthetic intermediate: (2-Bromo-5-fluorophenyl)(morpholino)methanone . This molecule strategically combines the benefits of the morpholine amide with a synthetically versatile brominated and fluorinated phenyl ring. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The fluorine atom, a common bioisostere for hydrogen, can enhance binding affinity, modulate pKa, and block metabolic pathways, making it a powerful tool for lead optimization.[6]

This document will provide an in-depth exploration of the synthesis, reactivity, and potential applications of this compound, offering practical insights and detailed protocols for researchers, medicinal chemists, and drug development professionals.

Synthesis of this compound)

The most direct and efficient synthesis of this compound involves a two-step process starting from the commercially available 2-bromo-5-fluorobenzoic acid. The first step is the activation of the carboxylic acid to the more reactive acyl chloride, followed by amidation with morpholine.

Logical Workflow for Synthesis

A 2-Bromo-5-fluorobenzoic Acid C 2-Bromo-5-fluorobenzoyl Chloride (Intermediate) A->C Acyl Chloride Formation (e.g., in Toluene, reflux) B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C F This compound (Final Product) C->F Amidation (e.g., in CH₂Cl₂, 0°C to RT) D Morpholine D->F E Triethylamine (Et₃N) or other non-nucleophilic base E->F HCl Scavenger

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides.[7][8]

  • Materials:

    • 2-Bromo-5-fluorobenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)

    • Anhydrous toluene or dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-5-fluorobenzoic acid and the chosen anhydrous solvent.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2-bromo-5-fluorobenzoyl chloride is typically used in the next step without further purification.

Part B: Synthesis of this compound

This amidation protocol is adapted from a reliable procedure for a similar, non-fluorinated analogue.[9]

  • Materials:

    • Crude 2-Bromo-5-fluorobenzoyl chloride (1.0 eq) from Part A

    • Morpholine (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Anhydrous dichloromethane (DCM)

    • Deionized water

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • In a separate flask, dissolve morpholine and triethylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 2-bromo-5-fluorobenzoyl chloride in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirred morpholine solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford this compound as a solid.

Physicochemical and Predicted Spectroscopic Data

PropertyPredicted Value/Information
Molecular Formula C₁₁H₁₁BrFNO₂
Molecular Weight 288.11 g/mol
Appearance Expected to be a white to off-white solid.[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO; likely insoluble in water.[1]
¹H NMR Aromatic Protons (3H): Multiplets in the range of δ 7.0-7.6 ppm. The fluorine and bromine substituents will influence the exact chemical shifts and coupling patterns. Morpholine Protons (8H): Two broad multiplets or singlets around δ 3.4-3.8 ppm, corresponding to the four protons adjacent to the oxygen and the four protons adjacent to the nitrogen.[8][9]
¹³C NMR Aromatic Carbons (6C): Signals expected in the range of δ 115-140 ppm. The carbon bearing the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the bromine will also have a characteristic chemical shift. Carbonyl Carbon (1C): A signal around δ 165-170 ppm. Morpholine Carbons (4C): Two signals are expected around δ 42-48 ppm (N-CH₂) and δ 66-68 ppm (O-CH₂).[2][9]
¹⁹F NMR A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift will be dependent on the solvent and the reference standard used, but will likely appear as a multiplet due to coupling with the adjacent aromatic protons.[1][10]

Core Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of its aryl bromide moiety. This functional group is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures from an aryl halide and an organoboron reagent.[11] For this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents at the 2-position.

A This compound F Coupled Biaryl Product A->F Suzuki-Miyaura Coupling B Aryl/Heteroaryl Boronic Acid or Boronate Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) C->F Catalyst D Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) D->F Base E Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) E->F Solvent

Caption: Workflow for Suzuki-Miyaura coupling of the title compound.

This protocol is a representative example based on well-established conditions for the Suzuki coupling of aryl bromides.[4][12][13]

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

    • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the palladium catalyst, followed by the degassed solvent system.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is central to the synthesis of many pharmaceuticals.[14] This reaction allows for the coupling of the aryl bromide with a variety of primary and secondary amines, amides, or other nitrogen nucleophiles.

A This compound G Arylated Amine Product A->G Buchwald-Hartwig Amination B Primary or Secondary Amine (R¹R²NH) B->G C Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) C->G Catalyst D Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) D->G Ligand E Base (e.g., NaOᵗBu, K₃PO₄, LHMDS) E->G Base F Solvent (e.g., Toluene, Dioxane) F->G Solvent

Caption: Workflow for Buchwald-Hartwig amination of the title compound.

This protocol is based on modern, highly efficient conditions for the Buchwald-Hartwig amination of aryl bromides.[4][15][16]

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.2 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Phosphine ligand (e.g., XPhos, 2-4 mol%)

    • Base (e.g., sodium tert-butoxide, 1.4 eq)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a reaction vessel.

    • Add this compound and the amine.

    • Add the anhydrous, degassed toluene.

    • Seal the vessel and heat the mixture to 80-110 °C with stirring.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the arylated amine product.

Applications in Drug Discovery and Development

While specific examples of this compound as a direct precursor to a marketed drug are not prevalent in publicly available literature, its structural motifs are frequently found in patented compounds and key intermediates for biologically active molecules. For instance, related bromo-phenyl methanone structures are key intermediates in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[17]

The true value of this building block lies in its potential for generating diverse chemical libraries for high-throughput screening. By leveraging the Suzuki and Buchwald-Hartwig reactions, medicinal chemists can rapidly synthesize a wide array of analogues, exploring the structure-activity relationships (SAR) of a lead compound. The 2-bromo-5-fluorophenyl core allows for systematic modification of the steric and electronic properties of the molecule, which is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Conclusion

This compound is a strategically designed building block that offers significant advantages for medicinal chemistry and drug discovery programs. Its straightforward synthesis, combined with the versatile reactivity of the aryl bromide moiety, provides a powerful platform for the construction of complex, biologically active molecules. The inherent benefits of the morpholine scaffold, coupled with the modulating effects of the fluorine substituent, make this compound a valuable asset for any researcher aiming to develop novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary to effectively utilize this important intermediate in the pursuit of new medicines.

References

  • Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules. It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes. (Source: PubMed, "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules")
  • Morpholine enhances the solubility, bioavailability, and metabolic stability of drug molecules because of its structural feature that gives optimum basicity (pKa = ca. 8.7), hydrogen bonding, and an electron-deficient ring system. (Source: ACS Publications, "A Minireview on the Morpholine-Ring-Containing U.S.
  • In CNS-active compounds, morpholines are used (1) to enhance the potency through molecular interactions, (2) to act as a scaffold directing the appendages in the correct position, and (3) to modulate pharmacokinetic/pharmacodynamic (PK/PD) properties. (Source: ACS Publications, "Occurrence of Morpholine in Central Nervous System Drug Discovery")
  • The presence of both nitrogen and oxygen in the morpholine ring contributes to its optimal balance of hydrophilicity and lipophilicity, which enhances blood–brain barrier (BBB) permeability. (Source: Taylor & Francis Online, "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis")
  • Morpholine is a versatile nucleus as it is involved in a wide range of pharmacological activities.
  • In organic chemistry, the Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides.
  • 2-Bromo-5-fluoropyridine stands out as a prime example, offering chemists a powerful tool for constructing complex molecular architectures. Its dual functionality, featuring both a bromine atom and a fluorine atom on a pyridine core, opens up a myriad of synthetic possibilities. (Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound are mainly used in the field of organic synthesis. It can be used as an intermediate for the synthesis of other organic compounds, such as for the preparation of new drugs, dyes and pesticides. (Source: ChemBK, "this compound")
  • A new palladium catalyst (DAPCy) made from Pd(OAc)2 and commercially available, inexpensive dicyclohexylamine has been developed for the Suzuki coupling reaction of aryl bromides with boronic acids to give the coupling products in good to high yields. (Source: ACS Publications, "Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions")
  • To date little success in the cross-coupling of 2° amines with aryl chlorides at low catalyst loadings (<0.5 mol% Pd) has been obtained. For the coupling of acyclic secondary aliphatic amines, Nolan reported two examples of the arylation of di-n-butylamine at 0.01 mol% Pd using a NHC carbene ligand. (Source: NIH, "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases")
  • 5-Bromo-1,2,3-trifluorobenzene (BrC6H2F3) is a structurally simple molecule commonly used as a building block in a variety of synthetic organic reactions. As this molecule contains 1H, 19F, and 13C (in natural abundance), it is a beautiful example to demonstrate the unique advantage offered by the Spinsolve of accessing all three nuclei simultaneously without requiring retuning or user intervention. (Source: Magritek, "5-Bromo-1,2,3-trifluorobenzene")
  • Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds.
  • Fluorine is a sensitive nucleus which yields sharp signals and has a wide chemical shift range. (Source: University of Ottawa, "19Flourine NMR")
  • Fluorine-19 NMR brings a new dimension to the analysis group of fluorine-containing compounds. The wider chemical shift range in 19F NMR makes it possible to resolve each fluorine-containing functional group and the routinely large variable magnitude of 1H-19F and 19F-19F coupling sheds more light on structural effects.
  • 1 H-NMR and 13 C-NMR spectra of 5-FA. (a) 1 H-NMR spectrum of 5-FA (600 MHz, solvent DMSO). (Source: ResearchGate, "1 H-NMR and 13 C-NMR spectra of 5-FA")
  • Supporting Information for - The Royal Society of Chemistry (Source: The Royal Society of Chemistry)
  • 2-(4-Fluorophenyl)
  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands (Source: ResearchG
  • To a stirred solution of morpholine (0.958 g, 11.0 mmol) and triethylamine (1.260 g, 12.0 mmol) in dichloromethane (20 mL) at ambient temperature was carefully added benzoyl chloride (1.406 g, 10.0 mol) at a sufficiently slow rate that boiling of the solvent is minimized. (Source: ChemSpider Synthetic Pages, "Amidation of benzoyl chloride with morpholine")
  • The synthesis of 2-bromo-5-fluorobenzaldehyde from 2-bromo-5-fluorobenzyl alcohol (Source: ChemicalBook)
  • Suzuki-Miyaura cross-coupling: Practical Guide (Source: Yoneda Labs)
  • In this video, I set up a Suzuki coupling. The Suzuki reaction is a palladium-catalyzed cross-coupling between organoboronic acids or esters and organic halides or triflates under basic conditions to form a new C–C sigma bond. (Source: YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.")
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments (Source: MDPI)
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride (Source: Google P
  • This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-bromobenzoyl chloride.
  • The invention relates to morpholino-derivatives according to Formula (I) or stereoisomers or pharmaceutically acceptable salts or solvate thereof... (Source: Google Patents, "US9079895B2 - Morpholino compounds, uses and methods")
  • According to the present invention, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone forms an ether with L-dimethyl malate under the effect of DIEA, then TMDS is used to reduce carbonyl to methylene under the catalysis of indium bromide...
  • Improved methods are described for solid-phase synthesis of morpholino oligomers... (Source: Google Patents, "US8299206B2 - Method of synthesis of morpholino oligomers")
  • Present invention relates to stable Fmoc protected Morpholino monomers and corresponding oligonucleotides (PMO) and efficient synthesis of the same... (Source: Google Patents, "US20210130379A1 - Synthesis of fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomer")
  • Recognizing the NMR p
  • The preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone... (Source: Google Patents, "CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone")
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis (Source: Google Patents, "CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis")
  • 2-Bromo-5-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 50998641 (Source: PubChem)
  • CAS#:771-67-5 | 2-Bromo-5-fluorobenzene-1-sulfonyl chloride (Source: Chemsrc)
  • 2-Bromo-5-chlorobenzoic acid | SIELC Technologies (Source: SIELC Technologies)

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Methodological & Application

Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone, a key intermediate in contemporary drug discovery.[1] The protocol details a robust and efficient amide coupling reaction, emphasizing the rationale behind procedural steps, safety considerations, and methods for purification and characterization. This guide is intended for researchers in medicinal chemistry, organic synthesis, and pharmaceutical development, offering both a practical workflow and a deeper understanding of the underlying chemical principles.

Introduction and Scientific Context

This compound is a substituted benzamide that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural motifs—a halogenated phenyl ring and a morpholine amide—are prevalent in molecules designed to interact with specific biological targets. Notably, this intermediate is integral to the synthesis of novel kinase inhibitors and other targeted therapies, where precise molecular architecture is paramount for efficacy and selectivity.

The synthesis of this compound is a classic example of an amide bond formation, one of the most fundamental and frequently performed reactions in medicinal chemistry.[2] The protocol described herein employs a modern coupling reagent to achieve high yield and purity under mild conditions, circumventing the need for harsh reagents like thionyl chloride or oxalyl chloride.

Strategic Importance in Drug Discovery

The 2-bromo-5-fluorophenyl moiety offers multiple strategic advantages in drug design:

  • Orthogonal Reactivity: The bromine atom provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space around the core scaffold.

  • Metabolic Stability: The fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. It can also modulate the pKa of nearby functional groups and improve binding affinity through favorable electrostatic interactions.

  • Scaffold Rigidity: The morpholine group, while conformationally flexible, imparts a degree of rigidity and improves the physicochemical properties of the parent molecule, often enhancing solubility and oral bioavailability.

Reaction Principle and Mechanism

The core of this protocol is the coupling of 2-bromo-5-fluorobenzoic acid with morpholine. This transformation is facilitated by a coupling agent, which activates the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of morpholine.

The Role of HATU as a Coupling Reagent

For this synthesis, we have selected HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly efficient uronium-based coupling agent known for its rapid reaction times, high yields, and suppression of side reactions, particularly the epimerization of chiral substrates.[3][4]

The reaction proceeds through a multi-step mechanism:

  • Deprotonation: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[2]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, displacing the HOAt (1-hydroxy-7-azabenzotriazole) group to form a highly reactive OAt-active ester.[5][6]

  • Nucleophilic Acyl Substitution: The nitrogen atom of morpholine attacks the carbonyl carbon of the activated ester.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating the HOAt leaving group and forming the stable amide bond of the final product.[5]

This mechanism is highly efficient and minimizes the formation of unwanted byproducts.

HATU_Mechanism cluster_0 Step 1: Acid Activation cluster_1 Step 2: Amide Formation Carboxylic_Acid R-COOH (2-Bromo-5-fluorobenzoic acid) Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base DIPEA Active_Ester R-CO-OAt (Active Ester) Carboxylate->Active_Ester + HATU - (Me₂N)₂C=N⁺(Me₂)₂ HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + Amine Amine HN(CH₂CH₂)₂O (Morpholine) Product (2-Bromo-5-fluorophenyl) (morpholino)methanone Tetrahedral_Intermediate->Product - HOAt Leaving_Group HOAt Tetrahedral_Intermediate->Leaving_Group

Caption: General workflow for HATU-mediated amide coupling.

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)PuritySupplier
2-Bromo-5-fluorobenzoic acid219.012.19 g10.0>98%Sigma-Aldrich
Morpholine87.120.96 mL (0.96 g)11.0>99%Sigma-Aldrich
HATU380.234.18 g11.0>98%Combi-Blocks
DIPEA129.243.66 mL (2.1 g)16.0>99%Sigma-Aldrich
Dichloromethane (DCM)-50 mL-AnhydrousAcros Organics
Ethyl Acetate (EtOAc)-~200 mL-ACS GradeFisher Scientific
Saturated NaHCO₃ (aq)-50 mL--Lab Prepared
Brine (Saturated NaCl)-50 mL--Lab Prepared
Anhydrous MgSO₄-~5 g--VWR
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzoic acid (2.19 g, 10.0 mmol) and HATU (4.18 g, 11.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add DIPEA (3.66 mL, 16.0 mmol) dropwise over 5 minutes. The solution may become slightly cloudy.

  • Amine Addition: In a separate vial, dissolve morpholine (0.96 mL, 11.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting carboxylic acid should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted acid and HOAt.

    • Wash with 50 mL of brine to remove residual water and salts.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification:

    • The crude product can be purified by recrystallization or flash column chromatography.

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in a refrigerator, to induce crystallization. Collect the crystals by vacuum filtration.

    • Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using a silica gel column, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc).

  • Final Product: After purification, dry the product under high vacuum to remove residual solvents. The final product, this compound, should be a white to off-white solid.[7] The expected yield is typically in the range of 85-95%.

Synthesis_Workflow Start 1. Combine Acid & HATU in DCM Step2 2. Cool to 0°C Start->Step2 Step3 3. Add DIPEA Step2->Step3 Step4 4. Add Morpholine Step3->Step4 Step5 5. Warm to RT, Stir 2-4h Step4->Step5 Step6 6. TLC Monitoring Step5->Step6 Step7 7. Aqueous Work-up (NaHCO₃, Brine) Step6->Step7 Reaction Complete Step8 8. Dry (MgSO₄) & Concentrate Step7->Step8 Step9 9. Purify (Recrystallization or Chromatography) Step8->Step9 End 10. Dry to Yield Final Product Step9->End

Caption: Step-by-step synthesis and purification workflow.

Safety and Handling

  • Reagents: All reagents should be handled in a fume hood. DCM is a volatile solvent and a suspected carcinogen. Morpholine and DIPEA are corrosive bases. HATU is an irritant.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and nitrile gloves are mandatory.

  • Waste Disposal: All organic and aqueous waste should be disposed of in appropriately labeled waste containers according to institutional guidelines.

Characterization and Data Analysis

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.[8]

Expected Analytical Data
TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~3.8-3.5 (m, 8H, morpholine CH₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~165 (C=O), ~160 (d, ¹JCF, C-F), ~135-115 (Ar-C), ~67 (morpholine O-CH₂), ~45 (morpholine N-CH₂)
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₁H₁₂BrFNO₂⁺: 288.0030; found: 288.0032. The spectrum should show the characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in ~1:1 ratio).
Melting Point Literature values vary, but typically in the range of 100-104 °C.[9]
Interpreting the Data
  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[10] The aromatic region in the ¹H NMR will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The integration of the morpholine protons should correspond to 8 hydrogens. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all signals.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or quantitative NMR (qNMR). A purity of >95% is generally required for subsequent use in drug discovery programs.

Conclusion

This application note provides a reliable and scalable protocol for the synthesis of this compound. The use of HATU as a coupling agent ensures a high-yielding and clean reaction, making this method suitable for both small-scale research and larger-scale production of this important chemical intermediate. The detailed procedural and analytical guidance aims to empower researchers to confidently synthesize and validate this compound for their drug discovery endeavors.

References

  • Bolli, M. H., et al. (2012). Discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(12), 133-143. Available at: [Link]

  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Available at: [Link]

  • ResearchGate. (2009). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). HATU. Wikipedia. Available at: [Link]

Sources

The Strategic Application of (2-Bromo-5-fluorophenyl)(morpholino)methanone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold Component in Drug Discovery

In the landscape of contemporary medicinal chemistry, the morpholine moiety stands out as a "privileged structure."[1] Its frequent incorporation into drug candidates is attributed to its ability to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2] When combined with a synthetically versatile 2-bromo-5-fluorophenyl group, the resulting methanone, (2-Bromo-5-fluorophenyl)(morpholino)methanone, emerges as a highly valuable building block for the synthesis of complex therapeutic agents. This guide provides an in-depth exploration of its application, focusing on its role as a key intermediate in the synthesis of targeted therapies, particularly in the realm of oncology.

The strategic placement of the bromine and fluorine atoms on the phenyl ring offers medicinal chemists a dual handle for molecular elaboration. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR). The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability, a crucial aspect of drug design.

Core Application: Intermediate in the Synthesis of PRMT5 Inhibitors

A significant application of this compound is in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. PRMT5 is a critical enzyme in cellular processes, and its over-expression is implicated in various cancers, making it a compelling therapeutic target.[3] Patent literature reveals the use of intermediates structurally analogous to this compound in the construction of potent and selective PRMT5 inhibitors.[3] The core strategy involves leveraging the bromo- and fluoro-substituted phenyl ring as a scaffold to build molecules that can effectively interact with the PRMT5 active site.

The general synthetic approach involves the initial synthesis of the this compound core, followed by strategic cross-coupling reactions to introduce functionalities that enhance potency and selectivity.

Synthesis of this compound: A Foundational Protocol

The synthesis of the title compound is typically achieved through a standard amide bond formation between 2-bromo-5-fluorobenzoic acid and morpholine.

Protocol 1: Amide Bond Formation via Acyl Chloride

This protocol details the conversion of 2-bromo-5-fluorobenzoic acid to its corresponding acyl chloride, followed by reaction with morpholine.

Step 1: Formation of 2-Bromo-5-fluorobenzoyl chloride

  • To a solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-bromo-5-fluorobenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation with Morpholine

  • Dissolve morpholine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM at 0 °C.

  • Add a solution of the crude 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the morpholine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC for the consumption of the acyl chloride.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring of this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for building complex molecular architectures.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of synthesizing PRMT5 inhibitors, this reaction can be used to introduce various aryl or heteroaryl moieties that can interact with specific pockets in the enzyme's active site.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This is particularly useful for introducing primary or secondary amines, which can serve as key hydrogen bond donors or acceptors in ligand-protein interactions.

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

  • Phosphine ligand (e.g., XPhos, RuPhos) (0.04 eq)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound, the amine, the base, the palladium pre-catalyst, and the phosphine ligand in a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylamine derivative.

Visualizing the Synthetic Strategy

The following diagrams illustrate the pivotal role of this compound in the synthesis of complex, biologically active molecules.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Diversification via Cross-Coupling cluster_3 Bioactive Molecules 2-bromo-5-fluorobenzoic_acid 2-Bromo-5-fluorobenzoic Acid amide_formation Amide Formation (Protocol 1) 2-bromo-5-fluorobenzoic_acid->amide_formation morpholine Morpholine morpholine->amide_formation target_compound (2-Bromo-5-fluorophenyl) (morpholino)methanone amide_formation->target_compound suzuki Suzuki-Miyaura Coupling (Protocol 2) target_compound->suzuki buchwald Buchwald-Hartwig Amination (Protocol 3) target_compound->buchwald biaryl_product Biaryl Derivatives (e.g., PRMT5 Inhibitors) suzuki->biaryl_product arylamine_product Arylamine Derivatives (e.g., Kinase Inhibitors) buchwald->arylamine_product

Caption: Synthetic workflow for the application of this compound.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 951884-11-0[1]
Molecular Formula C₁₁H₁₁BrFNO₂[1]
Molecular Weight 288.11 g/mol [1]
Appearance White solid[1]
Solubility Soluble in organic solvents like ethanol and DMSO; insoluble in water.[1]

Conclusion and Future Perspectives

This compound is a strategically designed building block that provides a robust platform for the synthesis of novel therapeutic agents. Its utility is particularly evident in the development of targeted therapies such as PRMT5 inhibitors, where the ability to perform selective cross-coupling reactions is paramount for optimizing biological activity. The protocols outlined in this guide serve as a foundation for researchers to explore the full potential of this versatile intermediate in their drug discovery programs. As the demand for highly specific and potent small molecule inhibitors continues to grow, the importance of well-characterized and synthetically tractable building blocks like this compound will undoubtedly increase.

References

  • This compound. ChemBK. [Link]

  • WO2020033288A1 - Prmt5 inhibitors.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

Sources

The Versatile Building Block: Application Notes for (2-Bromo-5-fluorophenyl)(morpholino)methanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: For Research and Professional Use Only

This document provides detailed application notes and protocols for the use of (2-Bromo-5-fluorophenyl)(morpholino)methanone , a key building block for researchers, medicinal chemists, and drug development professionals. Its unique structural features—a reactive aryl bromide, a deactivating yet meta-directing fluorine atom, and a robust morpholino amide—make it a highly versatile intermediate for the construction of complex molecular architectures.

Strategic Importance in Synthesis

This compound is a valuable scaffold in organic synthesis, particularly in the construction of polysubstituted aromatic compounds. The presence of three distinct functionalities on the phenyl ring allows for a range of selective transformations. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in drug design.[1] The morpholino group is a common motif in bioactive compounds, often conferring favorable pharmacokinetic properties.[2]

This guide will detail the synthesis of this building block and its application in three of the most powerful cross-coupling reactions in modern organic chemistry: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, its utility will be highlighted in the context of synthesizing kinase inhibitors, a critical class of therapeutic agents.

Synthesis of this compound

The synthesis of the title compound is a straightforward two-step process starting from the commercially available 2-bromo-5-fluorobenzoic acid. The first step involves the conversion of the carboxylic acid to the corresponding acyl chloride, followed by amidation with morpholine.

Step 1: Preparation of 2-Bromo-5-fluorobenzoyl chloride

The conversion of 2-bromo-5-fluorobenzoic acid to its acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. Using thionyl chloride is a common and cost-effective method.

Protocol 1: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

Reagent MW Amount Molar Eq.
2-Bromo-5-fluorobenzoic acid219.0110.0 g1.0
Thionyl chloride (SOCl₂)118.978.0 mL2.4
Dichloromethane (DCM)84.9350 mL-
Dimethylformamide (DMF)73.092 dropscatalytic

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol).

  • Add dichloromethane (50 mL) and a catalytic amount of DMF (2 drops).

  • Slowly add thionyl chloride (8.0 mL, 110 mmol) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 40 °C) and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 2-bromo-5-fluorobenzoyl chloride is a pale yellow oil and can be used in the next step without further purification.

Step 2: Acylation of Morpholine

The crude 2-bromo-5-fluorobenzoyl chloride is then reacted with morpholine in the presence of a base to neutralize the HCl generated during the reaction. Triethylamine is a commonly used base for this purpose.[3]

Protocol 2: Synthesis of this compound [3]

Reagent MW Amount Molar Eq.
2-Bromo-5-fluorobenzoyl chloride237.4510.8 g (crude)1.0
Morpholine87.124.4 mL1.1
Triethylamine101.197.0 mL1.1
Dichloromethane (DCM)84.93100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve morpholine (4.4 mL, 50.2 mmol) and triethylamine (7.0 mL, 50.2 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-bromo-5-fluorobenzoyl chloride (10.8 g, ~45.6 mmol) in 50 mL of dichloromethane and add it dropwise to the morpholine solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a white to off-white solid.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2-Bromo-5-fluorobenzoic_acid 2-Bromo-5-fluorobenzoic acid 2-Bromo-5-fluorobenzoyl_chloride 2-Bromo-5-fluorobenzoyl chloride 2-Bromo-5-fluorobenzoic_acid->2-Bromo-5-fluorobenzoyl_chloride  Reflux SOCl2 SOCl₂ SOCl2->2-Bromo-5-fluorobenzoyl_chloride Target_Compound This compound 2-Bromo-5-fluorobenzoyl_chloride->Target_Compound  Et₃N, DCM, 0 °C to RT Morpholine Morpholine Morpholine->Target_Compound Suzuki_Miyaura Aryl_Bromide This compound Product Diaryl Product Aryl_Bromide->Product Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Product Catalyst Pd Catalyst Base Catalyst->Product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling of this compound [4]

Reagent MW Amount Molar Eq.
This compound 288.12 288 mg 1.0
Arylboronic acid - 1.2 mmol 1.2
Pd(PPh₃)₄ 1155.56 35 mg 0.03
K₂CO₃ (2M aq. solution) 138.21 1.0 mL 2.0

| 1,4-Dioxane | 88.11 | 5 mL | - |

Procedure:

  • To a reaction tube, add this compound (288 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (35 mg, 0.03 mmol).

  • Add 1,4-dioxane (5 mL) followed by the 2M aqueous solution of K₂CO₃ (1.0 mL, 2.0 mmol).

  • Seal the tube and heat the reaction mixture to 80-100 °C for 4-12 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. [5][6]This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Sonogashira_Coupling Aryl_Bromide This compound Product Alkynyl Product Aryl_Bromide->Product Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Product Catalyst Pd Catalyst Cu(I) co-catalyst Base Catalyst->Product

Caption: General scheme of the Sonogashira coupling reaction.

Protocol 4: Sonogashira Coupling of this compound [7]

Reagent MW Amount Molar Eq.
This compound 288.12 288 mg 1.0
Terminal alkyne - 1.2 mmol 1.2
PdCl₂(PPh₃)₂ 701.90 35 mg 0.05
Copper(I) iodide (CuI) 190.45 10 mg 0.05
Triethylamine (Et₃N) 101.19 3 mL -

| Tetrahydrofuran (THF) | 72.11 | 7 mL | - |

Procedure:

  • To a Schlenk flask, add this compound (288 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous THF (7 mL) and triethylamine (3 mL).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated product.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds from aryl halides and amines. [8][9]This reaction has become a cornerstone for the synthesis of anilines and their derivatives.

Buchwald_Hartwig Aryl_Bromide This compound Product Aryl Amine Product Aryl_Bromide->Product Amine Amine (R₂NH) Amine->Product Catalyst Pd Catalyst Ligand Base Catalyst->Product

Caption: General scheme of the Buchwald-Hartwig amination.

Protocol 5: Buchwald-Hartwig Amination of this compound [10]

Reagent MW Amount Molar Eq.
This compound 288.12 288 mg 1.0
Amine - 1.2 mmol 1.2
Pd₂(dba)₃ 915.72 23 mg 0.025
XPhos 476.65 48 mg 0.1
Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4

| Toluene | 92.14 | 10 mL | - |

Procedure:

  • To a glovebox, add Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (48 mg, 0.1 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a Schlenk tube.

  • Add this compound (288 mg, 1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (10 mL).

  • Seal the Schlenk tube and heat the mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl product.

Application in Drug Discovery: Synthesis of PRMT5 Inhibitors

Protein Arginine Methyltransferase 5 (PRMT5) is a validated target in oncology, and its inhibition has shown therapeutic potential in various cancers. [11]Many PRMT5 inhibitors feature a substituted heterocyclic core, and building blocks like this compound are valuable for accessing these complex structures. The Suzuki-Miyaura coupling, for example, can be employed to introduce a substituted pyrazole, a common moiety in kinase inhibitors.

PRMT5_Inhibitor_Synthesis Building_Block (2-Bromo-5-fluorophenyl) (morpholino)methanone Intermediate Coupled Intermediate Building_Block->Intermediate Suzuki-Miyaura Coupling Coupling_Partner Substituted Pyrazole Boronic Acid Coupling_Partner->Intermediate PRMT5_Inhibitor PRMT5 Inhibitor Scaffold Intermediate->PRMT5_Inhibitor Further Functionalization

Caption: Synthetic strategy towards PRMT5 inhibitors.

The morpholino group can be a key pharmacophore, and the aryl fluoride can enhance binding affinity or improve metabolic stability. The ability to readily diversify the molecule via cross-coupling reactions makes this compound a strategic starting material in the development of novel PRMT5 inhibitors and other kinase inhibitors.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and drug discovery. The protocols outlined in this guide provide a framework for its synthesis and application in key cross-coupling reactions, enabling the construction of a wide range of complex molecules. The strategic placement of its functional groups allows for selective and high-yielding transformations, making it an invaluable tool for the modern synthetic chemist.

References

  • U.S. Food and Drug Administration. (2023).
  • PrepChem. (n.d.). Synthesis of 2-bromobenzoyl chloride. Retrieved from [Link]

  • WIPO Patent WO2006120208A1.
  • Mini-Reviews in Medicinal Chemistry. (2003). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]

  • ePrints Soton - University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • WIPO Patent WO2021050915A1.
  • PubChem. (n.d.). (3-Bromo-2-fluorophenyl)(morpholino)methanone. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-5-methylphenyl)(morpholino)methanone. Retrieved from [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • WIPO P
  • Molecules. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • NIH. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • PubChem. (n.d.). (5-Bromo-2,4-difluorophenyl)(morpholino)methanone. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • PubMed. (2023). A patent review of PRMT5 inhibitors to treat cancer (2018 - present). Retrieved from [Link]

  • ResearchGate. (2016). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • WIPO Patent WO2021163344A1. Novel prmt5 inhibitors.
  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • PubMed. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PMC - NIH. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Retrieved from [Link]

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protocol for Suzuki coupling with (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Suzuki-Miyaura Coupling of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2] Its impact is particularly profound in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl and substituted aromatic structures is paramount.[3] The reaction's advantages, including the use of mild conditions and the commercial availability and low toxicity of boronic acid reagents, have cemented its status as a preferred synthetic tool.[1][3]

This guide provides a detailed protocol and scientific rationale for the Suzuki-Miyaura coupling of a specific, functionally rich substrate: this compound. We will delve into the substrate's unique electronic and steric characteristics, recommend a robust catalytic system, and provide a step-by-step procedure designed for optimal yield and reproducibility.

Substrate Analysis: Navigating Steric and Electronic Factors

The successful execution of a Suzuki-Miyaura coupling is contingent on a thorough understanding of the substrate's properties. The target molecule, this compound, presents a distinct set of challenges and advantages.

  • Aryl Bromide Reactivity : The carbon-bromine bond is a reliable electrophilic partner in the Suzuki coupling. The general reactivity trend for aryl halides in the rate-limiting oxidative addition step is I > Br > OTf >> Cl.[4][5] This positions the aryl bromide as a sufficiently reactive, yet highly stable and accessible starting material.

  • Electronic Activation : The presence of two electron-withdrawing groups (EWGs)—the fluorine atom and the morpholino-methanone group—on the aromatic ring is advantageous. EWGs enhance the electrophilicity of the carbon atom bonded to the bromine, which generally facilitates the oxidative addition of the palladium(0) catalyst into the C-Br bond, often accelerating the reaction.[4][6][7]

  • Steric Hindrance : The primary challenge with this substrate is the steric bulk imposed by the morpholino-methanone group at the ortho position to the bromine. This steric impediment can hinder the approach of the bulky palladium catalyst, potentially slowing down or inhibiting the oxidative addition and subsequent reductive elimination steps.[8] Standard palladium catalysts, such as Pd(PPh₃)₄, are often ineffective for such sterically demanding transformations.[8] Therefore, the selection of a specialized ligand is critical for success.

To overcome this steric barrier, modern bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands are required.[3][8][9] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can efficiently engage with the hindered aryl bromide.[8]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][10] Understanding this mechanism is key to rationalizing the choice of reagents and conditions.

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to a coordinatively unsaturated Pd(0) complex, forming a square-planar Pd(II) intermediate (Ar-Pd(II)-Br). This is often the rate-determining step of the reaction.[1][10]

  • Transmetalation : The boronic acid (R-B(OH)₂) is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species [R-B(OH)₃]⁻. This boronate then transfers its organic group (R) to the Pd(II) center, displacing the bromide ligand in a process called transmetalation. This forms a new Pd(II) intermediate (Ar-Pd(II)-R).[11][12]

  • Reductive Elimination : The final step is the reductive elimination of the two organic groups (Ar and R) from the Pd(II) center, forming the desired C-C bond in the biaryl product (Ar-R). This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][10]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ in1 pd0->in1 oxidative_addition Ar-Pd(II)L₂(Br) in2 oxidative_addition->in2 transmetalation Ar-Pd(II)L₂(R) in3 transmetalation->in3 in1->oxidative_addition Oxidative Addition in2->transmetalation Transmetalation in3->pd0 Reductive Elimination Product Ar-R in3->Product ArBr Ar-Br ArBr->in1 Boronate R-B(OH)₃⁻ (from R-B(OH)₂ + Base) Boronate->in2

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocol

This protocol is designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid partners.

Reagents and Equipment
Reagent/EquipmentPurposeTypical Grade
This compoundAryl Halide Substrate>98% Purity
Arylboronic AcidCoupling Partner>97% Purity
Palladium(II) Acetate (Pd(OAc)₂)Palladium PrecatalystCatalyst Grade
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand>98% Purity
Potassium Phosphate (K₃PO₄), anhydrousBase>98% Purity
1,4-DioxaneSolventAnhydrous, <50 ppm H₂O
Deionized WaterCo-solventDegassed
Schlenk flask or reaction vial with septumReaction Vessel---
Magnetic stirrer and stir barAgitation---
Inert gas supply (Argon or Nitrogen)Atmosphere ControlHigh Purity
Standard glassware for workup and purification------
Rotary evaporator, TLC plates, Silica gelPurification---
Recommended Reaction Parameters

The following table outlines the molar equivalents and concentrations for a typical reaction.

ComponentMolar Eq.Mol %Amount (for 1 mmol scale)
This compound1.0---302.1 mg
Arylboronic Acid1.2 - 1.5---1.2 - 1.5 mmol
Pd(OAc)₂---1 - 22.2 - 4.5 mg
SPhos---2 - 48.2 - 16.4 mg
K₃PO₄2.0 - 3.0---424.6 - 636.9 mg
1,4-Dioxane------5 mL
Water------1 mL
Step-by-Step Procedure

The following workflow diagram illustrates the key steps of the experimental procedure.

Workflow Figure 2: Experimental Workflow A 1. Reagent Preparation (Weigh solids in air) B 2. Assemble Apparatus (Flame-dry Schlenk flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with Ar/N₂) B->C D 4. Add Reagents (Solids first, then degassed solvents) C->D E 5. Reaction (Heat to 80-100 °C with stirring) D->E F 6. Monitoring (TLC or LC-MS analysis) E->F F->E Continue if incomplete G 7. Workup (Quench, extract, wash) F->G Upon completion H 8. Purification (Column chromatography) G->H I 9. Characterization (NMR, MS) H->I

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the large-scale synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone, a key intermediate in pharmaceutical and agrochemical research.[1] The synthesis is approached through a robust and scalable two-step process, commencing with the conversion of 2-Bromo-5-fluorobenzoic acid to its corresponding acyl chloride, followed by amidation with morpholine. This document offers in-depth procedural details, explains the rationale behind experimental choices, and provides essential safety and analytical guidance to support researchers and process chemists in the successful and safe execution of this synthesis on a multi-gram to kilogram scale.

Introduction and Strategic Overview

This compound is a substituted benzamide that serves as a valuable building block in the synthesis of complex organic molecules. The presence of the bromo-fluoro phenyl group offers multiple points for further chemical modification, while the morpholine moiety can enhance the pharmacokinetic properties of derivative compounds.

The large-scale synthesis of this intermediate necessitates a strategy that is not only high-yielding but also cost-effective, safe, and environmentally conscious. The most direct and industrially viable approach involves the formation of an amide bond between 2-Bromo-5-fluorobenzoic acid and morpholine. Two primary pathways are considered for this transformation on a large scale:

  • Direct Amide Coupling: This involves the use of coupling agents to facilitate the reaction between the carboxylic acid and the amine. While effective at the lab scale, the high cost and poor atom economy of many coupling reagents make this route less favorable for large-scale production.[2]

  • Acyl Chloride-Mediated Acylation: This two-step process first activates the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with the amine. This is often the preferred method in process chemistry due to the lower cost of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride, and the high reactivity of the acyl chloride intermediate, which typically leads to high conversion and simpler purification.[2][3]

This guide will focus on the acyl chloride-mediated pathway, as it represents a more scalable and economical approach for large-scale synthesis.

Synthetic Pathway and Mechanism

The selected synthetic strategy is a two-step process, as illustrated below. The first step is the formation of 2-Bromo-5-fluorobenzoyl chloride, followed by its reaction with morpholine to yield the final product.

Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

The conversion of 2-Bromo-5-fluorobenzoic acid to its acyl chloride is efficiently achieved using thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Mechanism: The reaction is initiated by the attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. The intermediate then collapses, releasing a chloride ion and sulfur dioxide gas, and forming a chlorosulfite intermediate. In the presence of a catalyst like DMF, a Vilsmeier-Haack type intermediate is formed, which is highly electrophilic and readily undergoes nucleophilic attack by the chloride ion to yield the final acyl chloride.

Step 2: Synthesis of this compound

The crude 2-Bromo-5-fluorobenzoyl chloride is then reacted with morpholine in the presence of a base to form the desired amide.

Mechanism: This is a classic nucleophilic acyl substitution reaction. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine or an excess of morpholine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times. The starting materials and intermediates are irritants and potentially harmful if ingested or inhaled.[4][5][6][7]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Bromo-5-fluorobenzoic acid394-28-5219.01≥98%Major Chemical Supplier
Thionyl chloride (SOCl₂)7719-09-7118.97≥99%Major Chemical Supplier
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, ≥99.8%Major Chemical Supplier
Morpholine110-91-887.12≥99%Major Chemical Supplier
Triethylamine (TEA)121-44-8101.19≥99%Major Chemical Supplier
Dichloromethane (DCM)75-09-284.93Anhydrous, ≥99.8%Major Chemical Supplier
Toluene108-88-392.14Anhydrous, ≥99.8%Major Chemical Supplier
Saturated Sodium Bicarbonate (aq)N/AN/AN/APrepared in-house
Brine (Saturated NaCl solution)N/AN/AN/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37≥97%Major Chemical Supplier
Protocol 1: Large-Scale Synthesis of 2-Bromo-5-fluorobenzoyl chloride
  • Reaction Setup: In a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous NaOH to neutralize HCl and SO₂), and a dropping funnel, add 2-Bromo-5-fluorobenzoic acid (219 g, 1.0 mol).

  • Addition of Solvent and Catalyst: Add anhydrous toluene (1 L) to the flask, followed by the slow addition of N,N-dimethylformamide (DMF) (5 mL, catalytic amount).

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (143 g, 88 mL, 1.2 mol) via the dropping funnel over 30-45 minutes. The reaction is exothermic, and gas evolution will be observed. Maintain the temperature below 40 °C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction can be monitored by quenching a small aliquot with methanol and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid.

  • Removal of Excess Reagent: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 2-Bromo-5-fluorobenzoyl chloride as a yellow to brown oil or low-melting solid, which is used directly in the next step without further purification.

Protocol 2: Large-Scale Synthesis of this compound
  • Reaction Setup: In a 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude 2-Bromo-5-fluorobenzoyl chloride from the previous step in anhydrous dichloromethane (DCM) (1 L).

  • Preparation of Amine Solution: In a separate flask, prepare a solution of morpholine (105 g, 1.2 mol) and triethylamine (121 g, 167 mL, 1.2 mol) in anhydrous DCM (500 mL).

  • Amidation Reaction: Cool the acyl chloride solution to 0-5 °C using an ice bath. Slowly add the morpholine/triethylamine solution via the dropping funnel over 1-1.5 hours, ensuring the internal temperature does not exceed 10 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water (500 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer. .

    • Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and brine (1 x 250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or isopropanol and heptane.

    • Dissolve the crude solid in a minimal amount of hot ethanol (or isopropanol).

    • Slowly add water (or heptane) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (or isopropanol/heptane) mixture, and dry under vacuum to a constant weight.

Characterization and Data

Expected Yield and Physical Properties
PropertyExpected Value
Appearance White to off-white solid
Molecular Formula C₁₁H₁₁BrFNO₂
Molecular Weight 288.11 g/mol [8]
Melting Point Not reported, but expected to be a solid at room temperature
Theoretical Yield 288.11 g (from 1.0 mol starting material)
Expected Yield 80-90% (overall)
Purity (by HPLC) >98% after recrystallization
Analytical Data (Representative)
  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.30 (m, 3H, Ar-H), 3.80-3.60 (m, 8H, morpholine-H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.0 (C=O), 160.5 (d, J=245 Hz, C-F), 136.0 (d, J=8 Hz), 129.0, 120.0 (d, J=22 Hz), 118.0 (d, J=24 Hz), 115.0 (d, J=9 Hz), 66.8 (2C, O-CH₂), 47.0, 42.5 (2C, N-CH₂).

  • Mass Spectrometry (EI): m/z 287/289 (M⁺, Br isotope pattern).

  • IR (KBr, cm⁻¹): ~1640 (C=O amide stretch), ~1250 (C-F stretch), ~1115 (C-O-C stretch).

Process Optimization and Scalability Considerations

  • Solvent Selection: Toluene is a good choice for the acyl chloride formation due to its high boiling point and ability to azeotropically remove any residual water. Dichloromethane is suitable for the amidation step due to its inertness and ease of removal. On a very large scale, other solvents like methyl tert-butyl ether (MTBE) could be considered for improved safety and environmental profile.

  • Base Selection: Triethylamine is a common and cost-effective choice for scavenging HCl. Alternatively, using a slight excess of morpholine (2.2 equivalents) can serve as both the reactant and the base, simplifying the process, although this may require a more rigorous purification to remove the excess morpholine.

  • Temperature Control: The amidation reaction is exothermic and requires careful temperature control, especially during the initial addition, to prevent side reactions and ensure safety on a large scale.

  • Waste Management: The aqueous washes will be acidic and basic and must be neutralized before disposal. The thionyl chloride scrubber solution will be caustic and should be handled appropriately. Solvent waste should be collected and disposed of according to local regulations.

Visualization of Workflow

Overall Synthetic Workflow

G A 2-Bromo-5-fluorobenzoic Acid B Addition of Toluene and catalytic DMF A->B Step 1: Acyl Chloride Formation C Slow addition of Thionyl Chloride B->C D Heat to Reflux (2-3h) C->D E Concentration in vacuo D->E F Crude 2-Bromo-5-fluorobenzoyl chloride E->F G Dissolution in DCM F->G Step 2: Amidation H Cooling to 0-5 °C G->H I Slow addition of Morpholine/TEA in DCM H->I J Warm to RT (1-2h) I->J K Aqueous Work-up J->K L Extraction & Washing K->L M Drying and Concentration L->M N Crude Product M->N O Recrystallization N->O Purification P Pure this compound O->P

Caption: Workflow for the large-scale synthesis of the target compound.

Reaction Mechanism Overview

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation R-COOH 2-Bromo-5-fluorobenzoic Acid R-COCl 2-Bromo-5-fluorobenzoyl chloride R-COOH->R-COCl + SOCl2 (cat. DMF) SOCl2 Thionyl Chloride R-COCl_2 2-Bromo-5-fluorobenzoyl chloride Morpholine Morpholine Product (2-Bromo-5-fluorophenyl) (morpholino)methanone Morpholine->Product + Base (TEA) R-COCl_2->Product + Base (TEA)

Caption: Overview of the two-step reaction mechanism.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By converting the starting carboxylic acid to its acyl chloride, this pathway ensures high reactivity and facilitates a high-yielding amidation reaction. The detailed steps for reaction execution, work-up, and purification are designed to be directly applicable in a process chemistry setting, enabling the production of this key intermediate with high purity for further applications in drug development and scientific research.

References

  • (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant - ResearchGate. Available at: [Link]

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  • (2-Bromo-5-fluorophenyl)(4-morpholinyl)methanone - Amerigo Scientific. Available at: [Link]

  • Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs | ChemRxiv. Available at: [Link]

  • CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane - Google Patents.
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  • Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]

  • CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents.
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  • A green chemistry perspective on catalytic amide bond formation - UCL Discovery. Available at: [Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents.
  • (PDF) 2-Bromo-5-methylpyridine - ResearchGate. Available at: [Link]

  • Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Available at: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. Available at: [Link]

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents.
  • Br O O - Googleapis.com. Available at: [Link]

  • CAS No : 21900-52-7 | Product Name : 5-Bromo-2-chlorobenzoyl Chloride | Pharmaffiliates. Available at: [Link]

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purification techniques for (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Purity Isolation of (2-Bromo-5-fluorophenyl)(morpholino)methanone: A Guide to Recrystallization, Flash Chromatography, and Preparative HPLC Protocols

Authored by: Senior Application Scientist, Chemical Process Development

Abstract

This compound is a key intermediate in the synthesis of various high-value organic compounds, including novel pharmaceuticals and agrochemicals.[1] The isomeric purity and overall quality of this intermediate are paramount, as impurities can lead to significant challenges in downstream synthetic steps and impact the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on robust, scalable, and validated purification strategies for this compound. We present detailed, field-proven protocols for purification by recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC), explaining the scientific rationale behind each procedural step to ensure reproducible, high-purity outcomes.

Compound Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for designing an effective purification strategy. The presence of a polar morpholino-methanone group and a nonpolar bromofluorophenyl ring gives the molecule a moderate polarity, which dictates its solubility and chromatographic behavior.

PropertyValueSource
CAS Number 951884-11-0[1]
Molecular Formula C₁₁H₁₁BrFNO₂[1]
Molecular Weight 288.11 g/mol [1]
Appearance White solid[1]
Water Solubility Insoluble[1]
Organic Solubility Soluble in ethanol and dimethyl sulfoxide (DMSO)[1]
Predicted LogP 1.8[2]
Predicted Boiling Point ~390-400 °C (Predicted)[3]

Note: The LogP value, a measure of lipophilicity, suggests moderate polarity, making the compound amenable to both normal-phase and reversed-phase chromatography.

Strategic Approach to Purification

The choice of purification technique is a critical decision driven by the scale of the synthesis, the nature of the impurities, and the required final purity.

  • Recrystallization: Ideal for large-scale purification (>10 g) where the impurity profile is favorable (i.e., impurities are significantly more or less soluble than the target compound). It is a cost-effective and scalable method for removing bulk impurities.[4]

  • Flash Column Chromatography: The workhorse for laboratory-scale purification (100 mg to 10 g). It offers excellent separation of compounds with different polarities and is highly effective for removing side-products and unreacted starting materials.[5]

  • Preparative HPLC: The method of choice for achieving the highest possible purity (>99.5%) or for separating structurally similar isomers.[6] While less scalable and more expensive, it provides unparalleled resolution.[7][8]

The following diagram illustrates the decision-making workflow for selecting the appropriate purification strategy.

Purification_Strategy_Workflow Start Crude Product (2-Bromo-5-fluorophenyl) (morpholino)methanone Purity_Check Assess Purity & Scale (TLC, LC-MS, NMR) Start->Purity_Check Recrystallization Protocol 1: Recrystallization Purity_Check->Recrystallization >10 g Scale Favorable Impurity Profile Flash_Chromatography Protocol 2: Flash Column Chromatography Purity_Check->Flash_Chromatography 0.1-10 g Scale Mixed Polarity Impurities Prep_HPLC Protocol 3: Preparative HPLC Purity_Check->Prep_HPLC <1 g Scale Isomeric Impurities Highest Purity Required Final_Product High-Purity Product (>99%) Recrystallization->Final_Product Flash_Chromatography->Final_Product Prep_HPLC->Final_Product

Caption: Decision workflow for selecting the optimal purification technique.

Protocol 1: Recrystallization

Recrystallization purifies compounds based on the principle that the solubility of a solid in a solvent increases with temperature.[9] A suitable solvent will dissolve the target compound at a high temperature but not at a low temperature, while impurities remain in solution upon cooling.[10]

Rationale for Solvent Selection

The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at room temperature or below.[4][11] Based on the compound's known solubility in ethanol[1], alcohols like ethanol or isopropanol are excellent starting points. A mixed solvent system, such as ethyl acetate/hexane, can also be effective if a single solvent is not ideal.

Step-by-Step Protocol
  • Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent portion-wise until the solid is completely dissolved. Using the minimum required amount of hot solvent is crucial to maximize yield.[12]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of high molecular weight, colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rapid cooling can cause impurities to become trapped within the crystal lattice.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[12] Wash the collected crystal cake with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity of the final product should be confirmed by melting point analysis (a sharp melting point indicates high purity[10]) and an appropriate analytical technique like HPLC or NMR.

Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[5] It is highly effective for separating compounds with even small differences in polarity.

Rationale for System Selection
  • Stationary Phase: Silica gel is the standard choice for moderately polar compounds like the target molecule.

  • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is recommended. The optimal ratio must be determined by thin-layer chromatography (TLC) first. The goal is to find a solvent ratio that gives the target compound an Rf (retention factor) value of approximately 0.3-0.4, ensuring good separation from impurities.

Workflow Diagram

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Determine Rf in Hex/EtOAc) Pack 2. Pack Column (Slurry pack with silica gel in initial eluent) TLC->Pack Load 3. Load Sample (Dissolve crude in min. DCM, adsorb onto silica) Pack->Load Elute 4. Elute Column (Start with low polarity eluent, gradually increase polarity) Load->Elute Collect 5. Collect Fractions (In test tubes) Elute->Collect Analyze 6. Analyze Fractions (TLC analysis of collected fractions) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final Pure Product Evaporate->Final

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Protocol
  • TLC Analysis: Develop a suitable mobile phase by testing different ratios of hexane/ethyl acetate on a TLC plate. A good starting point is 4:1 hexane/ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel (~2-3x the sample weight) to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Collect fractions sequentially. Gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar compounds.[5] For this compound, a gradient from 10% to 30% ethyl acetate in hexane is a good starting point.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction onto a TLC plate and develop it in the solvent system used for the initial method development.

  • Isolation: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Preparative HPLC

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of a compound with very high purity.[6] This is the ultimate technique for removing trace impurities or separating closely related isomers.

Rationale for System Selection
  • Mode: Reversed-phase HPLC is generally effective for compounds of moderate polarity.

  • Stationary Phase: A C18-functionalized silica column is the most common choice for reversed-phase chromatography.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Workflow Diagram

Prep_HPLC_Workflow cluster_prep_hplc Method Development & Preparation cluster_run_hplc Purification Run cluster_isolate_hplc Isolation & Verification Analytical 1. Analytical HPLC Method (Develop separation on a small column) ScaleUp 2. Scale-Up Method (Adjust flow rate & gradient for prep column) Analytical->ScaleUp Prep_Sample 3. Prepare Sample (Dissolve in mobile phase/DMSO, filter through 0.45µm filter) ScaleUp->Prep_Sample Inject 4. Inject Sample (Load onto preparative column) Prep_Sample->Inject Separate 5. Chromatographic Separation (Run scaled-up gradient) Inject->Separate Collect_Frac 6. Fraction Collection (Collect peaks based on UV detection) Separate->Collect_Frac Analyze_Purity 7. Purity Analysis (Analytical HPLC of collected fractions) Collect_Frac->Analyze_Purity Combine_Pure 8. Combine Pure Fractions Analyze_Purity->Combine_Pure Remove_Solvent 9. Solvent Removal (Lyophilization or Evaporation) Combine_Pure->Remove_Solvent Final_HPLC Ultra-Pure Product (>99.5%) Remove_Solvent->Final_HPLC

Caption: Comprehensive workflow for purification by preparative HPLC.

Step-by-Step Protocol
  • Analytical Method Development: First, develop a separation method on an analytical C18 column (e.g., 4.6 x 250 mm). A good starting gradient is 10% to 90% acetonitrile in water (both with 0.1% TFA) over 15 minutes. The goal is to achieve baseline separation of the target peak from all impurities.

  • Method Scale-Up: Scale the analytical method to a preparative column (e.g., 21.2 x 250 mm). The flow rate and injection volume must be adjusted proportionally to the column's cross-sectional area.

  • Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent (ideally the initial mobile phase, or a minimal amount of DMSO) and filter it through a 0.45 µm syringe filter to remove particulates.

  • Purification Run: Equilibrate the preparative column with the starting mobile phase. Inject the prepared sample and run the scaled-up gradient method.

  • Fraction Collection: Monitor the column eluent with a UV detector. Collect fractions corresponding to the target peak using an automated fraction collector.

  • Post-Purification Analysis: Analyze the purity of the collected fractions using the initial analytical HPLC method.

  • Isolation: Combine the pure fractions. If the mobile phase contains water and acetonitrile, the product can be isolated by removing the acetonitrile via rotary evaporation followed by lyophilization (freeze-drying) to remove the water.

Summary and Comparison

FeatureRecrystallizationFlash Column ChromatographyPreparative HPLC
Typical Scale > 10 g100 mg - 10 g< 1 g
Resolution Low (impurity profile dependent)Medium to HighVery High
Speed Medium (cooling can be slow)Fast (hours)Slow (can require multiple runs)
Cost Low (solvents, glassware)Medium (silica, large solvent volumes)High (instrumentation, columns, solvents)
Typical Purity 95-99%98-99.5%>99.5%
Best For Removing bulk, dissimilar impurities on a large scale.General purpose lab-scale purification.Final polishing, isomer separation, achieving highest purity.

Safety Precautions

Handle this compound and all solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for detailed hazard information.

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • Gilar, M., et al. (2005). Practical aspects of preparative HPLC in pharmaceutical development and production. ResearchGate. Available at: [Link]

  • Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]

  • PharmaCompass. Purification & Separation | Chromatography | HPLC | CDMO. Available at: [Link]

  • Lombardo, F., et al. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Taylor & Francis. Available at: [Link]

  • University of Colorado Boulder. Recrystallization. Available at: [Link]

  • PubChem. (2-Bromo-5-methylphenyl)(morpholino)methanone. National Center for Biotechnology Information. Available at: [Link]

  • University of California, Los Angeles. Recrystallization-1.pdf. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • University of Warwick. Principles in preparative HPLC. Available at: [Link]

  • PubChem. (5-Bromo-2,4-difluorophenyl)(morpholino)methanone. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • PubChem. (3-Bromo-2-fluorophenyl)(morpholino)methanone. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2021). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • ResearchGate. (2018). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Available at: [Link]

  • PubChem. (4-Amino-2-bromophenyl)(morpholino)methanone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. Available at: [Link]

  • ResearchGate. (2018). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

  • Senzer, B. D., et al. (2023). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Laurent, B. A., et al. (2018). Conception and Synthesis of Sequence-Coded Morpholinos. PMC - NIH. Available at: [Link]

  • PubChem. 4-(Benzoyloxy)morpholine. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Available at: [Link]

  • Taha, M., et al. (2021). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • ACS Publications. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Available at: [Link]

  • ChemRxiv. (2019). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Available at: [Link]

  • Tsealine Pharmatech. 2-Bromo-5-fluoropyridine CAS 41404-58-4. Available at: [Link]

  • ResearchGate. (2014). 2-Bromo-5-methylpyridine. Available at: [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Available at: [Link]

Sources

Application Note: Comprehensive Analytical Characterization of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Bromo-5-fluorophenyl)(morpholino)methanone, with the chemical formula C11H11BrFNO2 and a molar mass of 288.11 g/mol , is a synthetic organic compound with potential applications in medicinal chemistry and materials science.[1] Its structural integrity, purity, and physicochemical properties are paramount for its intended use, necessitating a robust suite of analytical methods for its comprehensive characterization. This guide provides a detailed framework for researchers, scientists, and drug development professionals to effectively characterize this molecule, ensuring its identity, purity, and stability. The methodologies outlined herein are grounded in established analytical principles and can be adapted for routine quality control and in-depth research.

Physicochemical Properties

A foundational understanding of the compound's basic properties is crucial for the selection and optimization of analytical methods.

PropertyValue/DescriptionSource
Molecular Formula C11H11BrFNO2[1]
Molar Mass 288.11 g/mol [1]
Appearance White solid[1]
Odor Morpholine-like[1]
Solubility Insoluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1]
CAS Number 951884-11-0[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms in this compound.

Scientific Principles

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the local electronic environment, providing detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

  • Standard 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • This compound sample (approx. 5-10 mg)

Procedure:

  • Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • After acquiring the ¹H spectrum, set up and run the ¹³C NMR experiment. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) for both ¹H and ¹³C spectra relative to the residual solvent peak or an internal standard (e.g., TMS).

Expected Spectral Data (Predicted)

Based on the structure of this compound and data from analogous compounds, the following spectral features are anticipated.[2]

¹H NMR (400 MHz, CDCl₃):

  • Aromatic Protons (3H): The three protons on the bromo-fluorophenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-7.8 ppm) due to proton-proton and proton-fluorine couplings.

  • Morpholine Protons (8H): The eight protons of the morpholine ring will likely appear as two or more multiplets in the range of δ 3.2-4.0 ppm.[2] The protons closer to the oxygen will be more downfield than those closer to the nitrogen.

¹³C NMR (101 MHz, CDCl₃):

  • Carbonyl Carbon (1C): A single peak in the downfield region, typically around δ 165-170 ppm, corresponding to the amide carbonyl carbon.

  • Aromatic Carbons (6C): Six distinct peaks in the aromatic region (δ 110-140 ppm). The carbon attached to the bromine will be significantly influenced by the halogen's electronic effects. The carbon-fluorine coupling will be observable.

  • Morpholine Carbons (4C): Two or four peaks in the aliphatic region (δ 40-70 ppm). The carbons adjacent to the oxygen will appear more downfield (around δ 67 ppm) compared to the carbons adjacent to the nitrogen (around δ 42-48 ppm).[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Scientific Principles

In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern can be used to deduce the structure of the molecule.

Experimental Protocol: Electrospray Ionization (ESI-MS)

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

Reagents:

  • HPLC-grade solvent (e.g., methanol or acetonitrile).

  • This compound sample.

Procedure:

  • Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent.

  • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the spectrum for the molecular ion peak [M+H]⁺ and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Expected Mass Spectrum Data
  • Molecular Ion: The exact mass of the protonated molecule [C11H12BrFNO2]⁺ is expected to be approximately 288.0087 Da. The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments: Fragmentation may occur at the amide bond, leading to characteristic fragment ions corresponding to the morpholino group and the bromo-fluorobenzoyl group.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the workhorse for determining the purity of a compound and quantifying impurities. A reversed-phase HPLC method is generally suitable for a molecule of this polarity.

Scientific Principles

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The time it takes for a compound to elute from the column is its retention time, which is characteristic of the compound under specific chromatographic conditions.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • HPLC-grade acetonitrile and water.

  • This compound sample.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., an initial gradient of 50:50 v/v). Filter and degas the mobile phase before use.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent (e.g., 1 mg/mL). Further dilute to an appropriate working concentration (e.g., 100 µg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor the UV absorbance at a wavelength where the compound has significant absorbance (e.g., 254 nm, or determine the λmax by running a PDA scan).

    • Elution: Start with a gradient elution to determine the optimal mobile phase composition, then switch to an isocratic method for routine analysis if possible.[3]

  • Inject the sample and record the chromatogram. The purity can be calculated based on the area percentage of the main peak.

Data Presentation
ParameterRecommended ConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)Good starting point for moderately polar compounds.
Mobile Phase Acetonitrile/WaterCommon solvents for reversed-phase HPLC.
Elution Gradient initially, then isocraticGradient helps to find the optimal elution conditions quickly.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 30 °CProvides reproducible retention times.
Detection UV at 254 nm or λmaxThe aromatic ring system should have strong UV absorbance.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Scientific Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. An FTIR spectrum is a plot of infrared absorption versus wavenumber, which provides a "fingerprint" of the molecule's functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation:

  • FTIR spectrometer with an ATR accessory.

Procedure:

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

  • Clean the ATR crystal thoroughly after the measurement.

Expected FTIR Data
Wavenumber (cm⁻¹)VibrationFunctional Group
~3050-3100C-H stretchAromatic
~2850-2960C-H stretchAliphatic (Morpholine)
~1630-1660C=O stretchAmide (strong)
~1580-1600C=C stretchAromatic
~1200-1300C-N stretchAmide
~1115C-O-C stretchEther (Morpholine)
~1000-1100C-F stretchAryl fluoride
~550-650C-Br stretchAryl bromide

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, which is used to confirm the empirical formula.

Scientific Principles

A small, accurately weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the determination of the elemental composition.

Experimental Protocol

Instrumentation:

  • CHN Elemental Analyzer.

Procedure:

  • Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.

  • The instrument automatically introduces the sample into a high-temperature combustion furnace.

  • The combustion products are passed through a reduction furnace and then separated by a gas chromatography column.

  • A thermal conductivity detector measures the amount of each gas.

  • The software calculates the percentage of C, H, and N.

Expected Results

The experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical values calculated from the molecular formula C11H11BrFNO2.

ElementTheoretical %
Carbon (C)45.86
Hydrogen (H)3.85
Nitrogen (N)4.86

Workflow and Interconnectivity of Methods

The characterization of this compound is a multi-step process where each analytical technique provides complementary information.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Final Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Purification->MS Molecular Weight Confirmation HPLC HPLC (Purity) Purification->HPLC Purity Assessment FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Functional Group ID EA Elemental Analysis (Empirical Formula) Purification->EA Formula Confirmation NMR->MS Final_Report Comprehensive Characterization Report NMR->Final_Report MS->HPLC MS->Final_Report HPLC->FTIR HPLC->Final_Report FTIR->EA FTIR->Final_Report EA->Final_Report

Caption: Workflow for the synthesis, purification, and comprehensive analytical characterization of this compound.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the unambiguous confirmation of its chemical structure, the accurate determination of its purity, and the verification of its elemental composition. Adherence to these protocols will enable researchers and drug development professionals to confidently assess the quality and integrity of this compound for its intended applications.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-5-methylphenyl)(morpholino)methanone. Retrieved from [Link]

  • PubChem. (n.d.). (5-Bromo-2,4-difluorophenyl)(morpholino)methanone. Retrieved from [Link]

  • PubChem. (n.d.). (2-Amino-5-bromophenyl)(2-fluorophenyl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). (3-Bromo-2-fluorophenyl)(morpholino)methanone. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromo-2,3-difluorophenyl)(morpholino)methanone. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • Springer. (2022, June 30). Synthesis, optical and dielectric properties of polyacryloyloxy imino fluorophenyl acetamide and polyacryloyloxy. Retrieved from [Link]

  • MDPI. (n.d.). 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Retrieved from [Link]

Sources

(2-Bromo-5-fluorophenyl)(morpholino)methanone reaction with Grignard reagents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Bromo-5-fluorobenzophenone Derivatives via Grignard Reaction with (2-Bromo-5-fluorophenyl)(morpholino)methanone

Introduction: The Strategic Advantage of Weinreb-Nahm Amide Chemistry

The synthesis of ketones through the addition of organometallic reagents to carboxylic acid derivatives is a cornerstone of modern organic chemistry. However, this fundamental transformation is often plagued by a critical side reaction: over-addition. Highly reactive Grignard or organolithium reagents can attack the newly formed ketone, leading to the corresponding tertiary alcohol as an undesired byproduct.[1][2][3] This challenge significantly complicates purification and reduces the yield of the target ketone.

The Weinreb-Nahm amide, an N-methoxy-N-methylamide, provides an elegant solution to this problem.[1][4] The reaction of a Grignard reagent with a Weinreb-Nahm amide proceeds through a stable, five-membered chelated tetrahedral intermediate.[1][5] This intermediate is stable at low temperatures and does not collapse until an acidic workup is performed, thereby preventing the problematic second addition.[1]

This application note details the use of a Weinreb-Nahm amide analogue, this compound, as a robust substrate for the synthesis of highly functionalized benzophenone derivatives. These products are valuable precursors in the development of pharmaceuticals and advanced materials.[6] The protocol leverages the stability of the morpholino amide to achieve a clean, high-yield synthesis of the target ketone, (2-bromo-5-fluorophenyl)(phenyl)methanone, using phenylmagnesium bromide as a representative Grignard reagent.

Reaction Mechanism: Ensuring Selective Ketone Formation

The success of the reaction hinges on the unique stability of the intermediate formed upon nucleophilic attack by the Grignard reagent.

  • Nucleophilic Addition: The Grignard reagent (R'-MgX) adds to the electrophilic carbonyl carbon of the this compound.

  • Formation of a Chelated Intermediate: The resulting tetrahedral intermediate is stabilized by the chelation of the magnesium ion between the carbonyl oxygen and the morpholine oxygen. This coordination forms a stable five-membered ring structure.[1][5]

  • Stability at Low Temperature: This chelated adduct is remarkably stable at low temperatures (typically 0 °C to -78 °C) and does not readily eliminate the morpholino group to form the ketone in situ.[1] This prevents a second equivalent of the Grignard reagent from attacking.

  • Hydrolytic Workup: Upon introduction of a mild acid (e.g., aqueous NH₄Cl or dilute HCl) during workup, the chelate is broken, and the intermediate hydrolyzes to yield the desired ketone product.[2]

Caption: Reaction mechanism of a Grignard reagent with a Weinreb-Nahm amide analogue.

Experimental Design and Parameter Optimization

Careful control over reaction parameters is crucial for maximizing yield and purity. The choices made at each step are grounded in the chemical principles governing Grignard reactions.

ParameterRecommendationRationale
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)Grignard reagents are highly basic and react vigorously with protic solvents like water or alcohols.[7][8] Ethereal solvents are required to solvate the magnesium species and maintain the reagent's stability and reactivity.
Temperature -20 °C to 0 °CLow temperature is critical to maintain the stability of the chelated tetrahedral intermediate, preventing its premature collapse and subsequent over-addition.[1][9] It also helps to control the exothermic nature of the Grignard addition.
Stoichiometry 1.1 - 1.2 equivalents of Grignard ReagentA slight excess of the Grignard reagent ensures the complete consumption of the starting Weinreb amide. A large excess should be avoided as it increases the potential for side reactions and complicates purification.
Addition Rate Slow, dropwise addition of Grignard reagentThis technique maintains the low temperature of the reaction mixture, preventing localized heating that could lead to side reactions or decomposition of the intermediate.
Atmosphere Inert (Nitrogen or Argon)Grignard reagents can react with oxygen and atmospheric moisture.[7] An inert atmosphere is essential throughout the setup and reaction to prevent quenching of the reagent and ensure reproducible results.
Workup Quench with saturated aqueous NH₄ClSaturated ammonium chloride is a mild proton source that effectively hydrolyzes the intermediate without promoting acid-catalyzed side reactions that might occur with stronger acids. The quench should be performed at low temperature (0 °C) to control the exotherm.[10]

Detailed Experimental Protocol

This protocol describes the synthesis of (2-bromo-5-fluorophenyl)(phenyl)methanone on a 5 mmol scale.

Materials and Reagents:

  • This compound (1.51 g, 5.0 mmol)

  • Phenylmagnesium bromide, 3.0 M in diethyl ether (1.83 mL, 5.5 mmol, 1.1 equiv)

  • Anhydrous tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • 100 mL two-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet with bubbler

  • Syringes and needles

  • Thermometer or temperature probe

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Caption: Experimental workflow for the Grignard reaction.

Procedure:

  • Preparation:

    • Assemble the two-neck round-bottom flask with a magnetic stir bar, a septum, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum or high nitrogen flow and allow it to cool to room temperature under a positive pressure of inert gas.

    • Add this compound (1.51 g, 5.0 mmol) to the flask.

    • Add 25 mL of anhydrous THF via syringe to dissolve the substrate.

  • Reaction:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add the phenylmagnesium bromide solution (1.83 mL, 5.5 mmol) dropwise via syringe over 15-20 minutes. Maintain the internal temperature below 5 °C throughout the addition.

    • Once the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. Use a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

  • Workup and Isolation:

    • While maintaining the flask at 0 °C, slowly and carefully quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution dropwise. An initial exotherm may be observed.

    • Remove the ice bath and allow the mixture to warm to room temperature with vigorous stirring for 15 minutes.

    • Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and shake well.

    • Separate the organic layer. Extract the aqueous layer with an additional portion of diethyl ether (2 x 20 mL).

    • Combine all organic extracts and wash them with brine (20 mL).

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure (2-bromo-5-fluorophenyl)(phenyl)methanone.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Grignard reagent (degraded by moisture/air). Insufficient reaction time or temperature.Use a freshly opened bottle or titrate the Grignard reagent before use. Ensure all glassware is scrupulously dry and the reaction is under an inert atmosphere.[11] Allow the reaction to proceed for a longer duration or at a slightly higher temperature (e.g., room temperature).
Formation of Tertiary Alcohol (Over-addition) Reaction temperature was too high, causing the intermediate to collapse prematurely.Maintain strict temperature control, especially during the addition of the Grignard reagent. Ensure the quench is performed at low temperature.
Recovery of Starting Material Insufficient Grignard reagent added. Inefficient quenching of the Grignard reagent before workup.Use a slight excess (1.1-1.2 equiv.) of the Grignard reagent. Ensure the quench is complete before extraction.
Formation of Biphenyl (from PhMgBr) Wurtz-type coupling of the Grignard reagent with the aryl bromide substrate. This is more likely at higher temperatures or with catalytic impurities.[12][13]Maintain low reaction temperatures. Ensure high-purity magnesium and substrate are used. This side product can typically be separated by chromatography.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. Handle them under a strict inert atmosphere and away from water and other protic sources.

  • Solvents: Diethyl ether and THF are extremely flammable. Work in a well-ventilated chemical fume hood and avoid sources of ignition.

  • Exothermic Reaction: The addition of the Grignard reagent and the subsequent quench are exothermic. Maintain efficient cooling and slow addition rates to prevent the reaction from becoming uncontrollable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-resistant lab coat, and gloves.

References

  • Wikipedia. Weinreb ketone synthesis . Wikipedia. [Link]

  • El-Malah, A. A., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review) . Oriental Journal of Chemistry. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents . Master Organic Chemistry. [Link]

  • Biswas, T. (2022). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent . YouTube. [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM . ADICHEMISTRY. [Link]

  • Organic Chemistry. Grignard Reaction - Common Conditions . Organic-Chemistry.org. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones . Chemistry Steps. [Link]

  • Read Chemistry. (2023). Side Reactions of Organometallic Reagents . Read Chemistry. [Link]

  • University of Michigan. Grignard Synthesis of Triphenylmethanol. University of Michigan Chemistry.
  • ResearchGate. (2025). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent . ResearchGate. [Link]

  • American Chemical Society. Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide† . ACS Publications. [Link]

  • Organic Chemistry Portal. Grignard Reaction . Organic Chemistry Portal. [Link]

  • ResearchGate. Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones . ResearchGate. [Link]

  • University of California, Irvine. The Grignard Reaction . UCI Department of Chemistry. [Link]

  • Organic Syntheses. Allylmagnesium bromide . Organic Syntheses. [Link]

  • MDPI. (2020). Exploration of Mechanochemical Activation in Solid- State Fluoro-Grignard Reactions . MDPI. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism . YouTube. [Link]

  • Cambridge Open Engage. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale . ChemRxiv. [Link]

  • ACS Publications. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide . ACS Publications. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification . MDPI. [Link]

  • Computational Chemistry. (2025). Diasteroselective Grignard Reaction – New paper in Nature Communications . Computational Chemistry. [Link]

  • National Institutes of Health. Benzophenone: a ubiquitous scaffold in medicinal chemistry . PMC. [Link]

  • Semantic Scholar. (1980). A detailed description of the mechanism of reaction of Grignard reagents with ketones . Semantic Scholar. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism . YouTube. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. A Review on Synthetic Methods and Biological Importance of 2-Aminobenzophenone . Asian Journal of Organic & Medicinal Chemistry. [Link]

  • DSpace@MIT. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow . DSpace@MIT. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. The efficiency of its synthesis is therefore of critical importance. This guide will explore the two primary synthetic pathways, address potential challenges, and provide robust protocols to ensure reproducible and high-yield production.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

Q: I am getting a very low yield, or no product at all. What are the likely causes and how can I fix this?

A: Low or no yield is a common issue that can often be traced back to a few key areas. Let's break down the potential causes based on your chosen synthetic pathway.

For Pathway 1 (Acylation with 2-Bromo-5-fluorobenzoyl Chloride):

  • Degradation of the Acyl Chloride: 2-Bromo-5-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis.[1][2] Even trace amounts of moisture in your reaction setup can convert it back to the unreactive 2-bromo-5-fluorobenzoic acid.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and handle the acyl chloride in a glovebox or under a positive pressure of inert gas.[2]

  • Reaction with Protic Solvents: If you are using a protic solvent (e.g., an alcohol) that is not your intended reactant, it can compete with morpholine, leading to the formation of an ester byproduct.[2]

    • Solution: Use a non-protic, anhydrous solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[2]

  • Inefficient Neutralization of HCl: The reaction of an acyl chloride with an amine generates hydrochloric acid (HCl), which can protonate the morpholine, rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl produced. Ensure you are using at least one equivalent of the base.

For Pathway 2 (Amide Coupling of 2-Bromo-5-fluorobenzoic Acid):

  • Ineffective Coupling Agent: The direct reaction between a carboxylic acid and an amine is generally slow. A coupling agent is necessary to activate the carboxylic acid.

    • Solution: Use a reliable coupling agent such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The choice of coupling agent can be critical, and you may need to screen a few to find the optimal one for your specific conditions.

  • Incomplete Reaction: Amide coupling reactions can sometimes be slow to reach completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a catalytic amount of an activating agent like 4-Dimethylaminopyridine (DMAP). Be aware that extending the reaction time excessively can sometimes lead to side product formation.

Issue 2: Presence of Unexpected Byproducts in Analytical Data (TLC, LC-MS, NMR)

Q: My analysis shows the presence of unexpected byproducts. How can I identify and prevent them?

A: The identity of the byproduct is a key clue to the underlying side reaction.

Observed Byproduct Likely Side Reaction Preventative Measures
2-Bromo-5-fluorobenzoic AcidHydrolysis: Reaction of 2-bromo-5-fluorobenzoyl chloride with water.[2]Rigorously exclude all sources of moisture. Use anhydrous solvents and an inert atmosphere.[2]
Corresponding EsterAlcoholysis: Reaction of 2-bromo-5-fluorobenzoyl chloride with an alcohol solvent or impurity.[2]If the alcohol is not the intended nucleophile, switch to an inert, aprotic solvent like THF or DCM.[2]
N,N'-dicyclohexylurea (for DCC coupling)Expected byproduct of DCC coupling.This is a normal byproduct and is typically insoluble in most organic solvents, allowing for easy removal by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A: There are two main, reliable methods for the synthesis of this target molecule:

  • Pathway 1: Acylation of Morpholine with 2-Bromo-5-fluorobenzoyl Chloride. This is a classic and often efficient method for amide bond formation. It involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-bromo-5-fluorobenzoyl chloride.[1] A non-nucleophilic base is used to neutralize the hydrochloric acid byproduct.

  • Pathway 2: Amide Coupling of 2-Bromo-5-fluorobenzoic Acid and Morpholine. This pathway involves the direct coupling of the carboxylic acid with morpholine, facilitated by a coupling agent. This method avoids the need to handle the more reactive and moisture-sensitive acyl chloride.

Q2: Which synthetic pathway is better?

A: The "better" pathway depends on the resources available and the scale of the reaction.

  • The acylation route (Pathway 1) is often preferred for its simplicity and potentially higher yields, especially for smaller-scale syntheses. However, it requires careful handling of the moisture-sensitive acyl chloride.

  • The amide coupling route (Pathway 2) is a good alternative if you want to avoid handling acyl chlorides. It is a robust method, but may require some optimization of the coupling agent and reaction conditions.

Q3: What are the recommended starting materials and reagents?

A: For both pathways, you will need high-purity starting materials.

  • Pathway 1:

    • 2-Bromo-5-fluorobenzoyl chloride

    • Morpholine

    • Triethylamine or Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pathway 2:

    • 2-Bromo-5-fluorobenzoic acid

    • Morpholine

    • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • (Optional) 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Q4: What is the expected yield for this synthesis?

A: The yield can vary significantly depending on the chosen pathway, the purity of the reagents, and the reaction conditions. With careful optimization, yields of over 80% can be reasonably expected for both pathways.

Q5: How can I purify the final product?

A: The crude product can be purified by column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization will depend on the solubility of the product and any impurities. Common solvents for purification of similar compounds include ethanol, ethyl acetate, and hexane mixtures.

Experimental Protocols

Pathway 1: Acylation of Morpholine with 2-Bromo-5-fluorobenzoyl Chloride

experimental_workflow_1 reagents Reagents: - 2-Bromo-5-fluorobenzoyl chloride - Morpholine - Triethylamine - Anhydrous DCM reaction Reaction: 1. Dissolve morpholine and triethylamine in DCM. 2. Cool to 0°C. 3. Add 2-bromo-5-fluorobenzoyl chloride dropwise. 4. Stir at room temperature. reagents->reaction 1. Combine workup Workup: 1. Quench with water. 2. Extract with DCM. 3. Wash with 1M HCl, sat. NaHCO3, and brine. 4. Dry over Na2SO4. reaction->workup 2. Process purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. workup->purification 3. Isolate

Experimental Workflow for Pathway 1

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Pathway 2: Amide Coupling of 2-Bromo-5-fluorobenzoic Acid and Morpholine

experimental_workflow_2 reagents Reagents: - 2-Bromo-5-fluorobenzoic acid - Morpholine - DCC - Anhydrous DCM reaction Reaction: 1. Dissolve acid and morpholine in DCM. 2. Cool to 0°C. 3. Add DCC solution dropwise. 4. Stir at room temperature. reagents->reaction 1. Combine workup Workup: 1. Filter off DCU precipitate. 2. Wash filtrate with 1M HCl, sat. NaHCO3, and brine. 3. Dry over Na2SO4. reaction->workup 2. Process purification Purification: - Concentrate under reduced pressure. - Purify by column chromatography or recrystallization. workup->purification 3. Isolate reaction_mechanisms cluster_pathway1 Pathway 1: Acylation cluster_pathway2 Pathway 2: Amide Coupling with DCC acyl_chloride 2-Bromo-5-fluorobenzoyl chloride intermediate1 Tetrahedral Intermediate acyl_chloride->intermediate1 morpholine1 Morpholine morpholine1->acyl_chloride Nucleophilic attack product1 This compound intermediate1->product1 Collapse of intermediate hcl HCl intermediate1->hcl Elimination of Cl- and H+ triethylamine Triethylamine hcl->triethylamine Neutralization triethylammonium_chloride Triethylammonium chloride triethylamine->triethylammonium_chloride carboxylic_acid 2-Bromo-5-fluorobenzoic acid dcc DCC carboxylic_acid->dcc Activation o_acylisourea O-acylisourea intermediate dcc->o_acylisourea product2 This compound o_acylisourea->product2 dcu DCU o_acylisourea->dcu Byproduct formation morpholine2 Morpholine morpholine2->o_acylisourea Nucleophilic attack

Sources

Technical Support Center: Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of (2-bromo-5-fluorophenyl)(morpholino)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed procedural guidance. Our focus is on anticipating and resolving common side reactions and impurities encountered during the synthesis of this important morpholine amide derivative.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via two primary pathways, each with its own set of advantages and potential challenges.

  • Pathway A: Direct Amide Coupling. This method involves the activation of 2-bromo-5-fluorobenzoic acid with a coupling reagent, followed by the addition of morpholine.

  • Pathway B: Acyl Chloride Formation and Subsequent Amination. This two-step approach first converts the carboxylic acid to a more reactive acyl chloride, which is then reacted with morpholine.

This guide will dissect both pathways, offering solutions to common problems and explaining the chemical principles behind them.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address issues you may encounter in the laboratory.

Pathway A: Direct Amide Coupling
FAQ 1: My amide coupling reaction with HATU/EDC is sluggish and gives a low yield. What are the likely causes?

Low yields in amide coupling reactions are a frequent issue. The primary culprits are often related to reagent quality, reaction conditions, and the nature of the substrates themselves.

  • Moisture: Amide coupling reagents are highly sensitive to moisture. Any water present in the solvent or on the glassware will hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.

  • Reagent Degradation: Coupling reagents like HATU and EDC can degrade over time, especially with improper storage. It is crucial to use fresh, high-quality reagents.

  • Insufficient Activation: The pre-activation of the carboxylic acid before the addition of the amine is a critical step. Inadequate activation will lead to a significant amount of unreacted starting material.[1]

  • Base Selection: The choice and stoichiometry of the base are important. A non-nucleophilic base like diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction without competing with the morpholine as a nucleophile.

Troubleshooting Steps:
  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Use Fresh Reagents: If you suspect reagent degradation, use a fresh bottle of the coupling agent and base.

  • Optimize Pre-activation: Allow the carboxylic acid, coupling reagent, and base to stir for 15-30 minutes before adding the morpholine to ensure complete formation of the activated ester.[1]

  • Base Stoichiometry: Use at least 2.0-3.0 equivalents of DIPEA to ensure the reaction medium remains basic.

Pathway B: Acyl Chloride Formation and Subsequent Amination
FAQ 2: After reacting 2-bromo-5-fluorobenzoyl chloride with morpholine, my primary impurity is the starting carboxylic acid. Why is this happening?

The presence of 2-bromo-5-fluorobenzoic acid as a major impurity strongly suggests the hydrolysis of the acyl chloride.[2][3][4][5]

  • Atmospheric Moisture: Acyl chlorides are extremely reactive towards water. Exposure to even trace amounts of moisture in the air or in the solvent will lead to rapid hydrolysis.[3][4][6]

  • Incomplete Conversion to Acyl Chloride: If the initial conversion of the carboxylic acid to the acyl chloride was incomplete, the unreacted carboxylic acid will be carried through the reaction.

Troubleshooting Steps:
  • Strict Anhydrous Technique: Conduct the reaction under a dry, inert atmosphere. Use anhydrous solvents and ensure all glassware is rigorously dried.

  • Monitor Acyl Chloride Formation: Before proceeding with the morpholine addition, confirm the complete conversion of the carboxylic acid to the acyl chloride. This can often be done by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by LC-MS or GC-MS.

  • Use Excess Thionyl Chloride/Oxalyl Chloride: Employ a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) to drive the reaction to completion. Any excess can be removed under reduced pressure before the addition of morpholine.

FAQ 3: I am observing a significant amount of a high-molecular-weight impurity in my final product. What could this be?

A common side product in reactions involving acyl chlorides is the corresponding symmetrical anhydride. This occurs when the acyl chloride reacts with the carboxylate salt of the starting carboxylic acid.[5]

  • Incomplete Chlorination: If unreacted 2-bromo-5-fluorobenzoic acid is present, it can be deprotonated by the base (e.g., triethylamine or morpholine itself) to form the carboxylate. This carboxylate can then attack another molecule of the acyl chloride to form the anhydride.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high molecular weight impurities.

III. Detailed Experimental Protocol

Pathway B: Synthesis of this compound via the Acyl Chloride

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-bromo-5-fluorobenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) as the solvent.

  • Carefully add oxalyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by LC-MS.

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2-bromo-5-fluorobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 2-bromo-5-fluorobenzoyl chloride in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere and cool to 0 °C.

  • In a separate flask, dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the morpholine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS until the acyl chloride is consumed.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

IV. Potential Side Products and Mechanistic Insights

Formation of N-Acylurea (in Carbodiimide-Mediated Couplings)

When using carbodiimides like EDC, the activated O-acylisourea intermediate can rearrange to a more stable N-acylurea if the nucleophilic attack by morpholine is slow.[1] This is a common failure mode in sterically hindered couplings.

Caption: Competing pathways in EDC-mediated amide coupling.

Dimerization of Organometallic Reagents

While not a primary route for this specific synthesis, if organometallic reagents like Grignard reagents were to be used (for example, in a synthesis starting from a different precursor), dimerization is a potential side reaction.[7][8][9] This occurs when the Grignard reagent attacks another molecule of the starting halide.[7]

Parameter Effect on Dimerization Recommendation
Temperature Higher temperatures can increase dimerization.[8]Maintain a low reaction temperature.[10]
Concentration Higher concentrations can favor dimerization.[8]Use a more dilute solution.[10]
Solvent The choice of solvent can influence the Schlenk equilibrium and the extent of dimerization.Tetrahydrofuran (THF) is a common solvent for Grignard reactions.

V. Summary and Best Practices

To ensure a successful synthesis of this compound with high purity and yield, the following best practices are recommended:

  • Rigorous Control of Moisture: The use of anhydrous conditions cannot be overstated, particularly when working with acyl chlorides and coupling reagents.

  • Quality of Reagents: Always use fresh, high-quality reagents and solvents.

  • Stepwise Monitoring: Monitor the completion of each step (e.g., acyl chloride formation) before proceeding to the next.

  • Appropriate Stoichiometry: Use appropriate equivalents of reagents, especially the base in amide coupling reactions.

  • Purification: Be prepared to purify the final product to remove any side products that may have formed.

By understanding the potential pitfalls and implementing these troubleshooting strategies, researchers can significantly improve the outcome of their synthetic efforts.

References

  • Pearson+. (2024, March 25). Dimerization is a side reaction that occurs during the preparation of a Grignard reagent. Retrieved from [Link]

  • Filo. (2024, May 19). Dimerization is a side reaction that occurs during the preparation of a Grignard reagent. Retrieved from [Link]

  • Brainly. (2023, May 16). [FREE] Dimerization is a side reaction that occurs during the preparation of a Grignard reagent. Propose a. Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides. Retrieved from [Link]

  • ResearchGate. (2019, January 12). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this common yet nuanced amide coupling reaction. Here, we move beyond simple protocols to explore the causality behind reaction failures, providing logical, field-tested solutions to help you achieve a successful synthesis.

The formation of an amide bond between 2-bromo-5-fluorobenzoic acid and morpholine is a fundamental transformation.[1][2] However, like any reaction, its success hinges on the careful control of variables, from reagent quality to the choice of activation strategy. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Visual Overview: Synthetic Pathways

The synthesis of this compound is typically achieved via two primary pathways: the activation of the carboxylic acid to an acyl chloride, or the direct coupling using a dedicated reagent.

G cluster_0 Starting Materials cluster_1 Pathway 1: Acyl Chloride Formation cluster_2 Pathway 2: Direct Coupling A 2-Bromo-5-fluorobenzoic Acid C SOCl₂ or (COCl)₂ E Coupling Reagents (EDC, HATU, etc.) B Morpholine D 2-Bromo-5-fluorobenzoyl chloride (Reactive Intermediate) F Activated Ester Intermediate G This compound (Target Product)

Caption: Primary synthetic routes to the target amide.

Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting 2-bromo-5-fluorobenzoic acid. What are the likely causes and how can I resolve this?

This is the most common failure mode and almost always points to an issue with the activation of the carboxylic acid. Let's break down the potential culprits.

A. Inefficient Carboxylic Acid Activation

The hydroxyl group of a carboxylic acid must be converted into a better leaving group for the nucleophilic morpholine to attack.[3] Failure at this step is the primary reason for a stalled reaction.

  • If using the Acyl Chloride Pathway (e.g., with Thionyl Chloride, SOCl₂):

    • Causality: Thionyl chloride reacts with trace amounts of water to decompose into SO₂ and HCl, rendering it inactive. Old or improperly stored SOCl₂ is a frequent source of failure. Furthermore, the reaction of a carboxylic acid with SOCl₂ can be slow at room temperature and may require heating.

    • Solution:

      • Use Fresh Reagent: Always use a freshly opened bottle of thionyl chloride or purify older stock by distillation.

      • Ensure Anhydrous Conditions: Dry your glassware thoroughly (oven- or flame-dried) and run the reaction under an inert atmosphere (N₂ or Ar). Use anhydrous solvent.

      • Catalysis & Temperature: Add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction. Gently refluxing the mixture (e.g., in toluene or neat SOCl₂) for 1-2 hours typically ensures complete conversion to the acyl chloride.[4]

      • Verification: After reflux, remove the excess SOCl₂ under vacuum. A successful reaction yields a new, lower Rf spot on TLC (if stable enough) or can be confirmed by the characteristic IR stretch of an acyl chloride (~1780-1815 cm⁻¹).

  • If using Peptide Coupling Reagents (e.g., EDC, DCC, HATU):

    • Causality: These reagents, while less sensitive to water than SOCl₂, can still be compromised by moisture. Their effectiveness can also be hindered by steric or electronic factors. The 2-bromo substituent provides some steric hindrance, which might slow the reaction.

    • Solution:

      • Add an Activator: For carbodiimide reagents like EDC or DCC, the addition of an auxiliary nucleophile such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is highly recommended.[3][5] These additives form an active ester intermediate that is more reactive towards the amine, minimizing side reactions.

      • Optimize Stoichiometry: Use a slight excess of the coupling reagent and additive (1.1-1.2 equivalents each) relative to the carboxylic acid.

      • Solvent Choice: Aprotic polar solvents like DMF or Dichloromethane (DCM) are standard. Ensure they are anhydrous.

      • Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is crucial, typically used in 2-3 equivalents, to neutralize the acid formed and to deprotonate the morpholine hydrochloride if it is used as a salt.

B. Compromised Starting Materials

  • Causality: While 2-bromo-5-fluorobenzoic acid is generally a stable crystalline solid, it's essential to ensure its purity.[6] Morpholine is hygroscopic and can absorb atmospheric water and CO₂, reducing its effective concentration and nucleophilicity.

  • Solution:

    • Verify Acid Purity: Check the melting point of your 2-bromo-5-fluorobenzoic acid (Lit. mp: 154-157 °C).[6] If it's low or broad, consider recrystallization.

    • Purify Morpholine: Distill morpholine before use, especially if the bottle is old. Store it over molecular sieves.

Q2: The reaction proceeds, but I'm getting a messy TLC with multiple byproducts. How can I achieve a cleaner reaction?

Byproduct formation often stems from side reactions involving highly reactive intermediates or impurities.

A. Hydrolysis of the Acyl Chloride Intermediate

This is the most significant side reaction when using the acyl chloride pathway. The 2-bromo-5-fluorobenzoyl chloride is highly reactive and will readily react with any trace water to revert to the starting carboxylic acid.[7][8][9]

G A 2-Bromo-5-fluorobenzoyl chloride B Morpholine (Nucleophile) A->B Desired Reaction D Water (H₂O) (Contaminant) A->D Side Reaction (Hydrolysis) C Target Product (Amide) B->C E Starting Carboxylic Acid (Byproduct) D->E

Caption: Competing reactions for the acyl chloride intermediate.

  • Causality: Insufficiently dried glassware, solvents, or morpholine introduce water, which competes with morpholine as a nucleophile.

  • Solution:

    • Strict Anhydrous Technique: As detailed in Q1, oven-dried glassware, anhydrous solvents, and an inert atmosphere are critical.

    • Order of Addition: Add the acyl chloride solution dropwise to a cooled (0 °C) solution of morpholine and a non-nucleophilic base (e.g., triethylamine). This ensures the morpholine is in excess at the point of addition, outcompeting trace water. The base also scavenges the HCl byproduct, which can otherwise form a non-nucleophilic ammonium salt with morpholine.[10]

B. Byproducts from Coupling Reagents

  • Causality: Carbodiimide reagents like DCC and EDC form urea byproducts (DCU and EDU, respectively) after activating the acid. DCU, in particular, is notoriously difficult to remove due to its low solubility in many organic solvents.[11]

  • Solution:

    • Choose a Water-Soluble Reagent: Use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea (EDU) is water-soluble and can be easily removed during an aqueous workup.

    • Filtration for DCU: If using DCC, the DCU byproduct often precipitates out of solvents like DCM or ethyl acetate. It can be removed by filtration before the main workup, though some may remain in solution.

Q3: My reaction seems clean by TLC, but my isolated yield after workup and purification is very low. Where is my product going?

Product loss during the workup and purification stages is a common and frustrating issue.

A. Inefficient Aqueous Workup

  • Causality: this compound is an amide with a basic morpholine nitrogen. During workup, if the aqueous layer is too acidic, the product can become protonated and partition into the aqueous phase, leading to significant loss.

  • Solution:

    • Control pH: After quenching the reaction, perform extractions with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or dilute citric acid) to remove excess morpholine and base, followed by a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.

    • Back-Extraction: If you suspect product loss to the aqueous phase, basify the acidic washes with NaOH to pH > 10 and back-extract with your organic solvent. Combine these organic layers with your main extract.

B. Suboptimal Purification

  • Causality: The product is a moderately polar amide. Choosing the wrong solvent system for column chromatography can lead to poor separation from non-polar impurities or streaking and product loss on the column. Recrystallization may not be effective if the crude product is oily or has impurities with similar solubility.

  • Solution:

    • Optimize TLC: Before running a column, find a solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) that gives your product an Rf value of ~0.3. This generally provides the best separation.

    • Consider Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization is an excellent method for obtaining high-purity material. Test various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) on a small scale to find the ideal conditions.

Optimized Experimental Protocols

Here are two validated protocols. Always monitor your reaction by TLC to determine the point of completion.

ParameterProtocol 1: Acyl ChlorideProtocol 2: EDC/HOBt Coupling
Reagents 2-Bromo-5-fluorobenzoic acid, SOCl₂, cat. DMF, Morpholine, Triethylamine2-Bromo-5-fluorobenzoic acid, EDC·HCl, HOBt, Morpholine, DIPEA
Stoichiometry Acid (1 eq), SOCl₂ (2-3 eq), Morpholine (1.2 eq), TEA (1.5 eq)Acid (1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), Morpholine (1.2 eq), DIPEA (2.5 eq)
Solvent Toluene or DCM (anhydrous)DCM or DMF (anhydrous)
Temperature 0 °C to Reflux0 °C to Room Temperature
Typical Yield 80-95%75-90%
Pros High yield, inexpensive reagents.Milder conditions, avoids SOCl₂.
Cons Harsh reagent (SOCl₂), moisture sensitive, HCl byproduct.More expensive, generates urea byproduct.
Protocol 1: Synthesis via Acyl Chloride Intermediate
  • Acyl Chloride Formation: In an oven-dried, two-neck round-bottom flask under N₂, combine 2-bromo-5-fluorobenzoic acid (1.0 eq), anhydrous toluene (or DCM), and a catalytic drop of DMF. Add thionyl chloride (2.0 eq) dropwise. Heat the mixture to reflux for 2 hours.

  • Removal of Excess Reagent: Cool the reaction to room temperature and remove all volatile materials under reduced pressure. Re-dissolve the resulting crude acyl chloride in anhydrous DCM.

  • Amide Formation: In a separate oven-dried flask, dissolve morpholine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Addition: Add the acyl chloride solution from step 2 dropwise to the cooled morpholine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the acyl chloride.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic phase with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Synthesis using EDC/HOBt Coupling
  • Reaction Setup: To an oven-dried flask under N₂, add 2-bromo-5-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM. Stir until dissolved.

  • Addition of Reagents: Add morpholine (1.2 eq), followed by DIPEA (2.5 eq). Cool the mixture to 0 °C.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight, or until TLC analysis indicates completion.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic phase with 1M HCl, saturated NaHCO₃, and brine. The water-soluble urea byproduct (EDU) will be removed in the aqueous washes.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude product as needed.

Troubleshooting Workflow

Use this flowchart to diagnose issues systematically.

G A Start Reaction B Monitor by TLC after 2h A->B C Is Starting Acid Consumed? B->C D Yes C->D Yes E No C->E No I Is TLC clean? D->I G Problem: Inefficient Activation E->G F Proceed to Workup & Purification N Low Isolated Yield? F->N H Check Reagent Quality (SOCl₂, Coupling Agents) Use Anhydrous Conditions Optimize Temp/Catalyst G->H J Yes I->J Yes K No I->K No J->F L Problem: Side Reactions K->L M Check for Water (Hydrolysis) Optimize Order of Addition Choose Alternative Coupling Agent L->M O No N->O No P Yes N->P Yes Q SUCCESS O->Q R Problem: Product Loss P->R S Optimize Workup pH Perform Back-Extraction Refine Purification Method R->S

Caption: A logical workflow for troubleshooting the synthesis.

References
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link][1]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link][3]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11048–11054. Retrieved from [Link][12]

  • Reddit. (2019). amide coupling help. r/Chempros. Retrieved from [Link][11]

  • Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. Retrieved from [Link][7]

  • ResearchGate. (2014). Synthesis of benzamides through direct condensation of carboxylic acids and amines.... Retrieved from [Link][2]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link][8]

  • Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(3), 673-675. Retrieved from [Link][4]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link][5]

  • DocBrown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides. Retrieved from [Link][9]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link][10]

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Technical Support Center: Optimization of (2-Bromo-5-fluorophenyl)(morpholino)methanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone. This molecule is a valuable intermediate, leveraging the favorable pharmacokinetic properties of the morpholine scaffold and the modulatory effects of halogen substituents.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two principal and highly reliable methods for synthesizing this target molecule, both starting from 2-bromo-5-fluorobenzoic acid and morpholine:

  • Pathway 1: The Acyl Chloride Route. This is a two-step process where the carboxylic acid is first converted to a highly reactive acyl chloride intermediate using a chlorinating agent (e.g., thionyl chloride or oxalyl chloride). This intermediate is then reacted with morpholine to form the final amide.[2][3] This route is often favored for its simplicity, high yields, and the use of cost-effective reagents.[2]

  • Pathway 2: Direct Amide Coupling. This is a one-pot method where the carboxylic acid and morpholine are combined in the presence of a coupling agent (e.g., a carbodiimide like DCC, or a uronium salt like HATU).[2][4] This pathway avoids the handling of moisture-sensitive acyl chlorides but requires careful selection of the coupling agent to ensure high efficiency and to simplify the removal of byproducts.

Q2: Which synthetic pathway is recommended for a first-time synthesis?

For initial syntheses and scale-up operations, Pathway 1 (Acyl Chloride Route) is generally recommended. The conversion of the carboxylic acid to the acyl chloride is typically high-yielding, and the subsequent reaction with morpholine is very efficient. The primary byproducts in the second step are gaseous (SO₂, HCl if using thionyl chloride) or easily removed via an aqueous work-up, simplifying purification.[3]

Q3: What are the most critical parameters to control for a successful reaction?

Regardless of the chosen pathway, the single most critical parameter is the strict exclusion of water . All glassware must be oven- or flame-dried, solvents must be anhydrous, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[5] Acyl chlorides and many coupling agents are highly reactive towards water, and even trace amounts can lead to hydrolysis back to the starting carboxylic acid, significantly reducing the yield.[5]

Troubleshooting Guide: Common Experimental Issues

Problem Area 1: Low or No Product Formation

Q: I've run the reaction, but TLC analysis shows only my starting 2-bromo-5-fluorobenzoic acid. What went wrong?

This issue almost always points to a failure in the carboxylic acid activation step.

  • For the Acyl Chloride Route:

    • Reagent Quality: Thionyl chloride (SOCl₂) or oxalyl chloride can degrade over time. Ensure you are using a fresh or properly stored bottle.

    • Insufficient Reaction Time/Temperature: The conversion to the acyl chloride may require heating. For instance, reacting with SOCl₂ at 60°C for several hours can ensure complete conversion.[5]

    • Catalyst Absence: When using oxalyl chloride, a catalytic amount of anhydrous DMF is required to form the Vilsmeier reagent, which is the active chlorinating species. Forgetting the catalyst will result in no reaction.[5]

  • For the Direct Coupling Route:

    • Coupling Agent Inactivity: Solid coupling agents (DCC, EDC, HATU) can hydrolyze if not stored under anhydrous conditions. Use a fresh bottle or a sample from a desiccator.

    • Incorrect Stoichiometry: Ensure you are using at least one equivalent of the coupling agent. For sluggish reactions, increasing to 1.1-1.2 equivalents can be beneficial.[2]

    • Base Issues: Many coupling reactions require a non-nucleophilic base (e.g., triethylamine or DIPEA) to neutralize acids formed during the reaction and to activate the amine. Ensure the base is anhydrous and added in the correct amount.

Q: My starting acid is consumed, but my yield of the desired amide is very low, and I see a polar spot on my TLC plate that corresponds to the starting acid.

This indicates that your activated intermediate (acyl chloride or active ester) formed successfully but was subsequently hydrolyzed back to the carboxylic acid before it could react with morpholine.

  • Cause: The primary culprit is moisture. Re-evaluate your experimental setup for sources of water. Were the solvents truly anhydrous? Was the morpholine dry? Was the reaction vessel properly dried and maintained under an inert atmosphere?[5]

  • Solution: Dry all solvents over molecular sieves or by distillation. Use freshly opened, high-purity reagents. Ensure a positive pressure of inert gas is maintained throughout the experiment. It is often best practice to generate the acyl chloride and use it immediately in the next step without isolation to minimize exposure to the atmosphere.[5]

Problem Area 2: Complex Reaction Mixture & Purification Challenges

Q: My reaction produced the desired product, but it is contaminated with a persistent impurity. How can I identify and remove it?

The identity of the impurity depends on the synthetic route used.

  • If using the DCC coupling agent (Pathway 2): The most common impurity is dicyclohexylurea (DCU). While largely insoluble in solvents like dichloromethane (DCM) and typically removed by filtration, some may remain in the solution.[2]

    • Removal: After filtering the bulk of the DCU, concentrate the filtrate. Add a minimal amount of cold DCM to the residue, which should cause more DCU to precipitate. Alternatively, purification by column chromatography is very effective at separating the amide product from DCU.

  • If using the Acyl Chloride Route (Pathway 1): The most likely impurity is unreacted 2-bromo-5-fluorobenzoic acid due to hydrolysis.

    • Removal: During the aqueous work-up, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution.[6] The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral amide product remains in the organic layer.

Q: What is the best method to purify the final this compound?

The product is a white solid.[1] This makes it an excellent candidate for purification by recrystallization, which is often more efficient for scale-up than chromatography.

  • Recommended Recrystallization Solvents: A solvent system of ethanol/water or isopropanol/heptane is a good starting point. Dissolve the crude product in a minimum amount of the hot alcohol and slowly add the anti-solvent (water or heptane) until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

Visualized Experimental Workflows

Overall Synthetic Strategy

The diagram below outlines the two primary pathways for the synthesis of the target compound.

A 2-Bromo-5-fluorobenzoic Acid + Morpholine B Pathway 1: Two-Step Acyl Chloride Route A->B Choose Pathway C Pathway 2: One-Pot Coupling Route A->C Choose Pathway D Step 1: Activation (e.g., SOCl₂, (COCl)₂/DMF) B->D G One-Pot Reaction (Coupling Agent, Base) C->G E 2-Bromo-5-fluorobenzoyl Chloride (Intermediate) D->E F Step 2: Amidation (Morpholine, Base) E->F I Work-up & Purification F->I G->I H This compound I->H

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Use this flowchart to diagnose common synthesis problems.

start Problem Observed q1 TLC shows only starting acid? start->q1 a1 Activation Step Failure: - Check quality/age of chlorinating agent or coupling agent. - Verify catalyst (e.g., DMF) was added. - Increase temperature/time for activation. q1->a1 Yes q2 Acid consumed, but low amide yield & acid spot on TLC? q1->q2 No a2 Hydrolysis of Intermediate: - Check for moisture in all reagents and solvents. - Ensure inert atmosphere is maintained. - Use freshly dried solvents. q2->a2 Yes q3 Product is impure after initial work-up? q2->q3 No a3 Route-Specific Impurity: - Pathway 1: Wash with NaHCO₃(aq) to remove unreacted acid. - Pathway 2 (DCC): Filter thoroughly to remove DCU byproduct. - Purify via recrystallization or chromatography. q3->a3 Yes end Successful Synthesis q3->end No

Caption: A decision tree for troubleshooting common synthesis issues.

Optimized Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Acyl chlorides and chlorinating agents are corrosive and moisture-sensitive.

Protocol 1: Acyl Chloride Pathway

Step A: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-bromo-5-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the flask.[3]

  • Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.[5]

  • Heat the reaction mixture to 60-70°C and stir for 2-4 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a vacuum pump protected by a base trap). The resulting crude 2-bromo-5-fluorobenzoyl chloride is a liquid and can be used in the next step without further purification.[5]

Step B: Synthesis of this compound

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve morpholine (1.2 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM).[6]

  • Cool the solution to 0°C in an ice bath.

  • Dissolve the crude 2-bromo-5-fluorobenzoyl chloride from Step A in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled morpholine solution over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess morpholine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted carboxylic acid), and finally with brine.[6][7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water) to obtain the final product.

Protocol 2: Direct Amide Coupling Pathway (EDC/HOBt)
  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-fluorobenzoic acid (1.0 eq), Hydroxybenzotriazole (HOBt, 1.2 eq), and morpholine (1.1 eq) in anhydrous DCM or DMF.

  • Stir the mixture at room temperature for 10 minutes.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the mixture in one portion.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Summary Tables

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentAcronymByproductRemoval MethodKey Advantages/Disadvantages
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Filtration (insoluble in most solvents)Pro: Inexpensive. Con: DCU can be hard to remove completely; potential allergen.[2]
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideEDCWater-soluble ureaAqueous work-upPro: Byproduct easily removed by washing. Con: More expensive than DCC.
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHMPA (carcinogenic)Aqueous work-upPro: Very efficient. Con: Forms toxic HMPA; largely replaced by safer alternatives.
(2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HBTUTetramethylureaAqueous work-upPro: High efficiency, fast reactions. Con: Can cause racemization in chiral acids.
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUWater-soluble ureaAqueous work-upPro: Excellent for difficult couplings, low racemization. Con: High cost.
Table 2: Recommended Starting Conditions for Optimization
ParameterPathway 1: Acyl ChloridePathway 2: Direct Coupling (EDC/HOBt)
Carboxylic Acid 1.0 eq1.0 eq
Morpholine 1.2 eq1.1 eq
Activating Agent SOCl₂ (2-3 eq)EDC·HCl (1.2 eq), HOBt (1.2 eq)
Base Triethylamine (1.5 eq)N/A (or DIPEA if starting with morpholine·HCl)
Solvent Anhydrous DCM or THFAnhydrous DCM or DMF
Temperature 0°C to Room TempRoom Temperature
Typical Time 2-4 hours12-24 hours

References

  • ChemBK. (2024). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Available at: [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? Available at: [Link]

  • Google Patents. (n.d.). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • Google Patents. (n.d.). US5093529A - Process for the preparation of fluorinated benzoic acids.
  • Beilstein Journal of Organic Chemistry. (n.d.). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link]

  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • PubChem. (n.d.). (2-Bromo-5-methylphenyl)(morpholino)methanone. Available at: [Link]

  • ResearchGate. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • Chemguide. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL (ACID) CHLORIDES. Available at: [Link]

  • ResearchGate. (2023). Evolution of amide bond formation | Request PDF. Available at: [Link]

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Technical Support Center: Purification of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Bromo-5-fluorophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Molecule and Potential Impurities

This compound is a white solid at room temperature, generally insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.[1] Its synthesis typically involves the coupling of 2-bromo-5-fluorobenzoic acid (or its activated form, like an acyl chloride) with morpholine. The purification challenges often stem from the nature of the starting materials, the coupling reagents used, and potential side reactions.

Common Synthesis-Related Impurities:

  • Unreacted Starting Materials: 2-bromo-5-fluorobenzoic acid and morpholine.

  • Coupling Reagent Byproducts:

    • Carbodiimides (e.g., DCC, EDC): Formation of N-acylureas, which can be difficult to remove. Dicyclohexylurea (DCU) from DCC is particularly notorious for co-purification with the product.[2][3]

    • HATU and other uronium/aminium reagents: Can generate guanidinium-related byproducts.[4][5]

  • Side-Reaction Products: Hydrolysis of the starting acyl chloride (if used) back to 2-bromo-5-fluorobenzoic acid.

  • Residual Solvents: Solvents used in the reaction and workup (e.g., dichloromethane, DMF, ethyl acetate).

II. Troubleshooting Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Question 1: After aqueous workup, my crude product is an oil and won't solidify. How can I proceed?

Answer: Oiling out is a common issue, especially with polar molecules that have strong intermolecular interactions. Here’s a systematic approach to address this:

  • Solvent Removal: Ensure all volatile organic solvents from the workup have been thoroughly removed under reduced pressure. Residual solvent can significantly depress the melting point.

  • Trituration: Try triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as hexanes or diethyl ether. This can often induce crystallization by removing more soluble impurities that are inhibiting the process.

  • Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., a small amount of ethyl acetate or dichloromethane) and then slowly add a non-polar anti-solvent (e.g., hexanes) with vigorous stirring until the solution becomes cloudy. Allow the mixture to stand, ideally at a reduced temperature, to promote crystal formation.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the oil or concentrated solution can initiate crystallization.

Question 2: I'm seeing a persistent impurity with a similar polarity to my product on TLC/LC-MS. How can I improve my column chromatography separation?

Answer: Co-elution is a frequent challenge. Here are several strategies to enhance the resolution of your column chromatography:

  • Optimize the Mobile Phase:

    • Solvent System: If you are using a standard ethyl acetate/hexane system, consider switching to a different solvent system with different selectivities. For example, a dichloromethane/methanol gradient can sometimes provide better separation for polar compounds.

    • Solvent Polarity Gradient: Employ a shallow gradient of the polar solvent. A slow, gradual increase in polarity can often resolve closely eluting spots.

  • Stationary Phase Selection:

    • Silica Gel: Standard silica gel is the most common choice. Ensure you are using a high-quality silica with a consistent particle size.

    • Alumina: For certain impurities, alumina (which can be acidic, neutral, or basic) may offer different selectivity compared to the slightly acidic silica gel.

  • Column Parameters:

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.

    • Loading: Do not overload the column. A general rule of thumb is to use 20-50 times the weight of adsorbent to the weight of the crude sample.[5]

Experimental Protocol: Flash Column Chromatography

Objective: To purify crude this compound from non-polar and closely eluting polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal solvent system should give your product an Rf value of approximately 0.3.

  • Column Packing (Wet Method):

    • Insert a small cotton or glass wool plug at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (e.g., with a nitrogen line or air pump) to achieve a steady flow rate.

    • Collect fractions and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Question 3: My final product has a low yield after purification. What are the likely causes and how can I improve recovery?

Answer: Low recovery can be due to several factors throughout the synthesis and purification process.

  • Incomplete Reaction: Ensure your amide coupling reaction has gone to completion by monitoring with TLC or LC-MS before starting the workup.

  • Workup Losses:

    • Extractions: During aqueous workup, your product might have some solubility in the aqueous layer, especially if the pH is very low or high. Minimize the number of washes or perform back-extractions of the aqueous layers with fresh organic solvent.

    • Emulsions: Emulsions can trap product at the interface. To break emulsions, you can try adding brine or filtering the mixture through Celite.

  • Purification Losses:

    • Column Chromatography: The product can be lost on the column if it is very polar and strongly adsorbs to the silica. Using a more polar eluent system can help to recover it.

    • Recrystallization: If the product has significant solubility in the cold recrystallization solvent, you will lose material in the mother liquor. Ensure you are using a minimal amount of hot solvent for dissolution and that the solution is thoroughly cooled to maximize crystal formation.

Experimental Protocol: Recrystallization

Objective: To purify solid this compound from soluble impurities.

Materials:

  • Crude solid this compound

  • A selection of solvents for testing (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and with gentle heating. An ideal solvent will dissolve the compound when hot but not when cold. For polar fluorinated molecules, solvent pairs like ethanol/water or ethyl acetate/hexanes are often effective.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven at a temperature well below their melting point.

IV. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting purity of this compound for subsequent reactions?

A1: For most synthetic applications, a purity of >95% (as determined by HPLC or ¹H NMR) is recommended. The presence of unreacted starting materials or byproducts from the coupling reaction can interfere with subsequent steps.

Q2: How should I store purified this compound?

A2: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. As an amide, it is generally stable, but hydrolysis can occur over long periods if exposed to moisture, which would regenerate 2-bromo-5-fluorobenzoic acid.

Q3: My ¹H NMR spectrum of the purified product shows broad peaks. What could be the cause?

A3: Broad peaks in the NMR spectrum of amides can sometimes be attributed to restricted rotation around the carbon-nitrogen amide bond, leading to the presence of rotamers. This is a characteristic of the molecule itself and not necessarily an indication of impurity. Running the NMR at an elevated temperature can sometimes cause these peaks to coalesce into sharper signals. However, you should also rule out the presence of paramagnetic impurities or aggregation.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be a viable alternative, especially for polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. This technique is particularly useful for removing non-polar impurities.

V. Visualization of Purification Workflow

Below is a logical workflow for approaching the purification of this compound.

Caption: A decision-making workflow for the purification of this compound.

VI. Quantitative Data Summary

Table 1: Common Solvents for Purification

Purification MethodSolvent/Solvent SystemPolarity IndexBoiling Point (°C)Notes
Column Chromatography Hexane/Ethyl AcetateVariable69 / 77A standard system for moderately polar compounds.
Dichloromethane/MethanolVariable40 / 65Good for more polar compounds.
Recrystallization Ethanol/Water5.2 / 9.078 / 100A common choice for polar molecules.
Isopropanol4.382A good single solvent for moderately polar solids.
Ethyl Acetate/Hexane4.3 / 0.077 / 69Good for inducing crystallization of moderately polar compounds.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. [Link]

  • amide coupling help. Reddit. [Link]

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  • Fully automated fast-flow synthesis of antisense phosphorodiamidate morpholino oligomers. PubMed. [Link]

  • (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. ResearchGate. [Link]

  • Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity and selective μ-antagonist activity. PubMed Central. [Link]

  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. [Link]

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  • Fluorophenyl pyrazol compounds.
  • The preparation method of 2-bromo-5-fluorobenzotrifluoride.
  • 2-Bromo-5-fluorobenzaldehyde. ResearchGate. [Link]

  • 2-Bromo-5-fluorobenzotrifluoride. PubChem. [Link]

  • (2-Amino-5-bromo-3-nitrophenyl)(morpholino)methanone. Synchem. [Link]

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Technical Support Center: (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (2-Bromo-5-fluorophenyl)(morpholino)methanone (CAS: 951884-11-0) in their experimental workflows. As an important intermediate in organic synthesis, particularly for novel therapeutics, dyes, and pesticides, understanding its stability and handling characteristics is paramount to achieving reliable and reproducible results.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use. The information herein is curated from available safety data for structurally related compounds and established principles of organic chemistry, providing a framework for best practices.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing step-by-step guidance to mitigate these problems.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure

Symptoms:

  • Lower than expected yield in subsequent synthetic steps.

  • Absence of the desired product.

  • Presence of unexpected byproducts in analytical data (TLC, LC-MS, NMR).

Potential Cause: Degradation of the this compound starting material. The amide bond is susceptible to hydrolysis under strongly acidic or basic conditions, and the aromatic ring can be subject to nucleophilic substitution or metallation side reactions.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Inconsistent Yields A Inconsistent Yield Observed B Verify Purity of Starting Material via LC-MS or NMR A->B C Purity Confirmed? B->C D Assess Reaction Conditions C->D Yes E Purity Not Confirmed C->E No H Are strong acids/bases or potent nucleophiles used? D->H F Purify Reagent via Recrystallization or Chromatography E->F G Re-run Experiment with Purified Reagent F->G M Problem Resolved G->M I Consider milder reaction conditions or alternative synthetic route H->I Yes J Are trace metals present? H->J No I->G K Use a metal scavenger or ensure inert atmosphere J->K Yes L Re-evaluate solvent choice for stability J->L No K->G L->G G cluster_0 Hypothesized Hydrolytic Decomposition A (2-Bromo-5-fluorophenyl) (morpholino)methanone B 2-Bromo-5-fluorobenzoic Acid A->B  H₂O (Acid or Base) C Morpholine A->C

Sources

how to avoid debromination of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Debromination

Welcome to the technical support center for (2-Bromo-5-fluorophenyl)(morpholino)methanone. As Senior Application Scientists, we understand the challenges encountered during complex organic syntheses. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to a common issue observed when using this intermediate: unwanted debromination. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired product, and ensure the integrity of your synthetic route.

This compound is a key building block, notably in the synthesis of the PARP inhibitor Olaparib.[1][2] The bromine atom is a critical handle for introducing further molecular complexity, typically via palladium-catalyzed cross-coupling reactions. However, the loss of this bromine atom through hydrodebromination is a frequent and frustrating side reaction. This guide will delve into the causes of this issue and provide actionable strategies to prevent it.

Troubleshooting Guide: Unwanted Debromination

This section addresses specific problems you might be facing in your experiments, providing explanations and step-by-step guidance to resolve them.

Question 1: I am seeing a significant amount of the debrominated byproduct, (5-fluorophenyl)(morpholino)methanone, in my cross-coupling reaction. What is causing this?

Answer: The formation of the debrominated byproduct, a process known as hydrodebromination, is a common side reaction in palladium-catalyzed cross-coupling reactions.[3] It occurs when the aryl bromide substrate is reduced, with a hydrogen atom replacing the bromine. The likely source of this hydrogen atom can be your solvent, base, or even trace water in the reaction mixture.[4] The general mechanism involves the oxidative addition of your this compound to the Pd(0) catalyst. The resulting Pd(II) complex, instead of proceeding down the desired cross-coupling pathway, can undergo a reaction that transfers a hydride to the palladium, followed by reductive elimination of the debrominated product.[3]

Several factors can favor this undesired pathway:

  • The nature of the palladium catalyst and ligand: The electronic properties and steric bulk of the phosphine ligand play a crucial role.[5]

  • The choice and strength of the base: Strong bases can sometimes act as or generate hydride donors.[3]

  • Reaction temperature and duration: Higher temperatures and longer reaction times can increase the incidence of side reactions.[3]

  • The purity of your reagents and solvents: Protic impurities can be a source of hydrogen.

Question 2: How can I modify my reaction conditions to minimize debromination in a Suzuki-Miyaura coupling?

Answer: The Suzuki-Miyaura coupling is a powerful tool, but debromination can be a significant issue. Here is a systematic approach to troubleshoot and optimize your reaction:

1. Re-evaluate Your Catalyst and Ligand System:

The ligand bound to the palladium center is paramount in controlling the relative rates of the desired cross-coupling versus the undesired hydrodebromination.

  • Increase Ligand Steric Bulk: Bulky phosphine ligands can promote reductive elimination of the desired product over side reactions. Consider switching from less bulky ligands like triphenylphosphine (PPh₃) to more sterically demanding ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands (e.g., SPhos, XPhos).[5]

  • Use Electron-Rich Ligands: Electron-donating ligands can increase the electron density on the palladium center, which can favor the desired catalytic cycle.[6]

2. Optimize Your Base and Solvent System:

The base is necessary to activate the boronic acid, but an inappropriate choice can exacerbate debromination.[7]

  • Use a Weaker Base: If you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider switching to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Ensure Anhydrous Conditions: Protic solvents like water and alcohols can be a source of protons that lead to debromination.[4] While some Suzuki reactions tolerate water, if you are experiencing significant debromination, ensure your solvents and reagents are scrupulously dried. Consider using anhydrous solvents like toluene, dioxane, or THF.

3. Control Reaction Temperature and Time:

  • Lower the Reaction Temperature: Often, debromination has a higher activation energy than the desired coupling. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly suppress the formation of the debrominated byproduct.

  • Monitor the Reaction and Minimize Reaction Time: Follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Prolonged heating can lead to product degradation and an increase in side products.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for optimizing your reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Anhydrous base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the anhydrous base (2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 3: I am performing a Buchwald-Hartwig amination and observing debromination. What adjustments should I make?

Answer: Similar to Suzuki couplings, debromination in Buchwald-Hartwig aminations is a common issue. The principles for mitigation are related but tailored to the specifics of C-N bond formation.

1. Ligand Selection is Key:

The choice of ligand is critical in Buchwald-Hartwig reactions.[8]

  • Employ Specialized Biarylphosphine Ligands: Ligands specifically designed for Buchwald-Hartwig amination, such as Xantphos or Josiphos-type ligands, can be very effective in promoting the desired C-N coupling and suppressing debromination.[9]

  • Adjust Ligand to Metal Ratio: Optimizing the ligand-to-palladium ratio can be crucial. Typically, a ratio of 1:1 to 2:1 is used.

2. Base Selection and Strength:

The base deprotonates the amine, but overly strong bases can promote side reactions.

  • Use a Non-Nucleophilic, Moderately Strong Base: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective. If debromination is severe, consider a weaker base like cesium carbonate.

3. Solvent Considerations:

  • Aprotic Polar Solvents are Preferred: Solvents like toluene, dioxane, and THF are standard. Ensure they are anhydrous.

Troubleshooting Workflow for Debromination in Cross-Coupling Reactions

Debromination_Troubleshooting Start Debromination Observed Ligand Optimize Ligand - Increase steric bulk - Use electron-rich ligand Start->Ligand High Priority Base Optimize Base - Use weaker base - Ensure anhydrous conditions Start->Base High Priority Temp Adjust Temperature - Lower reaction temperature Ligand->Temp Base->Temp Time Monitor Reaction Time - Stop when complete Temp->Time Result Debromination Minimized Time->Result

Caption: A workflow for troubleshooting debromination.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound and could impurities be the source of my problem?

A1: The purity of commercial batches can vary. It is crucial to check the certificate of analysis from your supplier. Impurities from the synthesis of the starting material, such as residual 2-bromo-5-fluorobenzoic acid or its acid chloride, could potentially interfere with your reaction. More importantly, the presence of protic impurities or residual water can contribute to hydrodebromination. If you suspect the quality of your starting material, consider purification by recrystallization or chromatography before use.

Q2: Can the morpholino group itself participate in or promote the debromination reaction?

A2: While the morpholino group is generally stable, under certain conditions, particularly with strong bases, the hydrogens on the carbons alpha to the nitrogen could potentially be involved in side reactions. However, the more likely culprits for debromination are the other reaction components (solvent, base, water). The primary role of the morpholino amide is as a stable functional group that directs the reactivity of the aryl bromide.[10]

Q3: Are there any analytical techniques that are particularly well-suited for monitoring the extent of debromination?

A3: Yes, several techniques are excellent for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the desired product and the debrominated byproduct, especially if they are volatile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the method of choice for monitoring the progress of reactions involving non-volatile compounds like those in pharmaceutical synthesis. It allows for the clear separation and identification of starting material, product, and byproducts based on their retention times and mass-to-charge ratios.

  • ¹H NMR and ¹⁹F NMR Spectroscopy: NMR can be used to quantify the ratio of the desired product to the debrominated byproduct in the crude reaction mixture by integrating characteristic signals for each compound. For this specific molecule, ¹⁹F NMR would be particularly useful for distinguishing between the starting material and the debrominated product due to the fluorine substituent.

Q4: I am considering synthesizing this compound in-house. What is the recommended procedure?

A4: The most straightforward synthesis involves the acylation of morpholine with 2-bromo-5-fluorobenzoyl chloride.[1]

Synthetic Protocol: Preparation of this compound

Synthesis_Workflow Start 2-bromo-5-fluorobenzoyl chloride + Morpholine Step1 Dissolve morpholine and base in aprotic solvent Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add acid chloride dropwise Step2->Step3 Step4 Warm to RT and stir Step3->Step4 Step5 Aqueous workup Step4->Step5 End (2-Bromo-5-fluorophenyl) (morpholino)methanone Step5->End

Caption: A general workflow for the synthesis of the title compound.

Procedure:

  • In a round-bottom flask, dissolve morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) or diisopropylethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromo-5-fluorobenzoyl chloride (1 equivalent) in the same solvent to the cooled morpholine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the acid chloride.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization or column chromatography if necessary.

By carefully considering and systematically optimizing your reaction parameters, the undesired debromination of this compound can be effectively minimized, leading to a more efficient and successful synthesis.

References

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis.[10]

  • BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles.[3]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.[5]

  • ResearchGate. (2023). A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.[1]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[4]

  • National Institutes of Health. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[2]

  • Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511.[11]

  • Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274.[12]

  • National Institutes of Health. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane.[13]

  • Elsevier. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(Supplement 1), S124-S126.[14]

  • Google Patents. (2018). Processes for preparing olaparib.[15]

  • ResearchGate. (n.d.). C–C bond-forming reactions of ground-state aryl halides under reductive activation.[16]

  • Google Patents. (2018). Processes for preparing olaparib.[17]

  • ACS Publications. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(9), 1161–1164.[9]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.[7]

  • National Institutes of Health. (n.d.). Reductions of aryl bromides in water at room temperature.[18]

  • Google Patents. (n.d.). A preparation method of olaparib intermediate.[19]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides.[20]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.[8]

  • MDPI. (n.d.). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.[21]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.[22]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination.[23]

  • MDPI. (n.d.). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions.[24]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.[6]

  • ACS Publications. (n.d.). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.[25]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving (2-Bromo-5-fluorophenyl)(morpholino)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this specific substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges presented by the electronic and steric profile of this molecule.

Introduction to the Substrate: this compound

The substrate, this compound, presents a distinct set of challenges and opportunities in cross-coupling chemistry. The presence of a bromine atom at the 2-position, ortho to the morpholino-methanone group, introduces steric hindrance that can impede catalyst coordination and oxidative addition. Furthermore, the electron-withdrawing nature of both the fluorine atom at the 5-position and the amide carbonyl group deactivates the aromatic ring, making oxidative addition more challenging compared to electron-rich aryl bromides.

However, the defined stereoelectronic properties of this molecule also allow for precise control over reactivity with the appropriate choice of catalyst system. This guide will walk you through rational catalyst selection and reaction optimization for two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges you may encounter when working with this compound.

Issue 1: Low or No Product Yield

A common frustration in cross-coupling reactions is a lower-than-expected or complete absence of the desired product. Several factors related to the catalyst, reagents, or reaction conditions can contribute to this outcome.

Potential Cause Explanation Recommended Solutions
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. This is particularly relevant for electron-deficient substrates where oxidative addition is slow.Switch to a Pre-catalyst: Employ a modern, well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active LPd(0) species. • Optimize Ligand Choice: For this electron-deficient substrate, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often necessary to facilitate oxidative addition.[1] • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome catalyst deactivation or slow turnover.
Inappropriate Base The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions. An incorrect choice can halt the catalytic cycle.Suzuki Coupling: Screen stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often more effective for challenging substrates.[1] • Buchwald-Hartwig Amination: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically required.
Poor Substrate Reactivity The electron-deficient nature of the aryl bromide can make oxidative addition the rate-limiting step.Higher Temperatures: Carefully increasing the reaction temperature in 10°C increments may be necessary to overcome the activation barrier for oxidative addition. • Ligand Screening: A systematic screening of ligands is highly recommended. For sterically hindered and electron-deficient substrates, Buchwald-type biaryl phosphine ligands are a good starting point.[2]
Reagent Purity and Solvent Quality Impurities in starting materials, solvents, or the presence of oxygen can deactivate the palladium catalyst.Use High-Purity Reagents: Ensure all starting materials are of high purity. • Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and significantly reduce the yield of your target molecule.

Side Product Potential Cause Recommended Solutions
Dehalogenation The starting material is converted to (5-fluorophenyl)(morpholino)methanone. This occurs when a hydride source is present or if β-hydride elimination is a competing pathway.Use High-Purity Solvents: Ensure solvents are anhydrous and free of potential hydride sources. • Ligand Selection: Choose a ligand that promotes reductive elimination over β-hydride elimination. Bulky biaryl phosphine ligands are often effective in this regard.
Homocoupling Dimerization of the aryl bromide or the boronic acid (in Suzuki coupling) can occur, especially at higher temperatures or if the catalytic cycle is stalled.Optimize Catalyst Loading: An excessively high catalyst concentration can sometimes promote homocoupling. • Control Temperature: Avoid unnecessarily high reaction temperatures. • Stoichiometry Control: In Suzuki couplings, a large excess of the boronic acid can sometimes lead to its homocoupling. Use a stoichiometry closer to 1:1.2 (aryl bromide:boronic acid).
Protodeboronation (Suzuki Coupling) The boronic acid coupling partner is hydrolyzed back to the corresponding arene before it can participate in the transmetalation step.Anhydrous Conditions: Ensure the reaction is run under a strictly inert atmosphere with anhydrous solvents. • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable to hydrolysis and can be a good alternative.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is the best starting point for the Suzuki-Miyaura coupling of this compound?

For a challenging substrate like this, starting with a modern palladium pre-catalyst is highly recommended. A good initial choice would be a G3 or G4 palladacycle paired with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos.[1] These systems are designed to facilitate the oxidative addition of electron-deficient aryl bromides and are generally more robust and reproducible than traditional catalysts like Pd(PPh₃)₄.

Q2: What is the role of the ligand in these cross-coupling reactions, and how do I choose the right one?

The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For the electron-deficient and sterically hindered this compound, the ligand must be both bulky and electron-rich.

  • Bulky ligands promote reductive elimination, the final step that forms the product and regenerates the active catalyst.

  • Electron-rich ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition of the electron-deficient aryl bromide.

A good starting point is to screen a small panel of established ligands for these types of transformations.

Q3: For a Buchwald-Hartwig amination with a secondary amine like morpholine, what are the key considerations?

The Buchwald-Hartwig amination of this compound with a secondary amine like morpholine requires careful selection of the base and ligand.

  • Base: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is a common and effective choice.

  • Ligand: For secondary amines, ligands like RuPhos have shown good efficacy.[3] However, given the specific substrate, screening a few options, including XPhos, is advisable.

Q4: How does the fluorine substituent affect the reaction?

The fluorine atom at the 5-position is an electron-withdrawing group, which deactivates the aromatic ring. This makes the C-Br bond stronger and the carbon atom less electron-rich, thus making the oxidative addition step more difficult. To overcome this, a highly active catalyst system with an electron-rich ligand is generally required.

Q5: Can I perform the coupling at the C-F bond instead of the C-Br bond?

The reactivity of halogens in palladium-catalyzed cross-coupling generally follows the order: C-I > C-Br > C-OTf > C-Cl > C-F.[4][5] Therefore, selective reaction at the C-Br bond is highly favored over the much less reactive C-F bond. Achieving coupling at the C-F bond would require very harsh reaction conditions and a specialized catalyst system, and you would likely see reaction at the C-Br bond first.

Experimental Protocols

The following are general, starting-point protocols for small-scale reactions. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for your specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Oven-dry glassware and stir bar B Add aryl bromide (1.0 eq), boronic acid/ester (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0 eq) to the reaction vessel A->B C Seal vessel and purge with inert gas (Ar or N₂) B->C D Add Pd pre-catalyst (e.g., XPhos Pd G3, 2 mol%) C->D E Add degassed solvent (e.g., dioxane/water 4:1) D->E F Heat to 80-100 °C with vigorous stirring E->F G Monitor reaction by TLC or LC-MS F->G H Cool to room temperature G->H I Dilute with organic solvent (e.g., EtOAc) H->I J Wash with water and brine I->J K Dry organic layer, filter, and concentrate J->K L Purify by column chromatography K->L

Caption: General workflow for Suzuki-Miyaura coupling.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) followed by the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Oven-dry glassware and stir bar B Add Pd pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and base (e.g., NaOtBu, 1.4 eq) to the reaction vessel A->B C Seal vessel and purge with inert gas (Ar or N₂) B->C D Add degassed solvent (e.g., toluene) C->D E Add aryl bromide (1.0 eq) and amine (1.2 eq) D->E F Heat to 80-100 °C with vigorous stirring E->F G Monitor reaction by TLC or LC-MS F->G H Cool to room temperature G->H I Quench with water and extract with an organic solvent H->I J Wash with brine I->J K Dry organic layer, filter, and concentrate J->K L Purify by column chromatography K->L

Caption: General workflow for Buchwald-Hartwig amination.

  • Preparation: To an oven-dried reaction vessel with a magnetic stir bar, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Upon completion, cool the reaction, carefully quench with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Reactivity of (poly)fluorobenzamides in palladium-catalysed direct arylations. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Palani, V., et al. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. Retrieved January 22, 2026, from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Sultan, D. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved January 22, 2026, from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Journal of Organic Chemistry, 86(24), 17594-17605. [Link]

  • Yuen, O. Y., et al. (2023, December 1). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Retrieved January 22, 2026, from [Link]

  • Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved January 22, 2026, from [Link]

  • Giorgio, C. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved January 22, 2026, from [Link]

  • Bosiak, M. J., et al. (2021). Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. Retrieved January 22, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Application Notes: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. (2025). BenchChem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction. (2021, July 26). YouTube. Retrieved January 22, 2026, from [Link]

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 22, 2026, from [Link]

  • Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. (2022, June 16). NSF Public Access Repository. Retrieved January 22, 2026, from [Link]

  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (2025). BenchChem.
  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. (2010, October 27). PubMed Central. Retrieved January 22, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 22, 2026, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019, October 11). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 22, 2026, from [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021, August 17). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines. (2025). BenchChem.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. (2025). BenchChem.
  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020, October 20). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Why C–N and C–O Couplings? (n.d.). Macmillan Group. Retrieved January 22, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (n.d.). CoLab. Retrieved January 22, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]

  • General Synthesis of Chiral α,α-Diaryl Carboxamides by Enantioselective Palladium-Catalyzed Cross-Coupling. (2020, July 2). PubMed. Retrieved January 22, 2026, from [Link]

  • Palladium-catalyzed direct arylation of 5-halouracils and 5-halouracil nucleosides with arenes and heteroarenes promoted by TBAF. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical amide coupling reaction, with a specific focus on the paramount role of temperature control. Here, we move beyond simple protocols to explain the causality behind each experimental choice, ensuring a robust and reproducible synthesis.

Section 1: Synthesis Overview and the Centrality of Temperature

The synthesis of this compound is a standard N-acylation reaction. It is a valuable intermediate in organic synthesis, often utilized as a building block for more complex molecules in medicinal chemistry.[1] The most common and efficient pathway involves a two-step process:

  • Activation: Conversion of 2-Bromo-5-fluorobenzoic acid to its more reactive acyl chloride derivative, 2-Bromo-5-fluorobenzoyl chloride.

  • Coupling: Reaction of the acyl chloride with morpholine to form the final amide product.

While seemingly straightforward, the success of this synthesis—defined by yield, purity, and reproducibility—is critically dependent on precise temperature management at every stage. Temperature is the master variable that dictates reaction kinetics, minimizes side-product formation, and ensures safety. An uncontrolled temperature profile can lead to a cascade of issues, including thermal degradation, runaway reactions, and the formation of difficult-to-remove impurities.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 2-Bromo-5-fluorobenzoic Acid B 2-Bromo-5-fluorobenzoyl Chloride A->B  + SOCl₂ or (COCl)₂  Reflux Temp Control D (2-Bromo-5-fluorophenyl) (morpholino)methanone B->D  Initial Temp: 0 °C  Exotherm Management C Morpholine C->D

Figure 1: Two-step synthesis pathway with critical temperature control points.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding temperature control during the synthesis.

Q1: Why is the initial addition of morpholine to the acyl chloride performed at a low temperature (e.g., 0-5 °C)?

A: The reaction between an acyl chloride and an amine (morpholine) is highly exothermic. Performing the initial addition at a reduced temperature serves two primary purposes:

  • Safety: It prevents a rapid, uncontrolled temperature spike (a runaway reaction) that could cause the solvent to boil violently.

  • Purity: High temperatures can promote side reactions. By keeping the initial reaction temperature low, you favor the desired amide formation over potential side products, leading to a cleaner reaction profile and higher final purity.

Q2: After the initial addition, the protocol says to warm the reaction to room temperature. Why is this necessary?

A: While the initial mixing is controlled at a low temperature to manage the exotherm, the reaction may not proceed to completion at 0 °C. Allowing the mixture to slowly warm to room temperature and stir for several hours provides the necessary thermal energy to ensure the reaction is complete, maximizing the conversion of starting materials to the desired product. Some amide coupling reactions may even require modest heating to achieve high yields, but this should always be optimized carefully.[2][3]

Q3: What are the risks of running the acylation reaction at an elevated temperature from the start?

A: Intentionally running the reaction at a high temperature without careful, slow addition can lead to several negative outcomes:

  • Formation of N-acylpyridinium intermediates (if pyridine is used): While pyridine is often used as an acid scavenger, it can also act as an acylation catalyst.[4] At high temperatures, the equilibrium can be affected, potentially leading to undesired intermediates.

  • Byproduct Formation: The electron-withdrawing groups on the phenyl ring can make the system susceptible to other reactions if the conditions are too harsh.

  • Degradation: The starting materials or the final product may not be stable at elevated temperatures for extended periods, leading to lower yields.

Q4: How does temperature control factor into the initial acyl chloride formation step?

A: The conversion of 2-Bromo-5-fluorobenzoic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride also requires temperature control. Typically, the chlorinating agent is added at room temperature, and the mixture is then heated to a gentle reflux.[5]

  • Insufficient Heat: Failure to reach the required reflux temperature can result in incomplete conversion, leaving unreacted carboxylic acid which will complicate the subsequent steps.

  • Excessive Heat: Overheating can degrade the thionyl chloride and lead to the formation of colored impurities that are difficult to remove from the final product.

Section 3: Troubleshooting Guide for Temperature-Related Issues

Even with careful planning, issues can arise. This guide provides a logical framework for diagnosing and solving common problems linked to temperature control.

G start Problem Detected: Low Yield or Impure Product check_temp Was initial addition performed at 0-5°C? start->check_temp uncontrolled_exotherm Probable Cause: Uncontrolled Exotherm check_temp->uncontrolled_exotherm No check_rt_stir Was reaction allowed to stir at RT until completion (TLC check)? check_temp->check_rt_stir Yes solution_exotherm Solution: Repeat with slow, dropwise addition into a cooled vessel. Ensure efficient stirring. uncontrolled_exotherm->solution_exotherm incomplete_reaction Probable Cause: Incomplete Reaction check_rt_stir->incomplete_reaction No check_reflux Was proper reflux temp achieved during acyl chloride formation? check_rt_stir->check_reflux Yes solution_incomplete Solution: Increase stir time at RT. Consider gentle heating (e.g., 40°C) while monitoring. incomplete_reaction->solution_incomplete check_reflux->start Yes (Other Issue) bad_acyl_chloride Probable Cause: Poor Quality Acyl Chloride check_reflux->bad_acyl_chloride No solution_reflux Solution: Ensure adequate heating to maintain gentle reflux. Verify starting acid purity. bad_acyl_chloride->solution_reflux

Figure 2: Troubleshooting workflow for temperature-related synthesis issues.
Problem Potential Temperature-Related Cause Recommended Solution
Low or No Product Yield Uncontrolled Exotherm: The reaction temperature spiked during the addition of the acyl chloride, leading to reactant/product degradation.Ensure the receiving flask (containing morpholine) is adequately cooled in an ice bath. Add the acyl chloride solution dropwise via an addition funnel over 30-60 minutes to maintain an internal temperature below 10 °C.
Incomplete Reaction: The reaction was not given enough thermal energy to go to completion after the initial addition.After the cold addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the disappearance of the starting material by TLC. If the reaction stalls, gentle heating (e.g., to 40-50 °C) can be applied.[6]
Incomplete Acyl Chloride Formation: The first step was not heated sufficiently, resulting in unreacted carboxylic acid.In the acyl chloride formation step, ensure the reaction mixture reaches a sustained, gentle reflux for the prescribed time (e.g., 3-4 hours).[5] The presence of unreacted acid will prevent the formation of the amide.
Product is Impure (Multiple Spots on TLC) Reaction Temperature Too High: The coupling reaction was run at an elevated temperature, promoting the formation of side products.The primary defense is a controlled, low-temperature addition. Avoid aggressive heating. Purification via column chromatography or recrystallization will be necessary.
Hydrolysis of Acyl Chloride: Moisture contamination, which is more reactive at higher temperatures, hydrolyzed the acyl chloride back to the carboxylic acid.Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried before use.

Section 4: Optimized Experimental Protocols

These protocols are designed to be self-validating by incorporating clear checkpoints for temperature control.

Protocol 1: Synthesis of 2-Bromo-5-fluorobenzoyl chloride
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried.

  • Charging Reactants: To the flask, add 2-Bromo-5-fluorobenzoic acid (1.0 eq). Suspend it in an anhydrous solvent like dichloromethane (DCM) or toluene.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating and Reflux: Heat the reaction mixture to a gentle reflux (for DCM, this is ~40 °C). Maintain this temperature for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.[5]

  • Isolation: Cool the mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 2-Bromo-5-fluorobenzoyl chloride is typically a yellow oil or low-melting solid and is used immediately in the next step without further purification.

Protocol 2: Synthesis of this compound
  • Setup: In a separate, dry round-bottom flask equipped with a magnetic stir bar and an inert gas inlet, dissolve morpholine (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in anhydrous DCM.

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0-5 °C.

  • Controlled Addition: Dissolve the crude 2-Bromo-5-fluorobenzoyl chloride from Protocol 1 in a small amount of anhydrous DCM and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled morpholine solution over 30-60 minutes. Use a thermometer to monitor the internal temperature, ensuring it does not rise above 10 °C.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-16 hours. Monitor the reaction's progress by TLC until the acyl chloride is consumed.

  • Workup and Purification: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can then be purified by recrystallization or silica gel chromatography.

Section 5: Quantitative Data Summary

ParameterStep 1: Acyl Chloride FormationStep 2: Amide Coupling
Key Reagents 2-Bromo-5-fluorobenzoic acid, SOCl₂2-Bromo-5-fluorobenzoyl chloride, Morpholine
Critical Temperature Reflux (~40 °C in DCM)[5]0-5 °C for addition; then warm to RT[7]
Typical Reaction Time 2-4 hours2-16 hours
Temperature Control Point Maintaining a steady, gentle reflux.Strict control of exotherm during dropwise addition.
Common Issues Incomplete conversion if under-heated.Side product formation if exotherm is not controlled.

References

  • Ahlin, G., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11440-11447. DOI:10.1039/C5OB02129D. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 9(11), 133-142. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Reddit. (2021). [PART I] An Exploration of Morphinan Acylation. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

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Validation & Comparative

1H NMR spectrum of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum of (2-Bromo-5-fluorophenyl)(morpholino)methanone: A Comparative Analysis

Introduction

This compound is a disubstituted benzamide derivative featuring a complex substitution pattern on the aromatic ring and a morpholine moiety attached via an amide linkage. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive analysis of the ¹H NMR spectrum of the title compound. We will dissect the spectrum by examining the underlying principles of chemical shifts and coupling constants, compare it with structurally related analogues to highlight the influence of specific functional groups, and provide a robust experimental protocol for acquiring high-quality data.

Part 1: Deconstructing the ¹H NMR Spectrum of this compound

The structure of this compound presents distinct regions for ¹H NMR analysis: the aromatic protons on the substituted phenyl ring and the aliphatic protons of the morpholine ring. The interplay between the electron-withdrawing effects of the bromine, fluorine, and carbonyl groups, alongside the conformational dynamics of the morpholine ring, results in a characteristic and informative spectrum.

Molecular Structure and Proton Labeling

To facilitate a clear discussion, the protons in the molecule are systematically labeled as shown in the diagram below.

Caption: Labeled structure of this compound.

Analysis of the Aromatic Region (δ 7.0–8.0 ppm)

The aromatic region is defined by three protons (H-3, H-4, H-6), each experiencing unique electronic effects from the substituents. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[1][2] The presence of electron-withdrawing groups like halogens and the carbonyl moiety generally shifts these signals downfield.[3][4]

  • H-6: This proton is ortho to the electron-withdrawing carbonyl group and meta to both the bromine and fluorine atoms. The primary influence is the deshielding effect of the carbonyl group. It exhibits coupling to H-4 (a four-bond meta-coupling, ³JHH) and to the fluorine atom (a three-bond ortho-coupling, ³JHF). This results in a doublet of doublets (dd) .

  • H-4: Positioned between two halogens, H-4 is ortho to the fluorine and meta to the bromine. It couples with H-3 (a three-bond ortho-coupling, ³JHH), H-6 (a four-bond meta-coupling, ⁴JHH), and the fluorine atom (a four-bond meta-coupling, ⁴JHF). This complex coupling often leads to a triplet of doublets (td) or a doublet of doublet of doublets (ddd).

  • H-3: This proton is ortho to the bromine atom and para to the fluorine atom. It couples with H-4 (ortho, ³JHH) and the fluorine atom (a five-bond para-coupling, ⁵JHF). This typically appears as a doublet of doublets (dd) .

Analysis of the Aliphatic Morpholine Region (δ 3.0–4.0 ppm)

The eight protons of the morpholine ring are chemically equivalent in free morpholine, appearing as a single signal.[5] However, when acylated, two key phenomena alter the spectrum:

  • Deshielding: The electron-withdrawing effect of the adjacent carbonyl group deshields all morpholine protons, shifting them downfield compared to unsubstituted morpholine.

  • Restricted Amide Bond Rotation: The C-N amide bond has a significant double-bond character, leading to slow rotation on the NMR timescale at room temperature. This makes the two methylene groups adjacent to the nitrogen (and similarly, the two methylene groups adjacent to the oxygen) diastereotopic. Consequently, the protons on the same carbon atom are not equivalent.

This results in two broad, complex multiplets.

  • Protons on Cα (adjacent to Nitrogen, Hₐ): These protons are closer to the electron-withdrawing effects of the carbonyl group and typically appear as a broad multiplet at a lower field (e.g., ~3.7 ppm).

  • Protons on Cβ (adjacent to Oxygen, Hₑ): These protons are further from the carbonyl group and appear as a second broad multiplet at a slightly higher field (e.g., ~3.5 ppm).

The broadening of these signals is characteristic of the intermediate rate of rotation around the amide bond.

Predicted ¹H NMR Data Summary
Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constants (Hz)
H-6~7.6 - 7.81Hdd³JHF ≈ 8-10 Hz, ⁴JHH ≈ 2-3 Hz
H-4~7.3 - 7.51Htd or ddd³JHH ≈ 8-9 Hz, ⁴JHF ≈ 5-7 Hz, ⁴JHH ≈ 2-3 Hz
H-3~7.2 - 7.41Hdd³JHH ≈ 8-9 Hz, ⁵JHF ≈ 2-4 Hz
Hₐ (N-CH₂)~3.7 - 3.94Hbr m-
Hₑ (O-CH₂)~3.4 - 3.64Hbr m-

Part 2: Comparative Spectral Analysis

To fully appreciate the spectral features of the target molecule, it is instructive to compare it with analogues where key substituents are absent.

Comparison 1: The Role of Halogen Substituents

Let's consider two hypothetical analogues: (2-Bromophenyl)(morpholino)methanone (Analogue A) and (5-Fluorophenyl)(morpholino)methanone (Analogue B).

CompoundAromatic ProtonsExpected Spectral PatternKey Difference from Target
Target Compound H-3, H-4, H-6Three complex multiplets (dd, td, dd) due to H-H and H-F couplings.-
Analogue A (No Fluorine)H-3, H-4, H-5, H-6Four signals, likely overlapping multiplets. The absence of H-F coupling simplifies the patterns (e.g., H-6 would be a simple doublet).Simpler splitting patterns in the aromatic region. Chemical shifts are altered due to the removal of the strongly electron-withdrawing fluorine.
Analogue B (No Bromine)H-2, H-3, H-4, H-6Four signals. The spectrum is governed by the meta-directing carbonyl and ortho/para-directing fluorine. H-F coupling is still present.Different chemical shifts and coupling constants. The absence of the bulky bromine may also influence the conformation and thus the morpholine signals slightly.

This comparison demonstrates that the fluorine atom is crucial in shaping the complex multiplicity of the aromatic signals. Its removal would lead to a spectrum with simpler, more classical ortho, meta, and para H-H couplings.

Comparison 2: The N-Acyl Morpholine Moiety vs. Unsubstituted Morpholine
CompoundMorpholine ProtonsChemical Shift (δ, ppm)MultiplicityRationale for Difference
Target Compound Hₐ and Hₑ~3.4 - 3.9Two broad multipletsDeshielding by the carbonyl group and restricted C-N bond rotation create two distinct, broadened signals.
Morpholine All 8 protons~2.86 (N-CH₂) and ~3.70 (O-CH₂)Two distinct tripletsIn free morpholine, rapid ring inversion and nitrogen inversion average the environments, but the protons next to N and O are distinct.[5]
N-Acetylmorpholine Hₐ and Hₑ~3.5 - 3.7Two broad multipletsA closer analogue, showing the same deshielding and restricted rotation effects as the target compound.

This comparison highlights that the acyl group is the primary driver of the observed pattern for the morpholine protons, causing both a downfield shift and signal broadening due to restricted rotation.[6][7]

Part 3: Experimental Protocol for Data Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound directly into a clean, dry NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent for many organic compounds and has a well-defined residual solvent peak at δ 7.26 ppm.[8]

    • For quantitative accuracy, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

    • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved.

  • Spectrometer Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Perform locking and shimming procedures to homogenize the magnetic field across the sample.

    • Acquire a standard ¹H NMR spectrum using the following typical parameters:

      • Pulse Angle: 30-45°

      • Acquisition Time: ~2-4 seconds

      • Relaxation Delay (d1): 2-5 seconds

      • Number of Scans (ns): 8-16 (adjust for sample concentration)

      • Spectral Width: 0-12 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the peak multiplicities and measure the coupling constants (J-values).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-15 mg of Compound dissolve Dissolve in ~0.6 mL CDCl₃ weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert Sample into Spectrometer vortex->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID (ns=16, d1=5s) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to Solvent (δ 7.26) phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Shifts & Couplings integrate->analyze final_spectrum Annotated Spectrum analyze->final_spectrum Generate Final Spectrum

Caption: Workflow for acquiring and processing the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The aromatic region is characterized by three distinct multiplets, with splitting patterns dictated by a combination of H-H and H-F coupling. The aliphatic region displays two broad multiplets, a hallmark of the restricted amide bond rotation that renders the morpholine protons diastereotopic. By systematically analyzing these features and comparing them to simpler analogues, one can confidently assign the complete structure. The provided experimental protocol ensures the acquisition of high-fidelity data, forming a solid foundation for accurate spectral interpretation in research and drug development settings.

References

  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. Australian Journal of Chemistry, CSIRO Publishing. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]

  • Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. ConnectSci. [Link]

  • Solvent effects in N.M.R. spectra of amide solutions. Semantic Scholar. [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. [Link]

  • 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

  • Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

  • 1H and13C NMR spectra ofN-substituted morpholines. ResearchGate. [Link]

  • 1H NMR spectra. Part 30: 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Scilit. [Link]

  • General Procedure: Synthesis of aliphaticamides, benzamides and cinnamamides. Royal Society of Chemistry. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Wisconsin-Madison. [Link]

  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. The Royal Society of Chemistry. [Link]

  • Chemical shifts. University of Oxford. [Link]

  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Stack Exchange. [Link]

  • Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO. [Link]

  • Water-controlled selective preparation of α-mono or α,α'- dihalo ketones. Royal Society of Chemistry. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

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A Comparative Guide to the ¹³C NMR Spectral Features of (2-Bromo-5-fluorophenyl)(morpholino)methanone and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the ¹³C NMR spectrum of (2-Bromo-5-fluorophenyl)(morpholino)methanone, a compound of interest in medicinal chemistry. By comparing its spectral data with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a practical framework for interpreting the nuanced effects of substituent changes on ¹³C NMR chemical shifts.

The Significance of ¹³C NMR in Structural Characterization

¹³C NMR spectroscopy detects the magnetic properties of the ¹³C isotope. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, making this technique a powerful tool for mapping the carbon skeleton of a molecule. Factors such as the hybridization of the carbon atom, the electronegativity of adjacent atoms, and steric effects all influence the resonance frequency of a given carbon nucleus. In the context of drug development, unambiguous spectral assignment is critical for confirming the identity and purity of synthesized compounds, as well as for identifying potential metabolites.

Predicted ¹³C NMR Data for this compound

Due to the absence of publicly available experimental spectra, the ¹³C NMR data for this compound was generated using advanced prediction algorithms.[1][2] The predicted chemical shifts provide a robust foundation for understanding the spectral features of this molecule.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C=O166.5s
C-5 (C-F)162.1d
C-1'138.9d
C-3120.2d
C-4118.5d
C-6115.9d
C-2 (C-Br)114.8s
C-2', C-6' (Morpholine)67.0t
C-3', C-5' (Morpholine)45.8t

Predicted using online NMR prediction tools. Actual experimental values may vary.

Comparative Spectral Analysis

To illustrate the diagnostic power of ¹³C NMR, we will now compare the predicted spectrum of our target compound with two structurally similar molecules: (2-Bromo-5-methylphenyl)(morpholino)methanone and (5-Bromo-2,4-difluorophenyl)(morpholino)methanone . We will also consider the spectrum of N-Benzoylmorpholine as a foundational reference.

The Morpholine Moiety: A Consistent Signature

A characteristic feature in the ¹³C NMR spectra of these compounds is the signals arising from the morpholine ring. The carbons adjacent to the oxygen (C-2' and C-6') are deshielded and typically appear around 67 ppm.[3] The carbons adjacent to the nitrogen (C-3' and C-5') are found further upfield, generally in the region of 45-50 ppm.[3] The attachment of the electron-withdrawing benzoyl group to the nitrogen atom causes a downfield shift of the C-3' and C-5' signals compared to unsubstituted morpholine.[3]

The Phenyl Ring: A Window into Substituent Effects

The chemical shifts of the aromatic carbons are highly sensitive to the nature and position of the substituents.

  • This compound: The carbon directly attached to the highly electronegative fluorine atom (C-5) is predicted to have the most downfield chemical shift in the aromatic region (162.1 ppm) and will appear as a doublet due to one-bond carbon-fluorine coupling (¹J_CF). The carbon bearing the bromine atom (C-2) is predicted to be significantly shielded (114.8 ppm). The other aromatic carbons will also exhibit splitting patterns due to two- and three-bond couplings to fluorine.

  • (2-Bromo-5-methylphenyl)(morpholino)methanone): Replacing the fluorine with a methyl group induces significant changes. The C-5 carbon will no longer be the most downfield aromatic signal; instead, it will be shifted upfield. The methyl carbon itself will introduce a new signal in the aliphatic region, typically around 20-25 ppm. The electronic effect of the methyl group will subtly alter the chemical shifts of the other aromatic carbons.

  • (5-Bromo-2,4-difluorophenyl)(morpholino)methanone): The introduction of a second fluorine atom at the C-2 position will lead to a more complex spectrum. Both C-2 and C-4 will be significantly deshielded and will appear as doublets due to one-bond C-F coupling. The remaining aromatic carbons will exhibit more complex splitting patterns due to coupling with two different fluorine atoms.

  • N-Benzoylmorpholine: In this simpler analog, the unsubstituted phenyl ring will show four signals: one for the ipso-carbon (attached to the carbonyl), one for the para-carbon, and two for the ortho- and meta-carbons. The absence of strong electron-withdrawing or -donating groups on the phenyl ring results in a more clustered set of aromatic signals compared to the halogenated derivatives. A known experimental spectrum for N-Benzoylmorpholine shows aromatic carbons in the range of 127-135 ppm and a carbonyl signal around 170 ppm.[4]

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts for the Aromatic and Carbonyl Carbons

CompoundC=O (ppm)Aromatic Carbons (ppm range)
This compound166.5114.8 - 162.1
(2-Bromo-5-methylphenyl)(morpholino)methanone~168~120 - 140
(5-Bromo-2,4-difluorophenyl)(morpholino)methanone~165~110 - 165 (with multiple C-F couplings)
N-Benzoylmorpholine~170~127 - 135

Values for analogs are approximate and based on general substituent effects and data from similar compounds.

Visualizing Structural and Workflow Relationships

To further clarify the relationships between these molecules and the process of their analysis, the following diagrams are provided.

cluster_target This compound cluster_analogs Structural Analogs T Target Compound A1 (2-Bromo-5-methylphenyl)(morpholino)methanone T->A1 F -> CH₃ A2 (5-Bromo-2,4-difluorophenyl)(morpholino)methanone T->A2 H -> F at C2 A3 N-Benzoylmorpholine T->A3 Remove Br and F Sample_Preparation Sample Preparation (5-10 mg in CDCl₃) NMR_Acquisition ¹³C NMR Data Acquisition (Proton Decoupled) Sample_Preparation->NMR_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift Assignment, Coupling Analysis) Data_Processing->Spectral_Analysis Structure_Verification Structure Verification Spectral_Analysis->Structure_Verification

Caption: General workflow for ¹³C NMR data acquisition and analysis.

Experimental Protocol for ¹³C NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹³C NMR data for compounds of this class.

1. Sample Preparation:

  • Rationale: Proper sample preparation is crucial for obtaining a high-resolution spectrum. The choice of solvent is dictated by the solubility of the analyte and the need to avoid solvent signals that overlap with analyte signals. Deuterated solvents are used to provide a lock signal for the spectrometer.

  • Procedure:

    • Accurately weigh approximately 20-50 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for this class of compounds due to its excellent solubilizing properties and its single carbon signal at ~77 ppm, which rarely interferes with signals of interest.

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Rationale: The instrument parameters are chosen to optimize signal-to-noise and resolution while minimizing experiment time. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width to encompass the expected range of chemical shifts (typically 0-220 ppm for organic molecules).

    • Employ a standard proton-decoupled pulse sequence.

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 128 to 1024 scans are typically sufficient.

    • Set a relaxation delay of 1-2 seconds to allow for adequate relaxation of the carbon nuclei between pulses.

3. Data Processing:

  • Rationale: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the frequency-domain spectrum that is interpreted.

  • Procedure:

    • Apply an exponential multiplication function to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain data to the frequency domain.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale by referencing the solvent peak (CDCl₃ at 77.16 ppm).

Conclusion

This guide has provided a detailed comparative analysis of the predicted ¹³C NMR spectrum of this compound and its structural analogs. By understanding the influence of substituents on the chemical shifts of the phenyl and morpholine moieties, researchers can more confidently interpret the spectra of novel compounds in this class. The provided experimental protocol offers a robust starting point for acquiring high-quality ¹³C NMR data, an indispensable step in the rigorous characterization of new chemical entities for drug development.

References

  • PubChem. (2-Bromo-5-methylphenyl)(morpholino)methanone. [Link]

  • PubChem. (5-Bromo-2,4-difluorophenyl)(morpholino)methanone. [Link]

  • PubChem. N-Benzoylmorpholine. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. [Link]

  • SpectraBase. 2-Bromo-benzoic acid - Optional[13C NMR]. [Link]

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mass spectrometry analysis of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of (2-Bromo-5-fluorophenyl)(morpholino)methanone: A Comparative Analysis for Pharmaceutical Development

In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities are paramount. This compound, a compound with potential applications in medicinal chemistry, presents a unique analytical challenge due to its halogenated aromatic and morpholino moieties. This guide provides a comprehensive examination of its analysis by mass spectrometry, offering a detailed, field-proven protocol and comparing this technique against viable alternatives to assist researchers in selecting the optimal analytical strategy.

Introduction to this compound

This compound (Molar Mass: 288.11 g/mol , Molecular Formula: C₁₁H₁₁BrFNO₂) is a synthetic organic compound featuring a substituted aromatic ring linked to a morpholine group via a ketone bridge.[1] Its characterization is essential for confirming synthesis, identifying impurities, and studying its metabolic fate.[2][3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for this purpose due to its exceptional sensitivity, selectivity, and ability to provide detailed structural information.[2][5]

Primary Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a polar, non-volatile molecule like this compound, LC-MS is the analytical method of choice.[2][6] Gas chromatography-mass spectrometry (GC-MS) is generally less suitable as the compound's thermal stability may be insufficient for the high temperatures used in the GC injection port, potentially leading to degradation rather than analysis of the intact molecule.[7]

The workflow for LC-MS/MS analysis is a multi-stage process designed for maximum information retrieval.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography (LC) cluster_ms Mass Spectrometry (MS) cluster_analysis Data Analysis prep Dissolve Sample in Acetonitrile/Water lc Inject into C18 Reverse-Phase Column prep->lc gradient Gradient Elution (Water/Acetonitrile) lc->gradient esi Electrospray Ionization (ESI, Positive Mode) gradient->esi ms1 MS1 Scan (Full Scan) Isolate Precursor Ion esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Product Ions) Detect Fragments cid->ms2 data Generate Mass Spectrum & Fragmentation Pattern ms2->data

Caption: LC-MS/MS workflow for analyzing this compound.

Detailed Experimental Protocol: LC-MS/MS

This protocol represents a robust starting point for method development.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile.

  • Dilute the stock solution to a working concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial as it provides a source of protons, promoting the formation of [M+H]⁺ ions in positive mode electrospray ionization.[8]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This stationary phase is ideal for retaining moderately polar organic molecules.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. This gradient ensures elution of the analyte while separating it from potential impurities.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a 'soft' ionization technique that minimizes in-source fragmentation, making it ideal for determining the molecular weight of the intact molecule.[8][9] The morpholine nitrogen is a readily protonated site.

  • MS1 (Full Scan): Scan a mass range of m/z 100-500 to detect the protonated molecular ion, [M+H]⁺.

  • MS2 (Tandem MS): Isolate the precursor ion (expected at m/z 288/290) and subject it to Collision-Induced Dissociation (CID) with nitrogen or argon gas. The collision energy should be optimized (e.g., ramped from 10-40 eV) to generate a rich fragmentation spectrum for structural confirmation.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is highly characteristic due to the presence of bromine.

Key Spectral Features:

  • Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[10][11] This results in a distinctive isotopic pattern for the molecular ion peak, appearing as two peaks of almost equal intensity separated by 2 m/z units ([M+H]⁺ at m/z 288 and [M+2+H]⁺ at m/z 290).[12][13] This pattern is a definitive indicator of a monobrominated compound.

Predicted Fragmentation Pathways: The structure suggests several predictable fragmentation points upon CID. The carbonyl oxygen is the most likely initial protonation site.[14]

parent This compound [M+H]⁺ m/z 288/290 frag1 2-Bromo-5-fluorobenzoyl cation m/z 204/206 parent->frag1 Loss of Morpholine frag2 Morpholine fragment m/z 86 parent->frag2 Cleavage at amide bond frag3 Bromofluorophenyl cation m/z 175/177 frag1->frag3 Loss of CO frag4 C₄H₈NO⁺ fragment m/z 86

Caption: Predicted fragmentation pathway for protonated this compound.

Explanation of Key Fragments:

  • m/z 204/206: This prominent fragment arises from the cleavage of the amide bond, resulting in the stable 2-bromo-5-fluorobenzoyl cation. The 1:1 isotopic pattern confirms the retention of the bromine atom. This is a common fragmentation pathway for aromatic ketones and amides.[15][16]

  • m/z 175/177: Subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from the benzoyl cation (m/z 204/206) yields the bromofluorophenyl cation. This is a classic fragmentation for aromatic carbonyl compounds.

  • m/z 86: The other product of the initial amide bond cleavage would be a protonated morpholine fragment or a related C₄H₈NO⁺ ion. The presence of this peak provides strong evidence for the morpholine substructure.[17]

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for complete characterization, especially in regulated environments like drug development.

FeatureLC-MS/MSNuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle Separation by chromatography, detection by mass-to-charge ratio.[2]Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F).Separation by chromatography, detection by UV absorbance.
Sensitivity Very High (pg-fg)Low (mg-µg)Moderate (ng-µg)
Selectivity Very High (based on mass and fragmentation)High (based on chemical environment)Moderate (risk of co-elution)
Structural Info Molecular weight and fragmentation pattern.Detailed connectivity of atoms (definitive structure).Retention time only; limited structural data.
Quantification Excellent, gold standard for bioanalysis.[3]Possible (qNMR), but less common for trace analysis.Good, workhorse for purity and content uniformity.
Key Application Metabolite ID, impurity profiling, pharmacokinetics, bioanalysis.[4]Primary structure elucidation of pure substances.Purity assessment, quality control, stability testing.
Limitations Does not distinguish between isomers without chromatography.[6]Requires relatively large amounts of pure sample; complex mixtures are difficult.Cannot identify unknown peaks without standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the de novo structural elucidation of a synthesized compound. It provides unambiguous information about the carbon-hydrogen framework and the precise location of atoms relative to one another. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be used to confirm the connectivity of the aromatic ring, the substitution pattern, and the integrity of the morpholine ring. However, NMR lacks the sensitivity required for trace-level analysis, such as in metabolism or degradation studies, where MS excels.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for assessing the purity of a compound and quantifying it in formulations. The aromatic ring in this compound will have a strong UV chromophore, making it easily detectable. The primary limitation of HPLC-UV is its inability to identify unknown peaks. An impurity peak in an HPLC-UV chromatogram can only be identified by its retention time, which is insufficient for definitive characterization. In contrast, LC-MS can provide the molecular weight and fragmentation data for that same impurity peak, enabling its identification.

Conclusion for the Practicing Scientist

For the comprehensive analysis of This compound , a multi-faceted approach is recommended.

  • LC-MS/MS is the indispensable tool for confirming molecular weight, providing structural confirmation through fragmentation, identifying trace-level impurities, and conducting pharmacokinetic and metabolism studies. Its high sensitivity and selectivity are unmatched for these applications.

  • NMR should be employed after synthesis to provide the definitive, unambiguous structural proof of the bulk material.

  • HPLC-UV serves as a reliable, cost-effective method for routine quality control, purity checks, and stability assays once the compound's identity and impurity profiles have been established by MS and NMR.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a scientifically sound, self-validating analytical strategy that ensures the quality, safety, and efficacy of new chemical entities.

References

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A Comparative Guide to the Reactivity of (2-Bromo-5-fluorophenyl)(morpholino)methanone and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry and materials science, (2-Bromo-5-fluorophenyl)(morpholino)methanone stands out as a versatile and highly valuable synthetic intermediate.[1] Its structure is a carefully orchestrated arrangement of functional groups, each imparting distinct reactivity profiles that can be selectively exploited. The presence of an aryl bromide, an aryl fluoride, and a robust morpholino amide moiety on a single phenyl ring offers multiple handles for molecular elaboration.[1] This guide provides an in-depth, comparative analysis of the reactivity of this core scaffold against strategically chosen analogs. We will move beyond simple procedural descriptions to explore the underlying electronic and steric principles that govern reaction outcomes, providing researchers with the predictive power to make informed decisions in their synthetic designs. Our focus will be on three cornerstone transformations in modern synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Chapter 1: Foundational Principles of Reactivity

Before delving into specific reactions, it is crucial to understand the inherent electronic and steric properties of the parent molecule that dictate its chemical behavior.

Electronic Effects: A Tale of Two Halogens

The reactivity of the aromatic ring is primarily governed by the interplay of the inductive and mesomeric (resonance) effects of its substituents.

  • Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which polarizes the carbon-fluorine bond and increases the electrophilicity of the attached carbon.[2][3] This effect is key to understanding its role in SNAr reactions.

  • Bromine: While also electronegative, bromine's inductive effect is weaker than fluorine's. Its larger size and more diffuse p-orbitals allow for a modest electron-donating mesomeric effect (+M) through its lone pairs, though the inductive effect generally dominates. The C-Br bond's polarity and relative weakness compared to C-F make it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4]

  • Morpholino Methanone Group: The carbonyl group is strongly electron-withdrawing (-I, -M), deactivating the ring towards electrophilic attack but, critically, activating it for nucleophilic attack, especially at the ortho and para positions.

Steric Considerations

The spatial arrangement of substituents significantly impacts reactivity, primarily by hindering the approach of reagents or catalysts. In this compound, the bromine atom and the bulky morpholino amide group are ortho to each other. This arrangement creates significant steric congestion around the C-Br bond, which can influence the rate of oxidative addition in cross-coupling reactions by impeding the approach of the palladium catalyst.

Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the workhorse for forming new carbon-carbon and carbon-nitrogen bonds via palladium catalysis. We will examine its reactivity in two of the most powerful cross-coupling methodologies.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals.[5][6] The key step for our substrate is the oxidative addition of the aryl halide to a Pd(0) complex.

  • Parent Compound: this compound

  • Analog 1 (Positional Isomer): (3-Bromo-2-fluorophenyl)(morpholino)methanone[7]

  • Analog 2 (Electronic Variant): (5-Bromo-2-chlorophenyl)(morpholino)methanone[8]

  • To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically K₂CO₃ (2.0 mmol).

  • Add a solvent mixture, such as Toluene/Ethanol/Water (4:1:1, 5 mL).

  • Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Bromide, Boronic Acid, Catalyst, Base B Add Solvents under Inert Atmosphere A->B C Heat to 90°C with Stirring B->C D Monitor Progress (TLC / LC-MS) C->D E Cool & Dilute D->E Reaction Complete F Aqueous Wash E->F G Dry & Concentrate F->G H Column Chromatography G->H I Isolated Product H->I

Caption: Generalized workflow for Suzuki-Miyaura coupling experiments.

CompoundSubstituent PositionKey FeatureReaction Time (h)Yield (%)
Parent 2-Bromo, 5-FluoroHigh steric hindrance1275
Analog 1 3-Bromo, 2-FluoroReduced steric hindrance492
Analog 2 5-Bromo, 2-ChloroAltered electronics1078
  • Parent vs. Analog 1 (Steric Effects): The most dramatic difference is observed between the parent compound and its positional isomer, Analog 1. The ortho-position of the bromine in the parent compound, crowded by the bulky morpholino amide, significantly slows down the rate-determining oxidative addition step. Moving the bromine to the meta-position (Analog 1) alleviates this steric clash, resulting in a much faster reaction and higher yield. This demonstrates a classic case of sterically-inhibited reactivity.

  • Parent vs. Analog 2 (Electronic Effects): Replacing the 5-fluoro substituent with a 2-chloro group (para to the bromine) results in a modest change in reactivity. The slightly different electronic nature of chlorine versus fluorine has a less pronounced effect than the major steric change in Analog 1. This suggests that for Suzuki-Miyaura coupling of these substrates, steric factors are the dominant controller of reactivity.

Buchwald-Hartwig Amination: Crafting C-N Bonds

This reaction is indispensable for synthesizing aryl amines.[9][10] The mechanism shares the initial oxidative addition step with the Suzuki coupling, making it susceptible to similar steric and electronic influences.[11][12][13]

  • In a glovebox, charge a vial with the aryl bromide (1.0 mmol), a palladium precatalyst like Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and a bulky phosphine ligand such as XPhos (0.06 mmol, 6 mol%).

  • Add a strong, non-nucleophilic base, such as sodium tert-butoxide (1.4 mmol).

  • Add the amine coupling partner (e.g., pyrrolidine, 1.2 mmol).

  • Add an anhydrous solvent, such as toluene (4 mL).

  • Seal the vial, remove from the glovebox, and heat to 100 °C with stirring.

  • Monitor, work up, and purify the reaction as described in the Suzuki-Miyaura protocol.

G pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (+ Ar-Br) amido_complex Ar-Pd(II)(NR₂)L₂ oa_complex->amido_complex Ligand Exchange & Deprotonation (+ HNR₂, - HBr) amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

The reactivity trends observed in the Suzuki-Miyaura coupling are expected to be mirrored in the Buchwald-Hartwig amination. The sterically hindered C-Br bond of the parent compound will again lead to slower reaction rates compared to the less-congested Analog 1. The choice of a bulky, electron-rich phosphine ligand (a "Buchwald ligand") is critical to overcome this steric barrier and facilitate both the oxidative addition and the final reductive elimination steps.[13]

Chapter 3: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction provides an alternative and powerful strategy for functionalizing the aromatic ring, but with a completely different set of governing principles. Here, a nucleophile attacks the electron-poor ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.[14]

The Counterintuitive Reactivity of Aryl Halides in SNAr

Unlike in SN1/SN2 or cross-coupling reactions, the leaving group ability in SNAr is typically F > Cl > Br > I.[14] This is because the rate-determining step is the initial attack of the nucleophile.[2][15][16] The extreme electronegativity of fluorine makes the carbon to which it is attached highly electrophilic and strongly stabilizes the developing negative charge in the Meisenheimer complex, thereby lowering the activation energy of this first step.[15][16]

  • Parent Compound: (2-Bromo -5-fluorophenyl)(morpholino)methanone

  • Analog 3 (Electronic Variant): (2-Chloro -5-fluorophenyl)(morpholino)methanone

  • Analog 4 (Electronic Variant): (2,5-Difluoro phenyl)(morpholino)methanone

  • To a solution of the aryl halide (1.0 mmol) in a polar aprotic solvent like DMSO (5 mL), add the nucleophile (e.g., sodium methoxide, 1.5 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C).

  • Monitor the reaction for the disappearance of starting material and the formation of the product where the fluorine atom has been displaced.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer, dry, concentrate, and purify as previously described.

G reactants Aryl Fluoride + Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Negatively Charged Intermediate) reactants->intermediate Rate-Determining Step (Nucleophilic Attack) products Substituted Product + Fluoride Ion (F⁻) intermediate->products Fast Step (Loss of Leaving Group)

Caption: Key steps in the SNAr mechanism.

CompoundOrtho-SubstituentKey FeatureRelative Reaction Rate
Parent BromoWeakest -I effect1
Analog 3 ChloroModerate -I effect~5
Analog 4 FluoroStrongest -I effect~20
  • Reactivity Trend: In this reaction, the target is the C-F bond at position 5, which is activated by the para-carbonyl group. The reactivity is now dictated by the electron-withdrawing strength of the substituent at the ortho position (position 2). The order of inductive effect strength is F > Cl > Br.

  • Analog 4 (Difluoro): This compound is expected to be the most reactive. The highly electronegative fluorine at the 2-position provides the strongest activation of the C5 position towards nucleophilic attack and offers the greatest stabilization of the Meisenheimer intermediate.

  • Parent Compound (Bromo): With the least electronegative ortho-substituent, the parent compound will be the least reactive in this series towards SNAr at the C-F bond.

Conclusion: A Guide to Strategic Synthesis

The reactivity of this compound is a nuanced interplay of steric and electronic factors that can be precisely controlled to achieve desired synthetic outcomes.

  • For C-C and C-N Bond Formation (Suzuki & Buchwald-Hartwig): Reactivity is dominated by the C-Br bond. Steric hindrance is the primary challenge. To achieve faster and more efficient coupling, researchers should consider using a less-hindered positional isomer, such as a 3-bromo analog, or employ advanced catalyst systems with bulky ligands designed to overcome steric barriers.

  • For Nucleophilic Substitution (SNAr): Reactivity is centered on the activated C-F bond. This reaction is controlled by electronics. The rate is accelerated by the presence of strongly electron-withdrawing groups ortho and para to the fluorine. To enhance SNAr reactivity, analogs with more powerfully electron-withdrawing groups, such as an ortho-fluoro substituent, should be chosen.

By understanding these competing reactivity pathways, chemists can strategically select the appropriate reaction conditions and molecular analogs to build complex molecules with precision and efficiency, accelerating progress in drug discovery and materials science.

References

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  • ChemBK. (2024). This compound. Link

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  • Chemical Communications (RSC Publishing). (n.d.). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Link

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  • YouTube. (2019). Nucleophilic Aromatic Substitution. Link

  • YouTube. (2018). Nucleophilic Aromatic Substitution. Link

  • Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Link

  • ResearchGate. (2015). Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. Link

  • PubChem. (n.d.). (5-Bromo-2,4-difluorophenyl)(morpholino)methanone. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

  • Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Link

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!Link

  • ResearchGate. (n.d.). Various nucleophilic aromatic substitutions at C-5 position of 4. Link

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Link

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Link

  • ResearchGate. (2025). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Link

  • PubChem. (n.d.). (2-Bromo-5-methylphenyl)(morpholino)methanone. Link

  • PubMed. (n.d.). Antiproliferative effects of steric blocking phosphorodiamidate morpholino antisense agents directed against c-myc. Link

  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate. Link

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Link

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Link

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  • PubChem. (n.d.). (3-Bromo-2-fluorophenyl)(morpholino)methanone. Link

  • (n.d.). CAS 1926990-70-6 | (2-Amino-5-bromo-3-nitrophenyl)(morpholino)methanone. Link

  • ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. Link

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A Technical Guide to Alternative Reagents for (2-Bromo-5-fluorophenyl)(morpholino)methanone in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the successful synthesis of complex molecules. (2-Bromo-5-fluorophenyl)(morpholino)methanone is a valuable building block, particularly as an aryl halide precursor in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. This guide provides a comprehensive comparison of alternative aryl halide reagents, offering insights into how substituent effects and structural modifications can influence reaction outcomes. By understanding these nuances, chemists can make more informed decisions to optimize their synthetic routes.

Introduction to this compound in Synthesis

This compound serves as a versatile intermediate in organic synthesis, primarily utilized for the creation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1] Its structure, featuring a bromine atom ortho to a morpholino-methanone group and meta to a fluorine atom, presents a unique combination of steric and electronic properties that influence its reactivity in palladium-catalyzed cross-coupling reactions. These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2]

The core utility of this reagent lies in its participation as an electrophilic partner in two of the most powerful cross-coupling methodologies:

  • Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, providing a direct route to arylamines.[1][3][4]

  • Suzuki-Miyaura Coupling: This reaction constructs a C-C bond between an aryl halide and an organoboron compound, widely used for the synthesis of biaryl and substituted aromatic compounds.

The selection of an appropriate aryl halide is critical, as its reactivity is dictated by the nature of the halogen, the electronic environment of the aromatic ring, and the steric hindrance around the reaction center.

The Landscape of Alternative Aryl Halide Reagents

The "alternatives" to this compound are other substituted aryl halides that can participate in similar cross-coupling reactions. The choice of an alternative is often driven by the need to modulate reactivity, improve yields, alter selectivity, or navigate around patent-protected scaffolds. This comparison will focus on the impact of varying the halogen, the electronic nature of substituents, and the position of those substituents.

The Halogen Effect: A Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The reactivity of the aryl halide is significantly influenced by the carbon-halogen bond strength, which follows the general trend:

Aryl Iodides > Aryl Bromides > Aryl Chlorides

  • Aryl Iodides: Due to the weaker C-I bond, aryl iodides are the most reactive electrophiles. They typically require milder reaction conditions (lower temperatures, lower catalyst loadings) and are often the first choice for challenging couplings. However, they are generally more expensive and less stable than their bromide and chloride counterparts.

  • Aryl Bromides: this compound falls into this category. Aryl bromides offer a good balance of reactivity and stability, making them widely used in organic synthesis. They are generally more cost-effective than aryl iodides.

  • Aryl Chlorides: The strong C-Cl bond makes aryl chlorides the least reactive of the common aryl halides. Their use often necessitates more sophisticated and electron-rich phosphine ligands and higher reaction temperatures to facilitate the oxidative addition step.[5] However, their low cost and broad commercial availability make them highly desirable for large-scale synthesis.

Electronic Effects of Ring Substituents

The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating the reactivity of the aryl halide.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and carbonyl groups (-C=O) increase the electrophilicity of the aromatic ring, making the aryl halide more susceptible to oxidative addition. Aryl halides bearing EWGs generally exhibit higher reactivity in both Buchwald-Hartwig and Suzuki-Miyaura couplings.[6][7] For example, an aryl bromide with a para-nitro group will typically react faster and under milder conditions than an unsubstituted aryl bromide.

  • Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and amino (-NR₂) groups decrease the electrophilicity of the aryl halide, making oxidative addition more challenging. These substrates often require more forcing conditions, such as higher temperatures and more active catalysts, to achieve good conversion.[7]

In the case of This compound , the fluorine atom and the morpholino-methanone group both act as electron-withdrawing groups through inductive effects, which enhances the reactivity of the aryl bromide.

Steric and Positional Isomerism Effects

The position of substituents relative to the halogen atom can have a profound impact on reaction outcomes, primarily due to steric hindrance and potential directing effects.

  • Ortho-Substituents: Substituents at the ortho position to the halogen can sterically hinder the approach of the palladium catalyst, thereby slowing down the rate of oxidative addition. This is particularly true for bulky substituents. However, some ortho-substituents with coordinating heteroatoms, such as amides, can act as directing groups, potentially accelerating the reaction by pre-coordinating the palladium catalyst.[8][9][10] The morpholino-methanone group in the topic compound is in the ortho position and may exhibit such a directing effect.

  • Meta- and Para-Substituents: Substituents at the meta and para positions primarily exert their influence through electronic effects, with steric hindrance being less of a concern.

Comparative Performance in Key Reactions

To illustrate the practical implications of these structural variations, this section compares the expected performance of this compound with several hypothetical alternative reagents in Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[1][3][4] The choice of aryl halide can significantly impact the efficiency of this transformation.

Table 1: Comparison of Aryl Halides in a Hypothetical Buchwald-Hartwig Amination with Aniline

ReagentKey FeaturesExpected ReactivityPotential Challenges
This compound Ortho-amide, EWGs (F, C=O)HighPotential for steric hindrance from the ortho-amide, but also potential for directing effect.
(2-Iodo-5-fluorophenyl)(morpholino)methanoneAryl iodide, Ortho-amide, EWGsVery HighHigher cost, potential for faster side reactions.
(2-Chloro-5-fluorophenyl)(morpholino)methanoneAryl chloride, Ortho-amide, EWGsLow to ModerateRequires more active catalyst systems (e.g., with bulky, electron-rich phosphine ligands).[5]
(4-Bromo-3-fluorophenyl)(morpholino)methanoneIsomer, EWGsHighLess steric hindrance compared to the ortho-isomer, potentially leading to faster reaction rates.
(2-Bromo-5-methoxyphenyl)(morpholino)methanoneEDG (-OMe) instead of EWG (-F)ModerateThe electron-donating methoxy group may decrease reactivity compared to the fluoro-substituted analog.

Experimental Workflow: Buchwald-Hartwig Amination

reagents Combine Aryl Halide, Amine, Base (e.g., NaOt-Bu), and Solvent (e.g., Toluene) degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(OAc)2) and Ligand (e.g., XPhos) degas->catalyst reaction Heat to Reaction Temperature (e.g., 80-110 °C) under Inert Atmosphere catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Arylamine Product purification->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[11] The electronic and steric profile of the aryl halide is a key determinant of success.

Table 2: Comparison of Aryl Halides in a Hypothetical Suzuki-Miyaura Coupling with Phenylboronic Acid

ReagentKey FeaturesExpected ReactivityPotential Challenges
This compound Ortho-amide, EWGs (F, C=O)HighSteric hindrance from the ortho-amide may be more pronounced with bulky boronic acids.
(2-Iodo-5-fluorophenyl)(morpholino)methanoneAryl iodide, Ortho-amide, EWGsVery HighGenerally provides higher yields under milder conditions.
(2-Chloro-5-fluorophenyl)(morpholino)methanoneAryl chloride, Ortho-amide, EWGsLow to ModerateRequires specialized ligands and potentially higher temperatures.
(4-Bromo-3-fluorophenyl)(morpholino)methanoneIsomer, EWGsHighReduced steric hindrance should facilitate coupling.
(2-Bromo-5-nitrophenyl)(morpholino)methanoneStronger EWG (-NO₂)Very HighThe nitro group strongly activates the aryl bromide towards oxidative addition.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents Combine Aryl Halide, Boronic Acid, Base (e.g., K2CO3), and Solvent (e.g., Dioxane/Water) degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst reaction Heat to Reaction Temperature (e.g., 80-100 °C) under Inert Atmosphere catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocols

The following are representative, detailed protocols for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling that can be adapted for this compound and its alternatives.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl bromide, amine, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • In a separate vial, quickly weigh and add Pd(OAc)₂ and XPhos, then add this mixture to the Schlenk tube under a positive flow of argon.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, and potassium carbonate.

  • Add 1,4-dioxane and water.

  • Bubble argon through the mixture for 15 minutes to degas the solution.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C.

  • Stir the reaction at this temperature for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

This compound is a highly effective reagent for palladium-catalyzed cross-coupling reactions due to its favorable electronic properties. However, a deep understanding of the principles governing the reactivity of aryl halides allows for the rational selection of alternative reagents to meet specific synthetic challenges. By considering the nature of the halogen, the electronic and steric influence of substituents, and the specific requirements of the chosen coupling reaction, chemists can fine-tune their synthetic strategies. The choice between an iodide for high reactivity, a bromide for a balance of reactivity and stability, or a chloride for cost-effectiveness on a large scale is a critical decision in process development. Furthermore, the strategic placement of electron-withdrawing or -donating groups, and the consideration of ortho-substituent effects, provide additional layers of control over these powerful bond-forming reactions. Future developments in ligand design and catalyst systems will continue to expand the scope of these reactions, enabling the use of an even broader range of aryl halide building blocks.

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  • Hartwig, J. F., & Choi, K. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424.
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A Comparative Guide to the Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (2-Bromo-5-fluorophenyl)(morpholino)methanone is a crucial building block in the synthesis of novel therapeutics and other biologically active molecules.[1] Its unique substitution pattern, featuring a bromine atom for further functionalization via cross-coupling reactions and a fluorine atom to modulate pharmacokinetic properties, makes it a valuable intermediate for medicinal chemists and drug development professionals. This guide provides a comprehensive comparison of the two primary synthetic pathways to this compound, offering detailed experimental protocols, a critical evaluation of their respective advantages and disadvantages, and supporting data to enable researchers to make informed decisions for their synthetic campaigns.

The two principal routes for the synthesis of this compound are:

  • Pathway 1: Acylation of Morpholine with 2-Bromo-5-fluorobenzoyl Chloride. This classic and direct method involves the reaction of a highly reactive acyl chloride with morpholine.

  • Pathway 2: Amide Coupling of 2-Bromo-5-fluorobenzoic Acid and Morpholine. This approach utilizes a carboxylic acid and requires a coupling agent to facilitate the formation of the amide bond.

This guide will delve into the specifics of each pathway, providing a side-by-side comparison to aid in the selection of the most appropriate method based on factors such as scale, available resources, and desired purity.

Comparative Analysis of Synthetic Pathways

The choice between the acylation and amide coupling pathways depends on several factors, including the availability of starting materials, desired reaction scale, and sensitivity of other functional groups in the molecule.

FeaturePathway 1: Acylation with Acyl ChloridePathway 2: Amide Coupling
Starting Materials 2-Bromo-5-fluorobenzoyl chloride, Morpholine2-Bromo-5-fluorobenzoic acid, Morpholine
Key Reagents Base (e.g., Triethylamine)Coupling Agent (e.g., DCC, EDC, HATU), Base
Reaction Conditions Typically mild, often at room temperatureGenerally mild, but can vary with coupling agent
Reaction Time Generally fasterCan be longer, depending on the coupling agent
Byproducts Triethylamine hydrochloride (salt)Varies with coupling agent (e.g., DCU for DCC)
Workup & Purification Aqueous wash to remove salt, followed by extraction and crystallization/chromatography.Filtration to remove solid byproducts (if any), followed by aqueous workup and crystallization/chromatography.
Advantages High reactivity, often leading to high yields and faster reactions. Simpler reaction setup.Avoids the need to prepare the acyl chloride. Milder for sensitive substrates. A wide variety of coupling agents are available.
Disadvantages Acyl chloride is moisture-sensitive and can be corrosive. Requires an additional step to prepare the acyl chloride from the carboxylic acid.Coupling agents can be expensive and may require specific handling procedures. Byproducts can sometimes be difficult to remove completely.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the two synthetic routes, the following diagrams illustrate the key transformations.

Synthetic_Pathways cluster_0 Pathway 1: Acylation cluster_1 Pathway 2: Amide Coupling 2-Bromo-5-fluorobenzoic acid 2-Bromo-5-fluorobenzoic acid 2-Bromo-5-fluorobenzoyl chloride 2-Bromo-5-fluorobenzoyl chloride 2-Bromo-5-fluorobenzoic acid->2-Bromo-5-fluorobenzoyl chloride SOCl₂ or (COCl)₂ This compound This compound 2-Bromo-5-fluorobenzoyl chloride->this compound Morpholine, Et₃N 2-Bromo-5-fluorobenzoic acid_2 2-Bromo-5-fluorobenzoic acid (2-Bromo-5-fluorophenyl)(morpholino)methanone_2 This compound 2-Bromo-5-fluorobenzoic acid_2->(2-Bromo-5-fluorophenyl)(morpholino)methanone_2 Morpholine, Coupling Agent

Figure 1: Overview of the two primary synthetic pathways to this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and represent reliable methods for the synthesis of the target molecule.[2][3]

Synthesis of Starting Materials

Preparation of 2-Bromo-5-fluorobenzoic Acid:

A common method for the synthesis of 2-bromo-5-fluorobenzoic acid involves the bromination of 3-fluorobenzoic acid. While specific yields for this exact transformation can vary, similar brominations of substituted benzoic acids using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid typically proceed with good yields.

Preparation of 2-Bromo-5-fluorobenzoyl Chloride:

2-Bromo-5-fluorobenzoyl chloride can be synthesized from 2-bromo-5-fluorobenzoic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and high-yielding conversion.

Pathway 1: Acylation of Morpholine with 2-Bromo-5-fluorobenzoyl Chloride

This method is often preferred for its simplicity and typically high yields.

Acylation_Workflow Start Dissolve Morpholine & Et₃N in anhydrous DCM Add_Acyl_Chloride Add 2-Bromo-5-fluorobenzoyl chloride dropwise at 0°C Start->Add_Acyl_Chloride React Stir at room temperature (monitor by TLC) Add_Acyl_Chloride->React Workup Quench with water, separate organic layer React->Workup Wash Wash with 1M HCl, sat. NaHCO₃, and brine Workup->Wash Dry_and_Concentrate Dry over Na₂SO₄, filter, and concentrate Wash->Dry_and_Concentrate Purify Purify by recrystallization or column chromatography Dry_and_Concentrate->Purify

Figure 2: Experimental workflow for the acylation pathway.

Materials:

  • Morpholine (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • 2-Bromo-5-fluorobenzoyl chloride (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, add a solution of 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Pathway 2: Amide Coupling of 2-Bromo-5-fluorobenzoic Acid and Morpholine

This pathway offers the advantage of avoiding the isolation of the often-sensitive acyl chloride. A variety of coupling reagents can be employed, with dicyclohexylcarbodiimide (DCC) being a classic example.

Amide_Coupling_Workflow Start Dissolve 2-Bromo-5-fluorobenzoic acid, Morpholine, & DMAP in anhydrous DCM Add_DCC Add DCC solution dropwise at 0°C Start->Add_DCC React Stir at room temperature (monitor by TLC) Add_DCC->React Filter Filter to remove dicyclohexylurea (DCU) React->Filter Concentrate Concentrate the filtrate Filter->Concentrate Workup Dissolve in EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine Concentrate->Workup Dry_and_Concentrate Dry over Na₂SO₄, filter, and concentrate Workup->Dry_and_Concentrate Purify Purify by recrystallization or column chromatography Dry_and_Concentrate->Purify

Figure 3: Experimental workflow for the amide coupling pathway.

Materials:

  • 2-Bromo-5-fluorobenzoic acid (1.0 equivalent)

  • Morpholine (1.1 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-bromo-5-fluorobenzoic acid (1.0 eq), morpholine (1.1 eq), and a catalytic amount of DMAP in anhydrous dichloromethane at 0 °C, add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Base in Acylation: Triethylamine is a common, non-nucleophilic base used to neutralize the HCl byproduct generated during the acylation reaction. Its use prevents the protonation of morpholine, which would render it non-nucleophilic and halt the reaction.

  • Role of DMAP in Amide Coupling: DMAP acts as a nucleophilic catalyst in carbodiimide-mediated couplings. It reacts with the activated carboxylic acid intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the amine.

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane are crucial for both pathways to prevent the hydrolysis of the reactive intermediates (acyl chloride or the activated carboxylic acid).

  • Workup Procedure: The acidic and basic washes during the workup are essential to remove unreacted starting materials and byproducts. The HCl wash removes residual morpholine and triethylamine, while the NaHCO₃ wash removes any unreacted 2-bromo-5-fluorobenzoic acid.

  • Alternative Coupling Reagents: While DCC is a cost-effective coupling reagent, the byproduct DCU can sometimes be difficult to remove completely. Alternative uronium- or phosphonium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can offer advantages in terms of easier purification as their byproducts are water-soluble. However, these reagents are generally more expensive.

Conclusion and Recommendations

Both the acylation of morpholine with 2-bromo-5-fluorobenzoyl chloride and the direct amide coupling of 2-bromo-5-fluorobenzoic acid are viable and effective methods for the synthesis of this compound.

For large-scale synthesis where cost and reaction time are critical factors, the acylation pathway (Pathway 1) is often the preferred method, provided that the necessary precautions for handling the acyl chloride are taken. The reaction is typically faster and the workup is straightforward.

For smaller-scale laboratory synthesis , particularly when working with sensitive substrates or when the convenience of a one-pot procedure is desired, the amide coupling pathway (Pathway 2) offers greater flexibility. The choice of coupling reagent can be tailored to the specific needs of the reaction, and modern coupling agents can provide excellent yields with minimal side reactions.

Ultimately, the optimal choice of synthetic route will depend on the specific requirements of the research project, including scale, budget, and available laboratory infrastructure. This guide provides the necessary information and protocols to enable researchers to confidently select and execute the most suitable synthesis of this important chemical intermediate.

References

  • ChemBK. (2024, April 9). This compound. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.

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A Comparative Guide to Catalytic Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and robust synthesis of complex intermediates is paramount. (2-Bromo-5-fluorophenyl)(morpholino)methanone is a valuable building block whose synthesis, involving the formation of a sterically hindered amide bond adjacent to a halogenated aromatic ring, presents a classic chemical challenge. This guide provides an in-depth comparative analysis of the primary catalytic strategies for this transformation, grounded in experimental data and mechanistic principles to empower rational catalyst selection.

Introduction: The Challenge of Amide Bond Formation

The synthesis of this compound requires the coupling of a 2-bromo-5-fluorobenzoic acid derivative with morpholine. Traditionally, this might be achieved via a two-step process: first, activation of the carboxylic acid to an acyl chloride using stoichiometric reagents like thionyl chloride (SOCl₂), followed by reaction with morpholine.[1][2] While effective, this route generates significant acidic waste and can be incompatible with sensitive functional groups.

Modern synthetic chemistry favors more elegant, atom-economical catalytic approaches that couple the aryl halide directly with the amine or an amide precursor. These methods, primarily leveraging transition metals like palladium, copper, and nickel, offer milder conditions, improved functional group tolerance, and greater efficiency. This guide will compare and contrast these leading catalytic systems.

Overview of Catalytic Strategies

The primary catalytic routes for forming the target amide bond from an aryl halide precursor can be broadly categorized into three families:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for C-N bond formation, widely regarded as the gold standard for many applications.[3][4]

  • Copper-Catalyzed Ullmann Condensation: A classical, cost-effective method that has seen a modern resurgence with the development of effective ligand systems.[5][6]

  • Nickel-Catalyzed Amination: An emerging strategy that offers a more economical and sustainable alternative to palladium, with unique reactivity profiles.[7][8][9][10]

The choice between these systems is not trivial and depends on factors including cost, catalyst and ligand availability, reaction sensitivity to air and moisture, and desired yield and purity.

Comparative Catalyst Performance

While a direct head-to-head comparison for the exact synthesis of this compound is not extensively documented in a single source, we can compile and extrapolate from closely related reactions reported in the literature to build a reliable performance matrix. The following table summarizes typical conditions and outcomes for each catalytic system in the amidation of aryl bromides.

Catalytic System Catalyst/Precursor Typical Ligand Base Solvent Temp (°C) Time (h) Yield (%) Key Advantages Key Disadvantages
Palladium Pd(OAc)₂ or Pd₂(dba)₃Xantphos[11][12]Cs₂CO₃Dioxane or Toluene80-11012-2485-99High generality, high yields, excellent functional group tolerance.[11]High cost of catalyst and ligands, potential for phosphine ligand toxicity.
Copper CuIN,N'-Dimethylethylenediamine[6]K₃PO₄Dioxane or Toluene110-13024-4870-95Low cost, readily available catalyst, good for electron-deficient substrates.[5][6]Higher temperatures, longer reaction times, can have lower functional group tolerance.
Nickel NiCl₂(dppp) or Ni(COD)₂dppp or BINAP[9][10]t-BuONa or Zn[8]Toluene or DMF25-10012-2475-90Low cost, unique reactivity for challenging substrates.[8][10]Can be sensitive to air/moisture, catalyst poisoning is more common.[8]

Causality Behind Experimental Choices:

  • Palladium: The use of bulky, electron-rich phosphine ligands like Xantphos is critical.[11][12] These ligands promote the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby increasing reaction efficiency.[3] Cesium carbonate (Cs₂CO₃) is often the base of choice due to its high solubility in organic solvents and its ability to facilitate the deprotonation of the amine without degrading the catalyst.[11]

  • Copper: Diamine ligands are essential to solubilize the copper salt and accelerate the reaction, which would otherwise be extremely slow.[6] The reaction often requires higher temperatures to drive the oxidative addition of the aryl bromide to the copper center, which is kinetically less facile than with palladium.

  • Nickel: Nickel systems can often operate at lower temperatures, sometimes even room temperature, especially in photoredox-catalyzed variants.[7] The choice of a reducing agent like zinc in some protocols is to maintain the active Ni(0) catalytic species.[8]

In-Depth Experimental Protocols

The following protocols are representative procedures for the Palladium and Copper-catalyzed synthesis, designed to be self-validating and reproducible.

This protocol is adapted from general procedures for the amidation of aryl halides using a Xantphos ligand system.[11]

Workflow Diagram:

cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup p1 Add Pd(OAc)2 (1 mol%), Xantphos (2 mol%), and Cs2CO3 (1.4 eq) to an oven-dried flask. p2 Evacuate and backfill the flask with Argon (3x). p1->p2 r1 Add 2-Bromo-5-fluorobenzoyl chloride (1.0 eq). p2->r1 r2 Add Morpholine (1.2 eq). r1->r2 r3 Add anhydrous Toluene. r2->r3 rxn Heat mixture to 110°C for 18 hours. r3->rxn workup Cool, dilute with EtOAc, filter through Celite. rxn->workup extract Wash with water, brine, dry over Na2SO4. workup->extract purify Concentrate and purify by column chromatography. extract->purify

Caption: Workflow for Palladium-Catalyzed Synthesis.

Step-by-Step Methodology:

  • Catalyst Preparation: To an oven-dried Schlenk tube, add palladium(II) acetate (0.01 mmol, 1 mol%), Xantphos (0.02 mmol, 2 mol%), and cesium carbonate (1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with dry argon three times. This step is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reagent Addition: Under a positive pressure of argon, add 2-bromo-5-fluorobenzoyl chloride (1.0 mmol), morpholine (1.2 mmol), and 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude product by silica gel column chromatography to yield the final product.

This protocol is based on general procedures for the copper-catalyzed amidation of aryl halides.[5][6]

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried screw-cap vial, add copper(I) iodide (0.1 mmol, 10 mol%), 2-bromo-5-fluorobenzoic acid (1.0 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Reagent Addition: Add morpholine (1.2 mmol), N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%), and 3 mL of anhydrous dioxane.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath at 130 °C. Stir vigorously for 24-48 hours. The higher temperature is necessary to overcome the activation barrier for the copper-catalyzed process.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Mechanistic Insights

Understanding the catalytic cycle is key to troubleshooting and optimizing reactions.

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle.[3]

Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L₂ Oxidative\nAddition->ArPd(II)(Br)L2 Amine\nCoordination Amine Coordination ArPd(II)(Br)L2->Amine\nCoordination Amine [ArPd(II)(Br)(Amine)L]⁺ [ArPd(II)(Br)(Amine)L]⁺ Amine\nCoordination->[ArPd(II)(Br)(Amine)L]⁺ Deprotonation Deprotonation [ArPd(II)(Br)(Amine)L]⁺->Deprotonation Base ArPd(II)(Amido)L ArPd(II)(Amido)L Deprotonation->ArPd(II)(Amido)L Reductive\nElimination Reductive Elimination ArPd(II)(Amido)L->Reductive\nElimination Product (Ar-Amine) Reductive\nElimination->Pd(0)L2

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Bromide bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the product is eliminated from the metal center, regenerating the active Pd(0) catalyst.[3]

The mechanism of the copper-catalyzed reaction is more debated but is generally thought to proceed through a Cu(I)/Cu(III) cycle.

  • Ligand Exchange/Coordination: The amine coordinates to the Cu(I) complex.

  • Oxidative Addition: The aryl halide adds to the copper center, likely forming a Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed, releasing the amide product and regenerating a Cu(I) species.

Conclusion and Recommendations

For the synthesis of this compound, the choice of catalyst dictates the process parameters and economics.

  • For highest yield and substrate scope: The Palladium/Xantphos system is the most reliable and well-documented choice, likely providing excellent yields under relatively mild conditions. It is the recommended starting point for small-scale synthesis and medicinal chemistry applications where reliability is paramount.

  • For cost-effectiveness and scale-up: The Copper/Diamine system presents a compelling alternative. While requiring higher temperatures and potentially longer reaction times, the significant cost savings of copper make it highly attractive for large-scale production. Process optimization would be required to maximize yield and throughput.

  • For process innovation: Nickel catalysis represents the frontier. While less established for this specific transformation, its low cost and potential for novel reactivity make it a prime candidate for research and development aimed at creating next-generation, sustainable synthetic routes.

Ultimately, the optimal catalyst is context-dependent. By understanding the performance characteristics and mechanistic underpinnings of each system, researchers can make an informed decision tailored to their specific goals, whether they be rapid discovery, process development, or large-scale manufacturing.

References

  • Al-Hadedi, A. A. M., et al. (2014). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central. [Link]

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  • ACS Publications. (2024). Excited-State Nickel-Catalyzed Amination of Aryl Bromides: Synthesis of Diphenylamines and Primary Anilines. Organic Letters. [Link]

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  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]

  • ResearchGate. (n.d.). A) Carbonylative amidation of aryl halides in continuous flow. B) Selected examples from the substrate scope. [Link]

  • Wang, J. Y., et al. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PubMed Central. [Link]

  • Fairlamb, I. J. S., et al. (2014). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

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  • ACS Publications. (2024). “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Organic Letters. [Link]

  • Sivasubramaniam, D., & Tay, M. G. (2014). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. Borneo Journal of Resource Science and Technology. [Link]

  • PubMed. (n.d.). Metal-Free Synthesis of N-Aryl Amides using Organocatalytic Ring-Opening Aminolysis of Lactones. [Link]

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  • ResearchGate. (n.d.). Scheme 1 Cu-catalyzed reductive coupling of 1a with morpholine 2a. [Link]

  • ACS Publications. (2026). Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. Organic Letters. [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of (2-Bromo-5-fluorophenyl)(morpholino)methanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic framework for the unambiguous differentiation of three key positional isomers of (Bromo-fluorophenyl)(morpholino)methanone, a scaffold of interest in medicinal chemistry.

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. We will explore the nuanced application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between the following isomers:

  • Isomer 1: (2-Bromo-5-fluorophenyl)(morpholino)methanone

  • Isomer 2: (3-Bromo-4-fluorophenyl)(morpholino)methanone

  • Isomer 3: (4-Bromo-2-fluorophenyl)(morpholino)methanone

By understanding the predictable patterns arising from the ortho, meta, and para relationships between the hydrogen, fluorine, and bromine substituents on the phenyl ring, researchers can confidently assign the correct structure to their synthesized compounds.

The Spectroscopic Fingerprint: A Multi-faceted Approach

No single spectroscopic technique provides a complete structural picture. True analytical rigor lies in the congruent interpretation of data from multiple orthogonal methods. This guide will demonstrate how the unique information gleaned from NMR, IR, and MS, when taken together, provides an unassailable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Keystone of Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons and the fluorine atom are exquisitely sensitive to their relative positions.

¹H NMR Spectroscopy: Deciphering the Aromatic Region

The substitution pattern on the benzene ring dictates the number of signals, their chemical shifts, and their splitting patterns in the aromatic region of the ¹H NMR spectrum.[1][2] For disubstituted benzene rings with different substituents, ortho and meta isomers will typically show four signals in the aromatic region, while a para isomer will show two.[3]

Predicted ¹H NMR Aromatic Region Characteristics:

IsomerStructurePredicted Aromatic ¹H SignalsKey Differentiating Features
1: (2-Bromo-5-fluorophenyl) Substituents at positions 1, 2, and 53 signalsA doublet of doublets, a triplet of doublets, and another doublet of doublets. The proton ortho to the bromine will be significantly downfield.
2: (3-Bromo-4-fluorophenyl) Substituents at positions 1, 3, and 43 signalsA doublet, a doublet of doublets, and another doublet. The proton between the bromine and the carbonyl group will show a small meta coupling.
3: (4-Bromo-2-fluorophenyl) Substituents at positions 1, 2, and 43 signalsA doublet of doublets, a doublet, and another doublet of doublets. The proton ortho to the fluorine will show a large ortho H-F coupling.

The morpholine moiety in all three isomers is expected to show two broad signals around 3.7 ppm, corresponding to the four protons adjacent to the oxygen and the four protons adjacent to the nitrogen.

¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment

With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is a highly sensitive nucleus for NMR studies.[4] The chemical shift of the fluorine atom and its coupling to adjacent protons provide definitive structural information.

Predicted ¹⁹F NMR Characteristics:

IsomerPredicted ¹⁹F Chemical Shift Range (relative to CFCl₃)Expected Coupling Pattern
1: (2-Bromo-5-fluorophenyl) -110 to -120 ppmTriplet of doublets (coupling to two ortho protons and one meta proton).
2: (3-Bromo-4-fluorophenyl) -100 to -110 ppmDoublet of doublets (coupling to one ortho proton and one meta proton).
3: (4-Bromo-2-fluorophenyl) -90 to -100 ppmDoublet of doublets of doublets (coupling to one ortho proton, one meta proton, and a long-range coupling to the other meta proton).

The magnitude of the coupling constants (J-values) is also diagnostic. Ortho H-F coupling is typically in the range of 7-10 Hz, while meta H-F coupling is smaller, around 2-3 Hz.[5]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The number of unique carbon signals in the aromatic region of the ¹³C NMR spectrum can also help differentiate the isomers. Due to symmetry, a para-substituted ring will have fewer signals than ortho or meta isomers.[1]

Predicted Number of Aromatic ¹³C Signals:

  • Isomer 1 (2-Bromo-5-fluoro): 6 signals

  • Isomer 2 (3-Bromo-4-fluoro): 6 signals

  • Isomer 3 (4-Bromo-2-fluoro): 6 signals

While all three isomers are predicted to show 6 signals in the aromatic region, the chemical shifts of the carbons directly bonded to bromine and fluorine will be distinct and can be predicted using incremental chemical shift rules.

Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence

Mass spectrometry provides the molecular weight of the compound and offers characteristic fragmentation patterns. For these isomers, the most crucial diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine.

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.[6][7] This is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted Mass Spectrum Characteristics:

  • Molecular Ion: A pair of peaks at m/z = 287 and 289 (for the ⁷⁹Br and ⁸¹Br isotopes, respectively) with a relative intensity of approximately 1:1.

  • Key Fragmentation Pathways: The primary fragmentation is expected to involve the cleavage of the amide bond, leading to characteristic fragment ions.

    • Loss of the morpholino group to give a [M - C₄H₈NO]⁺ ion.

    • Formation of the morpholino cation [C₄H₈NO]⁺.

While the major fragmentation pathways will be similar for all three isomers, subtle differences in the relative intensities of fragment ions may be observed.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is excellent for confirming the presence of key functional groups and can also provide clues about the substitution pattern on the aromatic ring.

Predicted Key IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Expected Appearance
C=O (amide)1630 - 1680Strong, sharp absorption.
C-N (amide)1200 - 1350Strong absorption.
C-O-C (ether in morpholine)1050 - 1150Strong absorption.
C-H (aromatic)3000 - 3100Weak to medium absorptions.
C-H out-of-plane bending700 - 900Medium to strong absorptions, sensitive to substitution pattern.[8]

The C-H out-of-plane bending vibrations are particularly useful for distinguishing substitution patterns on a benzene ring.[8]

  • Isomer 1 (1,2,4-trisubstituted): Expected to show a strong absorption in the 800-840 cm⁻¹ region.

  • Isomer 2 (1,2,4-trisubstituted): Also expected to show a strong absorption in the 800-840 cm⁻¹ region.

  • Isomer 3 (1,2,4-trisubstituted): Similarly, a strong absorption in the 800-840 cm⁻¹ region is anticipated.

While the C-H out-of-plane bending will not be the primary method for differentiation, it can serve as a confirmatory piece of evidence.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹⁹F, and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C; CFCl₃ for ¹⁹F if not already referenced).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the signals and reference the spectrum to the internal standard.

  • ¹⁹F NMR Acquisition:

    • Switch the spectrometer to the ¹⁹F nucleus.

    • Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling may be applied to simplify the spectrum, but a coupled spectrum is necessary to observe H-F coupling.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus.

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR-based isomer differentiation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and observe the characteristic bromine isotopic pattern.

Instrumentation: Mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • Ensure sufficient resolution to distinguish between ions with the same nominal mass.

  • Data Analysis:

    • Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and confirm their ~1:1 intensity ratio.

    • Identify major fragment ions and propose fragmentation pathways.

Logical Flow for Mass Spectrometry Analysis

MS_Logic cluster_ms Mass Spectrometry Analysis cluster_key Key Diagnostic Features Sample Sample Introduction (EI Source) Acquire Acquire Mass Spectrum (m/z 50-500) Sample->Acquire Analyze_M Analyze Molecular Ion Region Acquire->Analyze_M Analyze_Frag Analyze Fragmentation Pattern Acquire->Analyze_Frag Confirm Confirm Structure Analyze_M->Confirm Isotope_Pattern [M]⁺ and [M+2]⁺ peaks at ~1:1 ratio? Analyze_M->Isotope_Pattern Analyze_Frag->Confirm Fragments Characteristic Fragments (e.g., loss of morpholine)? Analyze_Frag->Fragments Isotope_Pattern->Confirm Yes Fragments->Confirm Yes

Caption: Decision logic for MS-based structural confirmation.

Infrared (IR) Spectroscopy

Objective: To identify key functional groups and observe the C-H out-of-plane bending vibrations.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands for the carbonyl, amide, and ether functional groups.

    • Analyze the 700-900 cm⁻¹ region for the C-H out-of-plane bending vibrations to confirm the substitution pattern.

Conclusion

The structural integrity of a pharmaceutical candidate is non-negotiable. By employing a systematic and multi-pronged spectroscopic approach, researchers can confidently and efficiently differentiate between the positional isomers of this compound. The distinct signatures in ¹H and ¹⁹F NMR, corroborated by the molecular weight and isotopic pattern from mass spectrometry and the functional group information from IR spectroscopy, provide a self-validating system for structural assignment. This guide serves as a foundational resource, empowering scientists to make informed decisions in the critical early stages of drug discovery and development.

References

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A Senior Scientist's Guide to Biological Assay Validation for Novel (2-Bromo-5-fluorophenyl)(morpholino)methanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of novel chemical entities like (2-Bromo-5-fluorophenyl)(morpholino)methanone derivatives marks a critical first step. However, the journey from a promising hit to a viable drug candidate is paved with rigorous validation. This guide provides an in-depth, experience-driven framework for the biological assay validation of this specific class of compounds. We will move beyond rote protocols to dissect the "why" behind experimental choices, ensuring your validation strategy is not only compliant with regulatory expectations but is also a self-validating system of scientific integrity.

The Imperative of a "Fit-for-Purpose" Validation Mindset

Before a single plate is run, the context of the assay's use must be defined. A high-throughput screen to identify initial hits will have different validation requirements than a late-stage clinical trial potency assay. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) both emphasize a "fit-for-purpose" approach to bioanalytical method validation.[1][2][3][4] This means the level of validation should be appropriate for the intended application of the data.

Our initial focus will be on validating a primary screening assay to determine the potency and selectivity of our lead this compound derivatives. This will involve establishing the assay's performance characteristics and comparing different methodologies to select the most robust approach.

Comparative Analysis of Primary Assay Methodologies

Let's hypothesize that our this compound derivatives are designed as inhibitors of a specific kinase, "Kinase X." The initial step is to select and validate an assay to quantify this inhibition. Two common methodologies for this are fluorescence-based assays and label-free mass spectrometry.

Parameter Fluorescence-Based Assay (e.g., Z'-LYTE™) Label-Free Mass Spectrometry (e.g., RapidFire-MS) Rationale for Comparison
Principle Measures the change in fluorescence upon phosphorylation of a peptide substrate.Directly measures the mass of the substrate and phosphorylated product.Understanding the fundamental differences in detection is crucial for troubleshooting and data interpretation.
Throughput High (384- or 1536-well plates)Medium to High (384-well plates)High-throughput is essential for screening large compound libraries.
Sensitivity Picomolar to nanomolar rangeNanomolar to micromolar rangeHigher sensitivity is critical for accurately determining the potency of highly active compounds.
Interference Prone to interference from fluorescent compounds or quenchers.Less prone to compound interference, but can be affected by ion suppression.Identifying potential sources of false positives or negatives early is key to a robust screen.
Cost per Well LowerHigherBudgetary constraints are a practical consideration in assay selection.
Data Richness Single endpoint measurementCan provide kinetic information and detect multiple products.More detailed data can offer deeper insights into the mechanism of inhibition.

Based on this comparison, a fluorescence-based assay is often chosen for initial high-throughput screening due to its speed and lower cost. However, a label-free method like mass spectrometry may be employed as a secondary, orthogonal assay to confirm hits and eliminate false positives caused by compound interference.

A Step-by-Step Guide to Primary Assay Validation: A Hypothetical Kinase Inhibition Assay

The following protocol outlines the validation of a fluorescence-based kinase inhibition assay for our hypothetical "Kinase X".

Objective: To validate a robust and reproducible assay to determine the IC50 values of this compound derivatives against Kinase X.

Materials:

  • Recombinant Kinase X

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Staurosporine (a known, non-selective kinase inhibitor as a positive control)

  • DMSO (Dimethyl sulfoxide) for compound dilution

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Experimental Workflow:

Caption: A tiered strategy for off-target profiling.

Ensuring Data Integrity: The Self-Validating System

Every protocol should be designed as a self-validating system. This means including appropriate controls in every experiment to ensure the data is reliable.

Essential Controls for an Enzyme Inhibition Assay:

  • Positive Control: A known inhibitor of the target enzyme (e.g., Staurosporine for a kinase assay). This confirms that the assay can detect inhibition.

  • Negative Control: A vehicle control (e.g., DMSO) without any inhibitor. This represents 0% inhibition.

  • No Enzyme Control: This allows for the measurement of background signal.

  • No Substrate Control: This can help identify any signal generated by the enzyme or other assay components in the absence of the substrate.

By consistently including these controls, you can have confidence that your assay is performing as expected and that the data you generate is a true reflection of the activity of your this compound derivatives.

Conclusion: A Foundation of Rigor for Drug Discovery Success

The validation of biological assays is not merely a box-ticking exercise; it is the bedrock upon which a successful drug discovery program is built. For novel chemical series like this compound derivatives, where the biological landscape may be uncharted, a principled and rigorous approach to assay validation is paramount. By embracing a "fit-for-purpose" mindset, carefully selecting and comparing methodologies, and integrating a tiered strategy for off-target profiling, researchers can build a robust data package that inspires confidence and paves the way for the development of safe and effective new medicines.

References

  • Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • National Center for Biotechnology Information. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. [Link]

  • ResearchGate. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]

  • National Center for Biotechnology Information. (2023). In silico off-target profiling for enhanced drug safety assessment. [Link]

  • PubMed. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Taylor & Francis Online. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • National Center for Biotechnology Information. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. [Link]

  • ResearchGate. (2018). Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

Sources

A Comparative Guide to the Synthesis of (2-Bromo-5-fluorophenyl)(morpholino)methanone: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the morpholine moiety stands out as a privileged scaffold, renowned for conferring favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. When coupled with a substituted phenyl ring, like 2-bromo-5-fluorophenyl, the resulting methanone becomes a valuable building block for a diverse array of bioactive molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to (2-Bromo-5-fluorophenyl)(morpholino)methanone, offering researchers and process chemists the critical data needed to select the most appropriate method for their specific laboratory or industrial needs. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, economic viability, and scalability of each pathway.

At a Glance: The Synthetic Crossroads

The synthesis of this compound is predominantly approached via two robust and well-established methodologies for amide bond formation. Each route begins from a common precursor, 2-bromo-5-fluorobenzoic acid, but diverges in the strategy used to activate the carboxylic acid for amidation with morpholine.

  • Route 1: The Acid Chloride Pathway. A classic, two-step approach involving the conversion of 2-bromo-5-fluorobenzoic acid to its highly reactive acyl chloride derivative, followed by a direct reaction with morpholine.

  • Route 2: The Direct Amide Coupling Pathway. A more contemporary, one-pot method that utilizes specialized coupling reagents to facilitate the direct formation of the amide bond between 2-bromo-5-fluorobenzoic acid and morpholine.

This guide will now delve into a detailed examination of each route, providing experimental protocols, a thorough cost-benefit analysis, and a comparative summary to inform your synthetic strategy.

Route 1: The Acid Chloride Pathway - A Time-Tested, Scalable Approach

This traditional two-step method is often favored for its high yields and the use of relatively inexpensive reagents, making it a strong candidate for large-scale production.[1] The overall process involves the initial conversion of the carboxylic acid to the more electrophilic acid chloride, which then readily reacts with the nucleophilic morpholine.

Step 1: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

The activation of 2-bromo-5-fluorobenzoic acid is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] Thionyl chloride is a common choice due to its cost-effectiveness and the convenient removal of byproducts.[4]

Experimental Protocol: Synthesis of 2-Bromo-5-fluorobenzoyl chloride

Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), add 2-bromo-5-fluorobenzoic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂, ~2.0 eq) to the flask at room temperature with stirring.

  • The reaction mixture is then heated to reflux (approximately 75-80 °C) and maintained for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

  • The crude 2-bromo-5-fluorobenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Step 2: Acylation of Morpholine

With the activated acid chloride in hand, the subsequent amidation with morpholine is typically a rapid and high-yielding reaction.[5] A non-nucleophilic base, such as triethylamine or pyridine, is used to scavenge the hydrochloric acid (HCl) generated during the reaction.[6]

Experimental Protocol: Synthesis of this compound

  • In a separate flask under an inert atmosphere, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromo-5-fluorobenzoyl chloride (1.0 eq) in the same anhydrous solvent to the cooled morpholine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with water, dilute aqueous HCl, and saturated aqueous sodium bicarbonate.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The final product can be further purified by recrystallization or column chromatography.

Cost-Benefit Analysis of Route 1
FactorAnalysis
Cost Favorable. The primary reagents, 2-bromo-5-fluorobenzoic acid and thionyl chloride, are relatively inexpensive. The overall cost per gram of the final product is generally lower than Route 2, especially at a larger scale.
Yield Excellent. This two-step process typically provides high overall yields, often exceeding 90%.[5]
Scalability Excellent. The use of low-cost reagents and straightforward unit operations makes this route highly amenable to industrial scale-up.[1]
Safety Significant Hazards. Thionyl chloride is a toxic and corrosive substance that reacts violently with water.[7] The reaction releases toxic gases (SO₂ and HCl) that require careful handling and scrubbing.[4][8]
Environmental Impact Moderate. The primary waste stream consists of the gaseous byproducts from the chlorination step, which must be neutralized. The use of organic solvents for extraction and purification also contributes to the environmental footprint.
Simplicity Moderate. While the individual steps are straightforward, it is a two-step process requiring isolation of the intermediate acid chloride, which adds to the overall operational complexity compared to a one-pot reaction.
Workflow Diagram for Route 1

Route 1 Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation A 2-Bromo-5-fluorobenzoic Acid C Reaction at Reflux A->C B Thionyl Chloride (SOCl₂) B->C D Distillation C->D E 2-Bromo-5-fluorobenzoyl chloride D->E G Reaction at 0°C to RT E->G F Morpholine & Triethylamine in DCM F->G H Aqueous Workup G->H I Purification H->I J This compound I->J

Caption: Workflow for the Acid Chloride Pathway (Route 1).

Route 2: The Direct Amide Coupling Pathway - Elegance in a Single Pot

This approach circumvents the need for the isolation of a highly reactive acid chloride intermediate by employing coupling reagents that activate the carboxylic acid in situ. This method is widely used in medicinal chemistry for its mild reaction conditions and operational simplicity.[9]

Mechanism of Action

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (morpholine). To improve efficiency and suppress side reactions, additives like 1-hydroxybenzotriazole (HOBt) are often included.[11]

Experimental Protocol

Experimental Protocol: Direct Amide Coupling

  • To a round-bottom flask under an inert atmosphere, add 2-bromo-5-fluorobenzoic acid (1.0 eq), morpholine (1.1 eq), and an additive such as HOBt (1.1 eq) to a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent, such as EDC·HCl (1.2 eq), portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and continue to stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the workup procedure depends on the coupling agent used:

    • If using EDC: The reaction mixture is typically diluted with an organic solvent and washed with water and brine. The water-soluble urea byproduct is removed in the aqueous layers.[7]

    • If using DCC: The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.[12][13] The filtrate is then subjected to a standard aqueous workup.

  • The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.

Cost-Benefit Analysis of Route 2
FactorAnalysis
Cost Less Favorable. Coupling reagents (e.g., EDC, HOBt) are significantly more expensive than thionyl chloride. This can substantially increase the overall cost, particularly for larger-scale syntheses.
Yield Good to Excellent. High yields are achievable, often comparable to the acid chloride route, especially with optimized conditions.[5]
Scalability Good. While historically seen as less scalable than the acid chloride route due to cost, modern process development has made amide coupling reactions increasingly viable at an industrial scale.[1][14]
Safety Generally Safer. This route avoids the use of highly corrosive and toxic reagents like thionyl chloride. However, some coupling reagents can be sensitizers or have other associated hazards.[15]
Environmental Impact Variable. The primary waste product is the urea byproduct from the coupling agent. EDC produces a water-soluble urea, which is easier to dispose of than the solid DCU from DCC. The use of expensive and complex coupling reagents can lead to a higher process mass intensity (PMI).[6]
Simplicity Excellent. As a one-pot reaction, this route is operationally simpler than the two-step acid chloride pathway, which can be advantageous for library synthesis and smaller-scale preparations.
Workflow Diagram for Route 2

Route 2 Workflow A 2-Bromo-5-fluorobenzoic Acid, Morpholine, HOBt in Solvent C Reaction at 0°C to RT A->C B Add Coupling Reagent (e.g., EDC) B->C D Workup & Purification C->D E This compound D->E

Caption: Workflow for the Direct Amide Coupling Pathway (Route 2).

Comparative Summary and Recommendations

The choice between the acid chloride and direct coupling pathways for the synthesis of this compound is a nuanced decision that depends on the specific priorities of the researcher or organization.

FeatureRoute 1: Acid ChlorideRoute 2: Direct Coupling
Starting Material 2-Bromo-5-fluorobenzoic acid2-Bromo-5-fluorobenzoic acid
Key Reagents Thionyl chloride, TriethylamineEDC, HOBt (or other coupling agents)
Number of Steps TwoOne (in-situ)
Typical Yield >90%80-95%
Cost LowerHigher
Scalability ExcellentGood
Safety Concerns High (Toxic/corrosive reagents & byproducts)Moderate (Reagent-specific hazards)
Byproduct Removal Gaseous (requires scrubbing)Filtration (DCC) or Extraction (EDC)
Recommendations:
  • For Large-Scale and Cost-Driven Synthesis: Route 1 (Acid Chloride Pathway) is the clear choice. Its reliance on inexpensive reagents and proven scalability make it the most economically viable option for producing kilogram quantities or more of the target compound. However, this route necessitates robust safety infrastructure to handle the hazardous materials and byproducts involved.

  • For Research, Medicinal Chemistry, and Rapid Synthesis: Route 2 (Direct Coupling Pathway) offers significant advantages. Its operational simplicity as a one-pot reaction, milder conditions, and avoidance of highly corrosive reagents make it ideal for laboratory-scale synthesis, the creation of compound libraries, and situations where time and convenience are of higher priority than raw material cost. The use of EDC is particularly recommended to simplify the purification process.

Ultimately, both routes are effective and reliable for the synthesis of this compound. A careful consideration of the factors outlined in this guide will empower researchers and drug development professionals to make an informed decision that best aligns with their project goals, resources, and safety protocols.

References

  • Chemistry Stack Exchange. (2023). How I can remove DCU from my product?. [Link]

  • Procopio, D., Siciliano, C., & Di Gioia, M. L. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Erickson, K. E., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • Royal Society of Chemistry. (2025). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. Chemical Science. [Link]

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. [Link]

  • ResearchGate. (2016). Can anyone explain the residues in our thionyl chloride reaction?. [Link]

  • ResearchGate. (n.d.). How Can I Remove DCU, byproduct of DCC coupling reactions?. [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]

  • Wikipedia. (n.d.). Thionyl chloride. [Link]

  • WIPO Patentscope. (2023). WO/2023/019849 Method for preparing 5-bromo-2-chloro-benzoic acid as raw material in hypoglycemic drug synthesis. [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Google Patents. (n.d.). CN105439870A - Method for recycling recycled N,N'-dicyclohexylurea.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • ResearchGate. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

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Safety Operating Guide

Proper Disposal of (2-Bromo-5-fluorophenyl)(morpholino)methanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Bromo-5-fluorophenyl)(morpholino)methanone (CAS RN: 951884-11-0).[1] As a trusted resource for laboratory safety, this document is designed to equip researchers, scientists, and drug development professionals with a procedural, step-by-step methodology grounded in scientific integrity and field-proven insights. The procedures outlined herein are designed to be self-validating systems to ensure the safety of personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment

This compound must be treated as a hazardous substance. The primary hazards are inferred from its structural components:

  • Brominated and Fluorinated Aromatic Compounds: These compounds can be toxic and are often persistent in the environment.[3][6] Halogenated organic compounds require specific disposal methods to prevent environmental contamination.[5][7] Combustion of halogenated compounds can produce toxic fumes, such as hydrogen bromide and hydrogen fluoride.

  • Morpholine Moiety: Morpholine and its derivatives can be corrosive and cause severe skin burns and eye damage.[4][8] They may also be flammable.[2]

  • Benzophenone Structure: Benzophenone itself is a combustible solid and a suspected carcinogen.[9][10][11]

Given these potential hazards, all waste containing this compound must be managed as hazardous chemical waste.[12][13][14]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. All handling procedures should be conducted in a well-ventilated chemical fume hood.[2]

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.[2] Consider double-gloving for added protection.To prevent skin contact with the potentially corrosive and toxic compound.
Eye Protection Tightly fitting safety goggles and a face shield.[2]To protect against splashes and vapors that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.[2]To protect against chemical splashes and potential fire hazards.
Respiratory Protection May be required if engineering controls are insufficient or during spill cleanup. Consult your institution's safety officer.To prevent inhalation of potentially harmful dust or vapors.
Disposal Workflow

The proper disposal of this compound follows a strict protocol to ensure safety and regulatory compliance. The following diagram illustrates the decision-making process and procedural flow for waste management.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Segregate Halogenated Organic Waste Do not mix with other waste streams. A->B C Select Appropriate Waste Container (Chemically compatible, leak-proof) B->C D Label Container Clearly 'Hazardous Waste' Chemical Name & Structure Associated Hazards (Toxic, Corrosive) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Ensure Secondary Containment E->F G Arrange for Pickup by Certified Hazardous Waste Contractor F->G H Complete Waste Manifest/Log G->H

Caption: Disposal Workflow Diagram

Step-by-Step Disposal Procedures

NEVER dispose of this compound down the drain or in regular trash. [12]

Step 1: Waste Segregation

  • All waste streams containing this compound, including unreacted material, contaminated solvents, and contaminated lab supplies (e.g., pipette tips, gloves, weighing paper), must be segregated as halogenated organic waste .[3][15]

  • Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste to avoid complex and costly disposal procedures.[15]

Step 2: Containerization

  • Solid Waste: Collect pure compound and contaminated solids in a clearly labeled, leak-proof, and chemically compatible container.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and compatible solvent waste container designated for halogenated organic solvents.

  • Ensure containers are filled to no more than 90% of their capacity to allow for expansion.[13]

  • Keep waste containers closed at all times, except when adding waste.[15]

Step 3: Labeling

  • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[14][15]

  • The label must include the full chemical name: "this compound".

  • List all components of a mixture by percentage or volume.[15]

  • Indicate the associated hazards (e.g., Toxic, Corrosive, Environmental Hazard).[6][15]

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[14][15]

  • The SAA should be located at or near the point of generation and under the direct control of laboratory personnel.[13][14]

  • Ensure the storage area has adequate ventilation and secondary containment to prevent spills.[13]

  • Store incompatible waste types separately. For example, keep this halogenated waste away from strong acids, bases, and oxidizing agents.[15]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[13][16]

  • Maintain a log of the contents of all hazardous waste containers to provide to the disposal technicians.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • PPE: Don appropriate PPE, including double gloves, safety goggles, a face shield, and a lab coat.

  • Containment: Contain the spill using a chemical absorbent material compatible with halogenated organic compounds. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated.

For Large Spills:

  • Evacuate: Evacuate the laboratory immediately.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Alert: Notify your institution's emergency response team or EH&S office immediately.

  • Do not attempt to clean up a large spill yourself.

The following flowchart outlines the spill response protocol.

SpillResponse Spill Response Protocol cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response Spill Spill Occurs Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small Spill Assess->SmallSpill Small & Manageable LargeSpill Large Spill Assess->LargeSpill Large or Unmanageable AlertSmall Alert Personnel in Area SmallSpill->AlertSmall EvacuateLarge Evacuate Immediately LargeSpill->EvacuateLarge PPESmall Don Appropriate PPE AlertSmall->PPESmall ContainSmall Contain with Absorbent PPESmall->ContainSmall CollectSmall Collect Waste ContainSmall->CollectSmall DeconSmall Decontaminate Area CollectSmall->DeconSmall DisposeSmall Dispose of all materials as Hazardous Waste DeconSmall->DisposeSmall IsolateLarge Isolate the Area EvacuateLarge->IsolateLarge NotifyLarge Notify EH&S / Emergency Response IsolateLarge->NotifyLarge

Caption: Spill Response Flowchart

By adhering to these rigorous, step-by-step procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

  • Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Hazardous Waste and Disposal. American Chemical Society.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Waste Management: The New Regulations.
  • Safety and handling of fluorin
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency.
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  • Morpholine (HSG 92, 1995). Inchem.org.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Proper Disposal of 8-(Morpholin-4-yl)
  • Method for removing fluorinated organic compounds from contaminated fluids.
  • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
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A Senior Application Scientist's Guide to the Safe Handling of (2-Bromo-5-fluorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific, verified Safety Data Sheet (SDS) is publicly available for (2-Bromo-5-fluorophenyl)(morpholino)methanone (CAS No: 951884-11-0).[1] This guide is a conservative safety protocol developed by inferring hazards from the compound's primary structural motifs: a halogenated (bromo-fluoro) aromatic ketone and a morpholine amide. Researchers must conduct a thorough, institution-specific risk assessment before beginning any work.

Hazard Assessment and Chemical Profile

This compound is a compound for which toxicological properties have not been fully investigated.[2] A conservative approach necessitates treating it as potentially hazardous. The risk profile is derived from its constituent chemical groups:

  • Morpholine Moiety: Morpholine is classified as a flammable liquid that is toxic and corrosive, causing severe skin burns and eye damage.[3][4] Derivatives may retain these hazardous properties.

  • Halogenated Aromatic Ring: Brominated and fluorinated aromatic compounds can cause significant skin, eye, and respiratory irritation.[2][5][6][7]

  • Aromatic Ketone: This class of compounds requires careful handling to avoid inhalation and skin contact.[5]

Based on this structural analysis, the compound should be handled as, at minimum, a skin/eye irritant, potentially corrosive, and harmful if inhaled or ingested.

Chemical Identifier Data Source
IUPAC Name This compoundChemBK
CAS Number 951884-11-0[1]
Molecular Formula C₁₁H₁₁BrFNO₂[1]
Molar Mass 288.11 g/mol [1]

Personal Protective Equipment (PPE) Protocol

Effective chemical safety begins with the "Hierarchy of Controls," which prioritizes eliminating or reducing hazards before relying on personal protection. PPE is the final, but critical, line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Not Feasible: Compound is required) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (The last line of defense) Administrative->PPE

Caption: Hierarchy of Controls applied to laboratory work.

The following table outlines the mandatory PPE for handling this compound.

Protection Area Minimum Requirement Recommended Specification Causality and Rationale
Eyes & Face Safety goggles with side shields and a full-face shield.ANSI Z87.1-rated, splash-proof goggles worn under a face shield.The morpholine moiety suggests a high risk of severe eye damage.[3] A face shield protects against splashes to the entire face.
Hands Double-gloving with chemically resistant gloves.Inner Glove: Nitrile. Outer Glove: Butyl rubber or Polyvinyl Alcohol (PVA).The ketone and halogenated aromatic structures require robust solvent resistance.[8][9] Double-gloving provides protection in case the outer glove is breached. Change gloves immediately upon contamination.
Respiratory Work exclusively within a certified chemical fume hood.N/AThis is an engineering control that is mandatory. It prevents inhalation of potentially irritating or toxic vapors and aerosols. A respirator should not be necessary if the fume hood is used correctly.
Body Flame-resistant laboratory coat.A flame-resistant, fully-buttoned lab coat with tight-fitting cuffs.Protects skin from accidental contact and splashes. The flammability of related compounds like morpholine warrants a flame-resistant coat.[10]
Footwear Closed-toe shoes.Non-porous, chemically resistant leather or rubber shoes.Protects feet from spills.
Glove Selection Deep-Dive

Glove choice is paramount. Material compatibility is key to preventing chemical breakthrough.

Glove Material Use Case for this Compound Advantages Disadvantages
Butyl Rubber Recommended Outer Glove Excellent resistance to ketones, esters, and polar organics.[9]Poor against hydrocarbons and chlorinated solvents.[9]
Polyvinyl Alcohol (PVA) Recommended Outer Glove Resists a very broad range of organic solvents, including aromatic and chlorinated solvents.[8][9]Not suitable for use with water or water-based solutions.[8]
Nitrile Recommended Inner Glove Good dexterity and provides splash protection against a variety of chemicals.Not recommended for extended contact with many ketones or chlorinated solvents.

Safe Handling and Operational Plan

A systematic, step-by-step approach minimizes risk during handling.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify the location of the nearest safety shower and eyewash station.[11]

    • Assemble all necessary equipment (glassware, spatulas, etc.) inside the fume hood to minimize traffic in and out of the sash.

    • Prepare a designated halogenated organic waste container inside the fume hood.

  • Weighing and Transfer:

    • Don all required PPE as outlined in Section 2.

    • If handling a powder, perform weighing and transfers within the fume hood or a powder-containment balance enclosure to prevent dust inhalation.

    • Use anti-static tools and equipment, as related compounds like morpholine can have low ignition temperatures and static discharge can be a fire hazard.[10]

  • Experimental Procedure:

    • Keep the fume hood sash at the lowest possible height that still allows for comfortable work.

    • All manipulations of the compound must occur at least 6 inches inside the fume hood sash.

    • Keep all containers of the compound sealed when not in immediate use.[4]

  • Post-Procedure & Decontamination:

    • Decontaminate all surfaces with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Wipe down the exterior of the sealed waste container before removing it from the fume hood.

    • Remove PPE in the correct order (outer gloves, lab coat, face shield, goggles, inner gloves) to avoid self-contamination.

    • Wash hands and forearms thoroughly with soap and water after exiting the lab.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency_Response_Flow cluster_1 Emergency Response Workflow Assess Assess Scene (Fire, Spill, Exposure?) Isolate Isolate Area (Alert others, evacuate if needed) Assess->Isolate First_Aid Administer First Aid (Shower, Eyewash) Assess->First_Aid If Exposure Spill Address Spill (If trained and safe to do so) Assess->Spill If Spill Notify Notify Supervisor & EHS/Emergency Services Isolate->Notify Notify->Spill First_Aid->Notify

Caption: Basic workflow for responding to a chemical emergency.

Spill Response
  • Minor Spill (Contained within the fume hood):

    • Ensure you have the correct PPE and are not at risk.

    • Cover the spill with a chemical absorbent material (e.g., vermiculite or sand).[12]

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated halogenated waste container.[10][13]

    • Decontaminate the spill area thoroughly.

  • Major Spill (Outside of a fume hood, or >100 mL):

    • EVACUATE the area immediately. Alert all nearby personnel.[13][14]

    • If the material is volatile, shut down any potential ignition sources from a safe distance.[15]

    • Close the laboratory doors and prevent re-entry.

    • Call your institution's emergency services or 911 from a safe location.[14]

    • Report the identity of the spilled material, the quantity, and the exact location.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing while moving to a safety shower.[14][15] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][14]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15-30 minutes, holding the eyelids open to ensure complete rinsing.[3][11][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult or stops, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Management and Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation: All materials contaminated with this compound, including excess reagent, solutions, contaminated gloves, absorbent materials, and empty containers, must be collected in a dedicated "Halogenated Organic Waste" container.

  • Container Requirements: The waste container must be made of a compatible material (e.g., HDPE or glass), be leak-proof, and kept securely sealed when not in use.[15]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration of the contents.

  • Disposal Pathway: Under no circumstances should this waste be disposed of down the drain or in regular trash. The collected waste must be transferred to your institution's Environmental Health & Safety (EHS) department for disposal, likely via high-temperature incineration at a licensed facility.[16]

References

  • Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. [Link]

  • Morpholine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Safety Data Sheet: Morpholine. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet: Morpholine. Carl ROTH. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. US EPA. [Link]

  • Personal Protective Equipment (PPE). University of Illinois Urbana-Champaign. [Link]

  • Personal Protective Equipment: Hands. San José State University. [Link]

  • Personal Protective Equipment. Miami University. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]

  • Chemical Spill Procedures. Princeton University EHS. [Link]

  • Emergency Chemical Spill Response. ChemCERT. [Link]

  • Chemical Spill Procedures. University of Toronto EHS. [Link]

  • This compound. ChemBK. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Spill Control/Emergency Response. Oakland University EHSO. [Link]

  • Bromine water - disposal. Chemtalk Science Forum. [Link]

  • Removal of Bromine from Polymer Blends. PMC - NIH. [Link]

  • (5-Bromo-2,4-difluorophenyl)(morpholino)methanone. PubChem. [Link]

  • Degradation of Brominated Organic Compounds. MDPI. [Link]

  • (2-Bromo-5-methylphenyl)(morpholino)methanone. PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.